molecular formula C16H33Cl B1210310 1-Chlorohexadecane CAS No. 4860-03-1

1-Chlorohexadecane

货号: B1210310
CAS 编号: 4860-03-1
分子量: 260.9 g/mol
InChI 键: CLWAXFZCVYJLLM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The electron impact mass spectra of 1-chlorohexadecane was studied by sampling with supersonic molecular beams.>

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-chlorohexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWAXFZCVYJLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3027580
Record name 1-Chlorohexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3027580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Hexadecane, 1-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

4860-03-1
Record name 1-Chlorohexadecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4860-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chlorohexadecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004860031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-CHLOROHEXADECANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57106
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexadecane, 1-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Chlorohexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3027580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chlorohexadecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.146
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-CHLOROHEXADECANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ5ZKS3EK3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Chlorohexadecane: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental methodologies associated with this compound (CAS 4860-03-1). This long-chain alkyl halide is a versatile chemical intermediate used in various industrial and research applications, including the synthesis of surfactants, pharmaceuticals, and other organic compounds.[1][2][3]

Chemical Identity and Structure

This compound is an organic compound classified as an alkyl halide.[2] It consists of a sixteen-carbon aliphatic chain (hexadecyl group) with a single chlorine atom attached to the terminal carbon.[2] This structure imparts a hydrophobic nature and a reactive site for nucleophilic substitution.[2][3]

Key Identifiers:

  • IUPAC Name : this compound[4][5]

  • Synonyms : Cetyl chloride, Hexadecyl chloride, n-Hexadecyl chloride, Palmityl chloride[4][6][7]

  • CAS Number : 4860-03-1[4]

  • Molecular Formula : C₁₆H₃₃Cl[2][4][6]

  • SMILES : CCCCCCCCCCCCCCCCCl[2][8]

  • InChI Key : CLWAXFZCVYJLLM-UHFFFAOYSA-N[4][8]

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is typically a colorless to almost colorless, clear liquid at room temperature.[2][6] It is characterized by its insolubility in water but is soluble in organic solvents like alcohol and ether.[2][6]

Table 1: Summary of Quantitative Physicochemical Data

PropertyValueSource
Molecular Weight 260.89 g/mol [7][8]
Density 0.865 g/mL at 25 °C[1][6][8]
Melting Point 8-14 °C[1][6][8]
Boiling Point 149 °C at 1 mmHg322 °C[1][6][8][6][9]
Flash Point 136 °C (276.8 °F) - closed cup[8]
Vapor Pressure 129 mmHg at 21 °C[1][8]
Water Solubility 0.02 g/L at 20 °C[1][6]
Refractive Index n20/D 1.449[1][6][8]
XLogP3 9[5]

Experimental Protocols

Synthesis via Chlorination of Hexadecanol

A common method for producing this compound is through the reaction of 1-hexadecanol (B1195841) (cetyl alcohol) with a suitable chlorinating agent.[10] This nucleophilic substitution reaction replaces the hydroxyl (-OH) group of the alcohol with a chlorine atom.

General Protocol:

  • Reaction Setup : In a well-ventilated fume hood, a reaction flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel is charged with 1-hexadecanol and an appropriate solvent (e.g., toluene (B28343) or dichloromethane).

  • Addition of Chlorinating Agent : A chlorinating agent (e.g., thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃)) is added dropwise to the stirred solution. The reaction is often performed at a controlled temperature, sometimes requiring initial cooling due to the exothermic nature of the reaction.

  • Reaction Monitoring : The mixture is typically heated to reflux and stirred for several hours to ensure the reaction goes to completion. Progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Purification : Upon completion, the reaction mixture is cooled to room temperature. Excess chlorinating agent and solvent are removed, often by distillation. The crude product is then washed with an aqueous solution (e.g., sodium bicarbonate) to neutralize any remaining acid, followed by a water wash.

  • Isolation : The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure to yield crude this compound.

  • Final Purification : High purity this compound can be obtained through vacuum distillation.

cluster_synthesis Synthesis cluster_purification Purification Reactants 1-Hexadecanol + Chlorinating Agent Reaction Stirring & Reflux (Controlled Temp) Reactants->Reaction Monitoring TLC / GC Analysis Reaction->Monitoring Workup Quenching & Aqueous Wash Monitoring->Workup Reaction Complete Drying Dry with Na₂SO₄ Workup->Drying Distillation Vacuum Distillation Drying->Distillation Product Pure this compound Distillation->Product

Caption: General workflow for synthesis and purification.

Quality Analysis

The purity of this compound is critical for its applications and is typically assessed using Gas Chromatography (GC).[10] A high assay, often ≥98%, is required for use in sensitive synthetic pathways.[10] The electron impact mass spectra of this compound have also been studied for its characterization.[1][11]

Biological Interactions: A Metabolic Pathway

While not involved in signaling pathways in the traditional sense, this compound has been studied in the context of microbial metabolism. Research has shown that hydrocarbon-utilizing bacteria, such as Mycobacterium convolutum, can incorporate chlorinated alkanes into their fatty acids.

In this process, the bacterium utilizes this compound as a carbon source. The terminal chlorine atom is removed, and the resulting hexadecyl chain is integrated into the bacterium's phospholipid structures, forming chlorinated fatty acids. This demonstrates a specific metabolic capability of certain microorganisms to process halogenated hydrocarbons.

cluster_bacterium Mycobacterium convolutum Uptake Uptake of This compound Metabolism Dehalogenation & Metabolic Processing Uptake->Metabolism Output Incorporation into Bacterial Phospholipids (Chlorinated Fatty Acids) Metabolism->Output Input This compound Input->Uptake

Caption: Metabolic fate in Mycobacterium convolutum.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[6] It is essential to handle this chemical in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[12] Containers should be kept tightly sealed and stored in a cool, dry place away from incompatible substances.[13] All waste must be handled in accordance with local, state, and federal regulations.[12]

References

An In-depth Technical Guide to 1-Chlorohexadecane (CAS: 4860-03-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chlorohexadecane (CAS No. 4860-03-1), a long-chain alkyl halide pivotal as a chemical intermediate. Also known as Cetyl Chloride or Hexadecyl Chloride, this compound is a key building block in the synthesis of surfactants, quaternary ammonium (B1175870) compounds, and various organic molecules. This document details its physicochemical properties, outlines experimental protocols for its synthesis and purification, explores its primary chemical applications, and summarizes critical safety and handling information. The content is structured to serve as a practical resource for professionals in chemical research and drug development.

Physicochemical Properties

This compound is a colorless to light yellow transparent liquid under standard conditions.[1] Its high hydrophobicity, indicated by a LogP value of 8.94, is a defining characteristic.[1] It is readily soluble in organic solvents like alcohol and ether but has very limited solubility in water.[2] A summary of its key physical and chemical properties is presented below.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Identifiers
CAS Number4860-03-1[1][2][3][4]
EC Number225-461-7[2][3]
IUPAC NameThis compound[5][6]
SynonymsCetyl chloride, Hexadecyl chloride, Palmityl chloride[1][2][4][7]
Molecular Properties
Molecular FormulaC₁₆H₃₃Cl[1][2][5]
Molecular Weight260.89 g/mol [3][4][5]
Physical Properties
AppearanceColorless to light yellow clear liquid[1][2][4]
Melting Point8-14 °C[1][2][3][4]
Boiling Point321.8 ± 5.0 °C at 760 mmHg; 149 °C at 1 mmHg[1][2][3][4]
Density0.865 g/mL at 25 °C[2][3][4]
Water Solubility0.02 g/L at 20 °C[1][2][4]
Vapor Pressure129 mmHg at 21 °C[3][4]
Refractive Index (n20/D)1.449[2][3][4]
Safety Properties
Flash Point136 °C (276.8 °F) - closed cup[3][8]
Autoignition Temperature220 °C[8]

Synthesis, Purification, and Analysis

General Synthesis Protocol: Chlorination of 1-Hexadecanol (B1195841)

The most common industrial synthesis route for this compound is the chlorination of its corresponding alcohol, 1-hexadecanol (cetyl alcohol), using a suitable chlorinating agent.[1][9] Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to its reliability and the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place 1-hexadecanol (1.0 eq). The flask should be under an inert atmosphere (e.g., nitrogen or argon). Add a suitable anhydrous solvent such as toluene (B28343) or dichloromethane (B109758).

  • Reagent Addition: Cool the flask in an ice bath. Slowly add thionyl chloride (approx. 1.2 eq) dropwise from the dropping funnel to the stirred solution. A small amount of a tertiary amine base like pyridine (B92270) or triethylamine (B128534) can be added catalytically to neutralize the HCl generated.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux (typically 50-80°C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the reaction by pouring it into a beaker of ice water to decompose any excess thionyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

G cluster_synthesis Synthesis Workflow Hexadecanol 1-Hexadecanol ReactionVessel Reaction Vessel (Toluene, 0°C -> Reflux) Hexadecanol->ReactionVessel Workup Quench (Ice Water) ReactionVessel->Workup Reaction Complete SOCl2 Thionyl Chloride (SOCl₂) SOCl2->ReactionVessel Extraction Extraction (e.g., Ethyl Acetate) Workup->Extraction Wash Wash (NaHCO₃, Brine) Extraction->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purification (Vacuum Distillation) Concentrate->Purify Crude Product Product This compound Purify->Product

Caption: Synthesis workflow for this compound.
Purification Protocol: Vacuum Distillation

For research and pharmaceutical applications requiring high purity (typically ≥98.0% or ≥99.0%), the crude product is purified by vacuum distillation.[9] This technique is suitable for high-boiling point liquids that would decompose at their atmospheric boiling point.

Experimental Protocol:

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware joints are properly greased and sealed to maintain a high vacuum.

  • Distillation: Transfer the crude this compound to the distillation flask. Begin heating the flask gently in an oil bath while the vacuum is applied.

  • Fraction Collection: Discard any initial low-boiling point fractions. Collect the main fraction boiling at approximately 149 °C at a pressure of 1 mmHg.[3][4]

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC).

Analytical Protocol: Gas Chromatography (GC)

The purity and identity of this compound are typically confirmed by Gas Chromatography (GC), often coupled with a Mass Spectrometry (MS) detector.

General GC-MS Protocol:

  • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A mid-polarity column, such as one with a 6% cyanopropylphenyl / 94% polydimethylsiloxane (B3030410) phase (e.g., USP G43), is often suitable for analyzing alkyl halides.[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[7]

  • Injector: Split/splitless injector at a temperature high enough to vaporize the sample without decomposition (e.g., 290 °C).[10]

  • Oven Program: A temperature gradient is typically used. For example, start at 150 °C, hold for 1 minute, then ramp at 3 °C/min to 280 °C and hold.[10]

  • Detector: FID at 320 °C or MS scanning a mass range of m/z 35–750.[10]

  • Sample Preparation: Dilute the this compound sample in a suitable solvent like dichloromethane or acetonitrile.[4]

Key Chemical Reactions and Applications

This compound's primary utility lies in its role as a versatile chemical intermediate.[4][5] The long C16 alkyl chain imparts hydrophobicity, while the terminal chlorine atom provides a reactive site for nucleophilic substitution.

Surfactant Synthesis

A major industrial application of this compound is in the production of surfactants.[1] By reacting it with various hydrophilic head groups, a wide range of cationic, anionic, and non-ionic surfactants can be synthesized.[10]

  • Cationic Surfactants: Reaction with tertiary amines (e.g., pyridine or trimethylamine) yields quaternary ammonium salts, such as cetylpyridinium (B1207926) chloride, which are used as antiseptics and detergents.[10][11]

  • Anionic/Non-ionic Surfactants: Nucleophilic substitution with alcohols or thiols, followed by sulfonation or ethoxylation, can produce anionic or non-ionic surfactants used in detergents and emulsifiers.[10]

G cluster_applications Key Application Pathways start This compound TertiaryAmine + Tertiary Amine (e.g., Pyridine) start->TertiaryAmine Alcohol + Alcohol/Thiol (Nucleophilic Substitution) start->Alcohol GrignardFormation + Mg metal (Anhydrous Ether) start->GrignardFormation Cationic Cationic Surfactants (e.g., Cetylpyridinium Chloride) TertiaryAmine->Cationic Intermediate Alkoxide/Thiolate Intermediate Alcohol->Intermediate GrignardReagent Hexadecylmagnesium Chloride (Grignard Reagent) GrignardFormation->GrignardReagent Anionic Anionic / Non-ionic Surfactants Intermediate->Anionic + Sulfonation or Ethoxylation

Caption: Application pathways of this compound.
Grignard Reagent Formation

This compound can react with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent, hexadecylmagnesium chloride.[2][3] This powerful nucleophile is invaluable for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.

General Protocol for Grignard Reaction:

  • Setup: All glassware must be rigorously flame-dried under an inert atmosphere to ensure anhydrous conditions. Equip a round-bottom flask with a reflux condenser and dropping funnel. Place magnesium turnings (1.1 eq) in the flask.

  • Initiation: Add a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF dropwise to the magnesium. A crystal of iodine may be added to help initiate the reaction.[12] The start of the reaction is indicated by bubbling and the disappearance of the iodine color.[12]

  • Completion: Once initiated, add the remaining this compound solution at a rate that maintains a gentle reflux. After addition, continue to stir and reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction: The resulting solution of hexadecylmagnesium chloride can then be used directly by adding an electrophile (e.g., a solution of a ketone in anhydrous ether).

Palladium-Catalyzed Cross-Coupling Reactions

As an alkyl halide, this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[13] This allows for the formation of a C(sp³)–C(sp²) bond by coupling with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base.

General Protocol for Suzuki Coupling:

  • Setup: In a reaction vessel under an inert atmosphere, combine the arylboronic acid (1.2 eq), a suitable base (e.g., K₃PO₄ or Na₂CO₃, 2-3 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine (B1218219) ligand, 1-5 mol%), and an appropriate solvent (e.g., dioxane, DMF, or n-propanol/water).[13][14][15]

  • Reaction: Add this compound (1.0 eq) to the mixture. Heat the reaction (typically 80-120 °C) with stirring for several hours until the starting material is consumed, as monitored by TLC or GC.

  • Work-up: Cool the reaction mixture and dilute it with water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Toxicology and Safety Information

This compound is classified as a hazardous substance and requires careful handling.

  • Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6][12] The toxicological properties have not been fully investigated.[8]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles or an eyeshield.[3][8] If ventilation is inadequate, use a suitable respirator (e.g., N95 dust mask).[3]

  • Handling and Storage: Handle in a well-ventilated area, preferably in a fume hood.[8][14] Avoid breathing vapor or mist and prevent contact with skin and eyes.[8] Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents and strong bases.[2][8][16]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[8]

    • Skin: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[8]

    • Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink 2-4 cupfuls of water.[8] In all cases of exposure, seek medical attention.[8]

  • Fire Safety: this compound is a combustible liquid with a flash point of 136 °C.[3] In case of fire, use a water spray, dry chemical, carbon dioxide, or appropriate foam.[8] Heating may cause containers to rupture violently.[14] Combustion may produce toxic fumes, including carbon monoxide, hydrogen chloride, and phosgene.[14][16]

References

A Comprehensive Technical Guide to 1-Chlorohexadecane and Its Synonyms: Cetyl chloride and Hexadecyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorohexadecane, also known by its common synonyms Cetyl chloride and Hexadecyl chloride, is a halogenated hydrocarbon with the chemical formula C₁₆H₃₃Cl.[1][2] This long-chain alkyl chloride serves as a crucial intermediate in various organic syntheses.[3] Its primary applications lie in the manufacturing of surfactants, pharmaceuticals, and other specialty chemicals.[4][5][6] This guide provides an in-depth overview of its chemical properties, synthesis, applications, and relevant experimental protocols, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a colorless, transparent liquid at room temperature.[4][7] It is characterized by its significant hydrophobicity, which is a key factor in its use for producing surfactants.[3] The following table summarizes its key physicochemical properties.

PropertyValueReferences
Molecular Formula C₁₆H₃₃Cl[1][4]
Molecular Weight 260.89 g/mol [1][2][4]
CAS Number 4860-03-1[1][4][8]
Appearance Colorless, transparent liquid[5][7]
Density 0.865 g/mL at 25 °C[4][7]
Melting Point 8-14 °C[4][7]
Boiling Point 149 °C at 1 mmHg[4][7]
Flash Point >230 °F (>110 °C)[7]
Water Solubility 0.02 g/L at 20 °C (Insoluble)[4][7]
Solubility in Organic Solvents Soluble in alcohol and ether[7]
Refractive Index (n20/D) 1.449[4][7]

Synthesis of this compound

The industrial synthesis of this compound typically involves the chlorination of 1-hexadecanol (B1195841).[3] Several methods have been developed to achieve high yields and purity.

Synthesis from 1-Hexadecanol and Hydrochloric Acid

A common industrial method involves the reaction of 1-hexadecanol with gaseous hydrochloric acid at elevated temperatures and pressures.[9]

Experimental Protocol:

  • Introduce 1-hexadecanol into a suitable reactor with stirring capabilities.[9]

  • Heat the reactor to approximately 130°C.[9]

  • Introduce gaseous hydrochloric acid while maintaining the temperature around 140°C and the pressure between 4 and 4.5 bars.[9]

  • After the reaction is complete, cool the mixture to 80-85°C.[9]

  • Decompress the reactor and separate the organic phase from the aqueous phase.[9]

Synthesis_Workflow Hexadecanol 1-Hexadecanol Reactor Reactor (130-140°C, 4-4.5 bar) Hexadecanol->Reactor HCl Gaseous HCl HCl->Reactor Cooling Cooling to 80-85°C Reactor->Cooling Reaction Separation Phase Separation Cooling->Separation Decompression Product This compound Separation->Product Applications Chlorohexadecane This compound (Cetyl chloride) Surfactants Cationic Surfactants Chlorohexadecane->Surfactants Precursor Pharma Pharmaceuticals (Topical Formulations) Chlorohexadecane->Pharma Intermediate for Cetylated Derivatives OrganicSynth General Organic Synthesis (Alkylation) Chlorohexadecane->OrganicSynth CPC Cetylpyridinium Chloride (CPC) Surfactants->CPC e.g. PersonalCare Personal Care Products (Mouthwash, Lozenges) CPC->PersonalCare Antiseptic Antiseptic Applications CPC->Antiseptic CPC_Synthesis_Workflow Start Mix Cetyl Chloride & Pyridine Reaction Condensation Reaction (100-125°C, 10-14h) Start->Reaction Recovery Recover Pyridine (Reduced Pressure) Reaction->Recovery Decolorize Add Ethanol & Activated Carbon Reflux (20-50 min) Recovery->Decolorize Crystallize1 Cooling Crystallization (0-15°C) Decolorize->Crystallize1 Crude Crude CPC Crystallize1->Crude Purify1 1st Recrystallization (Water/Acetone) Crude->Purify1 Purify2 2nd Recrystallization (Ethanol/Acetone) Purify1->Purify2 Final Refined Cetylpyridinium Chloride Purify2->Final

References

Physical properties of 1-Chlorohexadecane (melting point, boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 1-Chlorohexadecane

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 4860-03-1), a long-chain alkyl halide. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this compound in organic synthesis and materials science. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents logical workflows through diagrams.

Core Physical Properties

This compound, also known as cetyl chloride, is a colorless to slightly yellowish liquid at room temperature.[1][2] It is a halogenated organic compound with the molecular formula C16H33Cl.[1] Its hydrophobic nature makes it insoluble in water but soluble in organic solvents like alcohol and ether.[2][3]

Data Presentation

The physical properties of this compound are summarized in the table below. The presented values are compiled from various sources and represent a range of experimentally determined and reported data.

Physical PropertyValueConditionsCitations
Melting Point 8 - 14 °C(lit.)[3][4]
8 °C[1][5][6]
Freezing Point 17.9 °C[3][7]
Boiling Point 322 °Cat 760 mmHg[1][3][5][6]
321.8 ± 5.0 °Cat 760 mmHg[7]
149 °Cat 1 mmHg[3][4]
Density 0.865 g/mLat 25 °C (lit.)[3][4]
0.86 g/mL[5]
0.860 g/mL[6]
~0.9 ± 0.1 g/cm³[7]

Experimental Protocols

The following sections detail the standard methodologies for determining the melting point, boiling point, and density of long-chain haloalkanes like this compound.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For pure crystalline compounds, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.[8][9]

Methodology: Capillary Method using a Melting Point Apparatus

  • Sample Preparation: A small amount of solid this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[10][11]

  • Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus (e.g., a Mel-Temp or similar device).[8][10]

  • Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[8] The sample is observed through a magnifying lens.

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is reported as the melting point.[8][12]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

  • Apparatus Setup: A distillation flask is filled with this compound to about two-thirds of its volume. A thermometer is positioned in the neck of the flask, with the top of the bulb level with the side arm leading to the condenser. The flask is connected to a condenser, which is in turn connected to a receiving flask.

  • Heating: The distillation flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb before passing into the condenser.

  • Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, where there is an equilibrium between the liquid and vapor phases, is the boiling point.

  • Pressure Correction: The atmospheric pressure is recorded. If the determination is not performed at standard pressure (760 mmHg), a correction may be necessary, especially for significant deviations. For long-chain alkyl halides, boiling points are often determined under reduced pressure to prevent decomposition.[13]

Density Determination

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

  • Pycnometer Calibration: A clean, dry pycnometer (a small glass flask of a known volume) is weighed accurately (m1). It is then filled with distilled water of a known temperature, and the excess is removed. The filled pycnometer is weighed again (m2). The volume of the pycnometer can be calculated using the density of water at that temperature.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with this compound. It is then weighed (m3).

  • Calculation: The mass of the this compound is (m3 - m1). The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. The temperature at which the measurement is taken should be recorded as density is temperature-dependent.

Visualizations

The following diagrams illustrate the experimental workflows and the relationships between molecular structure and physical properties for haloalkanes.

experimental_workflow_melting_point cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Obtain Solid Sample prep2 Powder the Sample prep1->prep2 prep3 Pack into Capillary Tube prep2->prep3 meas1 Place in Apparatus prep3->meas1 meas2 Heat Slowly (1-2 °C/min) meas1->meas2 meas3 Observe for Melting meas2->meas3 data1 Record T_initial (First Droplet) meas3->data1 data2 Record T_final (Completely Liquid) meas3->data2 data3 Report Melting Point Range data1->data3 data2->data3 experimental_workflow_boiling_point cluster_setup Apparatus Setup cluster_heating Heating & Equilibration cluster_record Data Recording setup1 Fill Distillation Flask setup2 Position Thermometer setup1->setup2 setup3 Connect Condenser setup2->setup3 heat1 Gently Heat the Flask setup3->heat1 heat2 Vapor Rises to Thermometer heat1->heat2 heat3 Achieve Liquid-Vapor Equilibrium heat2->heat3 rec1 Record Constant Temperature heat3->rec1 rec3 Apply Pressure Correction if Needed rec1->rec3 rec2 Record Atmospheric Pressure rec2->rec3 haloalkane_properties_logic cluster_molecular Molecular Factors cluster_forces Intermolecular Forces cluster_properties Physical Properties mw Molecular Weight vdw Van der Waals Forces mw->vdw increases density Density mw->density increases chain Carbon Chain Length chain->vdw increases chain->density decreases slightly halogen Halogen Atom (F, Cl, Br, I) halogen->vdw increases (down group) dipole Dipole-Dipole Interactions halogen->dipole decreases (down group) halogen->density increases (down group) branching Branching branching->vdw decreases bp Boiling Point vdw->bp increases mp Melting Point vdw->mp increases dipole->bp increases

References

Solubility Profile of 1-Chlorohexadecane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-chlorohexadecane, a long-chain halogenated alkane, in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in organic synthesis, formulation development, and various industrial processes. This document presents available quantitative solubility data, details a standardized experimental protocol for solubility determination, and offers insights into the molecular interactions governing its solubility.

Core Concepts in Solubility

The solubility of a substance is a measure of its ability to dissolve in a solvent to form a homogeneous solution. For a non-polar, long-chain molecule like this compound, the principle of "like dissolves like" is the primary determinant of its solubility. This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. This compound, with its extensive non-polar alkyl chain, is anticipated to be readily soluble in non-polar organic solvents and less soluble in polar solvents.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, general observations and data for analogous long-chain haloalkanes indicate high solubility in common non-polar and moderately polar organic solvents. The table below summarizes the available data and provides estimations based on the solubility of similar compounds.

SolventChemical FormulaPolaritySolubility of this compound ( g/100 g solvent at 25°C)Notes
WaterH₂OHigh< 0.002[1][2]Practically Insoluble
MethanolCH₃OHHighMiscible (Estimated)Soluble due to the "like dissolves like" principle with the alkyl chain.
EthanolC₂H₅OHHighMiscible (Estimated)Soluble due to the "like dissolves like" principle with the alkyl chain.
AcetoneC₃H₆OMediumMiscible (Estimated)Expected to be a good solvent due to its moderate polarity.
Diethyl Ether(C₂H₅)₂OLowMiscible (Estimated)Highly soluble due to its non-polar nature.[1]
HexaneC₆H₁₄LowMiscible (Estimated)Excellent solvent due to its non-polar, alkane nature.
TolueneC₇H₈LowMiscible (Estimated)Good solvent due to its non-polar, aromatic character.

Note: "Miscible" indicates that this compound and the solvent are soluble in each other in all proportions. These estimations are based on the general principle of "like dissolves like" and the known solubility of similar long-chain alkanes and haloalkanes in these solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the widely used isothermal shake-flask method followed by gravimetric analysis.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (purity >99%)

  • Selected organic solvent (analytical grade)

  • Conical flasks with stoppers

  • Thermostatically controlled water bath or incubator

  • Analytical balance (readable to ±0.0001 g)

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Pre-weighed evaporation dishes or vials

  • Drying oven

  • Pipettes and other standard laboratory glassware

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a conical flask. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatically controlled water bath or incubator set to the desired temperature (e.g., 25 °C ± 0.1 °C).

    • Agitate the mixture using a magnetic stirrer or orbital shaker for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure equilibrium has been reached (i.e., the concentration of the solute in the solution remains constant over time).

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, allow the solution to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved this compound to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation due to temperature changes.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved micro-droplets of this compound.

  • Gravimetric Analysis:

    • Accurately weigh the evaporation dish containing the filtered saturated solution.

    • Place the dish in a drying oven at a temperature sufficient to evaporate the solvent completely without causing degradation of the this compound (e.g., 60-80 °C). The boiling point of the solvent should be considered when setting the oven temperature.

    • Periodically remove the dish from the oven, allow it to cool to room temperature in a desiccator, and weigh it.

    • Repeat the drying and weighing process until a constant weight is achieved, indicating that all the solvent has evaporated.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final constant weight of the dish with the residue.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the saturated solution.

    • Express the solubility as grams of this compound per 100 grams of solvent.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for both this compound and the chosen solvent before commencing the experiment.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Mix Excess this compound with Solvent B Equilibrate at Constant Temperature (e.g., 24h) A->B C Allow Undissolved Solute to Settle B->C D Withdraw Supernatant C->D E Filter the Solution D->E F Weigh Filtered Solution E->F G Evaporate Solvent F->G H Weigh Dry Residue G->H I Calculate Mass of Dissolved Solute H->I J Calculate Mass of Solvent I->J K Determine Solubility (g/100g solvent) J->K

Workflow for Solubility Determination.

Conclusion

This compound exhibits solubility characteristics typical of a long-chain haloalkane, being highly soluble in non-polar organic solvents and practically insoluble in water. For precise quantitative analysis, particularly in the context of pharmaceutical and chemical process development, the detailed experimental protocol provided in this guide offers a robust framework for obtaining accurate solubility data. This information is essential for optimizing reaction conditions, developing effective purification strategies, and formulating products with desired performance characteristics.

References

An In-depth Technical Guide to 1-Chlorohexadecane: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a concise overview of the fundamental chemical properties of 1-Chlorohexadecane, tailored for researchers, scientists, and professionals in drug development. The focus is on its molecular formula and weight, presented in a clear and accessible format.

Quantitative Data Summary

The following table summarizes the key molecular identifiers for this compound. This data is compiled from multiple chemical databases, providing a consistent and verified reference.

IdentifierValueCitations
Molecular Formula C₁₆H₃₃Cl[1][2][3]
Linear Formula CH₃(CH₂)₁₅Cl[4]
Molecular Weight 260.89 g/mol [4]
260.9 g/mol [2][3]
260.886 g/mol [1]
CAS Registry Number 4860-03-1[1][2]
Synonyms Cetyl chloride, Hexadecyl chloride, n-Hexadecyl chloride, Palmityl chloride[1][2]

Experimental Protocols

No experimental protocols were cited in the context of determining the molecular weight and formula for this guide. The provided data is based on computational and established chemical knowledge.

Logical Relationships

The following diagram illustrates the logical connection between the chemical name, its molecular formula, and its resulting molecular weight.

This compound This compound Molecular_Formula Molecular Formula C16H33Cl This compound->Molecular_Formula is represented by Molecular_Weight Molecular Weight ~260.89 g/mol Molecular_Formula->Molecular_Weight results in

Chemical Identity of this compound.

References

Spectroscopic Profile of 1-Chlorohexadecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-chlorohexadecane, a long-chain alkyl halide. The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering a comprehensive resource for the characterization and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits signals corresponding to the different proton environments in the molecule. The electron-withdrawing effect of the chlorine atom causes the protons on the carbon adjacent to it (C1) to be deshielded and appear at a lower field (higher chemical shift) compared to the other methylene (B1212753) protons in the alkyl chain.

Chemical Shift (δ) [ppm] Multiplicity Assignment
~3.54 Triplet -CH₂-Cl (C1)
~1.76 Quintet -CH₂-CH₂-Cl (C2)
~1.26 Multiplet -(CH₂)₁₃- (C3-C15)
~0.88 Triplet -CH₃ (C16)

Table 1: ¹H NMR Spectroscopic Data for this compound.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Similar to the ¹H NMR spectrum, the carbon atom bonded to the chlorine atom (C1) is significantly deshielded. The chemical shifts of the other carbon atoms in the long alkyl chain are very similar, resulting in a cluster of signals in the upfield region of the spectrum.[1][2]

Chemical Shift (δ) [ppm] Assignment
~45.1 -CH₂-Cl (C1)
~32.8 -CH₂-CH₂-Cl (C2)
~31.9 -(CH₂)n-
~29.7 -(CH₂)n-
~29.6 -(CH₂)n-
~29.4 -(CH₂)n-
~29.2 -(CH₂)n-
~28.8 -(CH₂)n-
~26.8 -(CH₂)n-
~22.7 -CH₂-CH₃ (C15)
~14.1 -CH₃ (C16)

Table 2: ¹³C NMR Spectroscopic Data for this compound. Note: Due to the similarity in their chemical environments, the exact assignment of the central methylene carbons (-(CH₂)n-) can be challenging without further 2D NMR experiments.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-Cl bond vibrations.

Frequency (cm⁻¹) Intensity Assignment
~2924 Strong C-H stretch (asymmetric, -CH₂-)
~2853 Strong C-H stretch (symmetric, -CH₂-)
~1467 Medium C-H bend (scissoring, -CH₂-)
~722 Medium C-H rock (- (CH₂)n-, n ≥ 4)
~650 Medium-Weak C-Cl stretch

Table 3: Key IR Absorption Bands for this compound.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of liquid samples like this compound.

NMR Spectroscopy (General Protocol)

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Place the NMR tube in the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Process the free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

  • Use the same sample prepared for ¹H NMR.

  • Switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

  • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Process the FID similarly to the ¹H spectrum.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy (FT-IR, Liquid Film/ATR)

Method 1: Liquid Film (using Salt Plates)

  • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

  • Place one to two drops of neat this compound onto the center of one salt plate.

  • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

  • Mount the salt plate assembly in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty spectrometer.

  • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Clean the salt plates thoroughly with a suitable dry solvent after use.

Method 2: Attenuated Total Reflectance (ATR)

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

  • Acquire a background spectrum with the clean, empty ATR crystal.

  • Place a small drop of this compound directly onto the ATR crystal, ensuring it covers the crystal surface.

  • Acquire the sample spectrum.

  • Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_results Results Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution for NMR Neat_Liquid Neat Liquid (for IR) Sample->Neat_Liquid for IR NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube NMR_Acquisition ¹H and ¹³C NMR Data Acquisition NMR_Tube->NMR_Acquisition IR_Acquisition FT-IR Data Acquisition Neat_Liquid->IR_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Peak Assignment) NMR_Processing->NMR_Analysis Data_Tables Quantitative Data (Tables) NMR_Analysis->Data_Tables IR_Processing Background Subtraction IR_Acquisition->IR_Processing IR_Analysis Spectral Analysis (Functional Group Identification) IR_Processing->IR_Analysis IR_Analysis->Data_Tables Structure_Confirmation Structure Confirmation Data_Tables->Structure_Confirmation

A generalized workflow for the spectroscopic analysis of an organic compound.

References

Synthesis of 1-Chlorohexadecane from Hexadecanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 1-chlorohexadecane from its precursor, hexadecanol (B772). This compound is a valuable chemical intermediate, particularly in the production of surfactants and other specialized molecules.[1] This document details established synthetic methodologies, including chlorination with thionyl chloride and the Appel reaction, providing in-depth experimental protocols for each. A comparative analysis of these methods is presented, supported by quantitative data to aid researchers in selecting the most suitable protocol for their specific needs. Furthermore, this guide includes detailed characterization data for this compound and visual diagrams of the synthetic pathways and experimental workflows.

Introduction

This compound, also known as cetyl chloride or hexadecyl chloride, is a long-chain alkyl halide with the molecular formula C16H33Cl.[2][3][4][5][6] Its structure, featuring a reactive chlorine atom at the terminus of a sixteen-carbon chain, makes it a versatile building block in organic synthesis.[1] The primary application of this compound lies in its role as an intermediate in the manufacturing of various organic compounds, including surfactants, which are essential components in detergents, emulsifiers, and personal care products. The controlled synthesis of this compound from hexadecanol is a critical process for ensuring high purity and yield, which are paramount for its industrial and research applications. This guide focuses on the most common and effective laboratory-scale methods for this transformation.

Synthetic Methodologies

The conversion of a primary alcohol like hexadecanol to its corresponding alkyl chloride is a fundamental transformation in organic chemistry. This can be achieved through several reagents, each with its own advantages and disadvantages in terms of yield, reaction conditions, and substrate compatibility. This guide will focus on two prominent methods: chlorination using thionyl chloride and the Appel reaction. A third method utilizing phosphorus trichloride (B1173362) will also be discussed.

Chlorination with Thionyl Chloride

The reaction of alcohols with thionyl chloride (SOCl2) is a widely used method for the synthesis of alkyl chlorides. The reaction is particularly advantageous because the byproducts, sulfur dioxide (SO2) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the reaction to completion.[7] The reaction can be performed with or without a base, such as pyridine (B92270), which influences the reaction mechanism and stereochemistry. For primary alcohols like hexadecanol, the reaction generally proceeds via an SN2 mechanism, leading to inversion of configuration if a chiral center were present.[7]

The Appel Reaction

The Appel reaction provides a mild and efficient method for converting alcohols to alkyl halides using a combination of triphenylphosphine (B44618) (PPh3) and a carbon tetrahalide, in this case, carbon tetrachloride (CCl4).[8][9] This reaction is known for its high yields and tolerance of a wide range of functional groups.[9] The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the chloride ion in an SN2 reaction.[8][9] A significant advantage of the Appel reaction is its occurrence under neutral conditions.[10] However, a notable drawback is the formation of triphenylphosphine oxide as a byproduct, which must be separated from the desired product.[8]

Chlorination with Phosphorus Trichloride

Phosphorus trichloride (PCl3) is another effective reagent for the conversion of primary alcohols to alkyl chlorides. The reaction involves the displacement of the hydroxyl group by a chloride ion. This method is generally straightforward but requires careful handling of the corrosive and water-sensitive PCl3.

Comparative Data of Synthetic Methods

The choice of synthetic method often depends on factors such as desired yield, purity, reaction conditions, and the scale of the synthesis. The following table summarizes the key quantitative parameters for the discussed methods.

Parameter Thionyl Chloride Method Appel Reaction Phosphorus Trichloride Method
Primary Reagents Thionyl chloride (SOCl2), Pyridine (optional)Triphenylphosphine (PPh3), Carbon tetrachloride (CCl4)Phosphorus trichloride (PCl3)
Typical Solvent Dichloromethane (B109758), Toluene, or neatDichloromethane, Carbon tetrachlorideNone or inert solvent (e.g., Chloroform)
Reaction Temperature 0°C to reflux0°C to room temperature0°C to reflux
Typical Reaction Time 1 - 4 hours1 - 3 hours2 - 5 hours
Reported Yield Range 70-90% (general for primary alcohols)75-96% (general for primary alcohols)[1][10]80-95% (general for primary alcohols)
Byproducts SO2 (gas), HCl (gas)Triphenylphosphine oxide (solid)Phosphorous acid (H3PO3) (solid)
Purification Method Distillation, WashingColumn chromatography, Precipitation of byproduct, DistillationDistillation, Washing

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound from hexadecanol.

Protocol 1: Synthesis using Thionyl Chloride

Materials:

  • Hexadecanol (1-hexadecanol)

  • Thionyl chloride (SOCl2)

  • Pyridine (optional, dried)

  • Dichloromethane (DCM, anhydrous)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve hexadecanol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. If using pyridine, a solution of hexadecanol and pyridine (1.2 eq) in DCM should be prepared before the addition of thionyl chloride.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to ice-cold water.

  • Separate the organic layer and wash it sequentially with 5% sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis via the Appel Reaction

Materials:

  • Hexadecanol (1-hexadecanol)

  • Triphenylphosphine (PPh3)

  • Carbon tetrachloride (CCl4, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Pentane (B18724) or Hexane (B92381)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve hexadecanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of carbon tetrachloride (1.2 eq) in anhydrous dichloromethane to the stirred mixture.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, add pentane or hexane to the mixture to precipitate the triphenylphosphine oxide.

  • Filter the mixture and wash the solid with fresh pentane or hexane.

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting crude product can be further purified by silica (B1680970) gel column chromatography (eluting with a hexane/ethyl acetate (B1210297) gradient) or vacuum distillation to yield pure this compound.[1]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

  • 1H NMR: The proton NMR spectrum of this compound is expected to show a triplet at approximately 3.5 ppm corresponding to the two protons on the carbon adjacent to the chlorine atom. The other methylene (B1212753) protons will appear as a broad multiplet between 1.2 and 1.8 ppm, and the terminal methyl group will be a triplet around 0.9 ppm.[2][11]

  • 13C NMR: The carbon NMR spectrum will show a peak for the carbon attached to the chlorine at around 45 ppm. The other carbon signals of the alkyl chain will appear in the upfield region.[2]

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic C-H stretching vibrations around 2850-2960 cm-1 and a C-Cl stretching vibration in the range of 600-800 cm-1.[4][5]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for the presence of a chlorine atom.

Visualizations

Synthetic Pathways

Synthesis_Pathways Figure 1: Synthetic Pathways to this compound cluster_0 Thionyl Chloride Method cluster_1 Appel Reaction Hexadecanol Hexadecanol Chlorohexadecane This compound Hexadecanol->Chlorohexadecane DCM, Reflux Hexadecanol->Chlorohexadecane DCM, RT Thionyl_Chloride SOCl₂, Pyridine (optional) Appel_Reagents PPh₃, CCl₄

Caption: Synthetic routes from hexadecanol to this compound.

Experimental Workflow

Experimental_Workflow Figure 2: General Experimental Workflow Start Start: Hexadecanol & Reagents Reaction Reaction Setup (Solvent, Temperature Control) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup (Quenching, Washing) Monitoring->Workup Drying Drying (Anhydrous MgSO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Distillation or Chromatography) Concentration->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final_Product Final Product: This compound Characterization->Final_Product

Caption: A generalized workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from hexadecanol can be effectively achieved through various methods, with the thionyl chloride and Appel reaction protocols being among the most reliable and high-yielding. The choice between these methods will depend on the specific requirements of the researcher, including the desired purity, available equipment, and scale of the reaction. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision and successfully synthesizing this important chemical intermediate. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.

References

The Carbon-Chlorine Bond in 1-Chlorohexadecane: A Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorohexadecane (C₁₆H₃₃Cl), a long-chain primary alkyl chloride, serves as a versatile intermediate in organic synthesis, particularly in the production of surfactants and quaternary ammonium (B1175870) compounds.[1][2] The reactivity of this molecule is fundamentally governed by the properties of its carbon-chlorine (C-Cl) bond. This technical guide provides an in-depth analysis of the C-Cl bond's reactivity in this compound, focusing on the primary reaction pathways: nucleophilic substitution (Sₙ2) and bimolecular elimination (E2). This document details the underlying principles, experimental considerations, and factors that dictate the reaction outcomes, offering valuable insights for professionals in research and development.

The Nature of the Carbon-Chlorine Bond

The C-Cl bond in this compound is a polar covalent bond due to the difference in electronegativity between carbon and chlorine. This polarity results in a partial positive charge (δ+) on the α-carbon and a partial negative charge (δ-) on the chlorine atom, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.

While the C-Cl bond is polar, its strength is a critical factor in determining reactivity. The average bond energy of a C-Cl bond is approximately 327 kJ/mol.[3] This relatively high bond energy, compared to C-Br (285 kJ/mol) and C-I (213 kJ/mol), means that this compound is generally less reactive than its bromo and iodo analogues.[3]

Key Reaction Pathways: Sₙ2 and E2

As a primary alkyl halide, this compound predominantly undergoes two competing reaction mechanisms: bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2). The outcome of the reaction is highly dependent on the reaction conditions.

Nucleophilic Substitution (Sₙ2)

The Sₙ2 mechanism is a single, concerted step where a nucleophile attacks the electrophilic α-carbon from the backside, simultaneously displacing the chloride ion (the leaving group). This backside attack results in an inversion of stereochemistry at the carbon center. The rate of the Sₙ2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.[4][5]

Rate Law: Rate = k[C₁₆H₃₃Cl][Nucleophile]

SN2_Mechanism

Bimolecular Elimination (E2)

The E2 mechanism is also a single-step, concerted reaction. In this pathway, a strong base abstracts a proton from the β-carbon (the carbon adjacent to the α-carbon) while the C-Cl bond breaks and a double bond forms between the α and β carbons. For the E2 reaction to occur, the β-hydrogen and the chlorine leaving group must be in an anti-periplanar conformation. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base.[6][7]

Rate Law: Rate = k[C₁₆H₃₃Cl][Base]

E2_Mechanism

Factors Influencing Reactivity and Selectivity (Sₙ2 vs. E2)

The competition between Sₙ2 and E2 pathways for this compound is governed by several key factors. As a primary alkyl halide, Sₙ2 reactions are generally favored, especially with good nucleophiles that are weak bases.[8][9] However, the use of strong, sterically hindered bases can promote the E2 pathway.[8][9]

SN2_vs_E2_Factors

Table 1: Summary of Factors Affecting Sₙ2 vs. E2 Reactions of this compound

FactorFavors Sₙ2Favors E2Rationale
Nucleophile/Base Strong, non-bulky nucleophiles (e.g., I⁻, CN⁻, RS⁻)Strong, sterically hindered bases (e.g., potassium tert-butoxide)Steric hindrance around the base disfavors nucleophilic attack at the α-carbon, promoting proton abstraction from the less hindered β-carbon.[10]
Solvent Polar aprotic solvents (e.g., DMSO, DMF, acetone)Both polar aprotic and protic solvents can be used, often the conjugate acid of the base (e.g., tert-butanol (B103910) for potassium tert-butoxide).Polar aprotic solvents enhance the nucleophilicity of anions by not solvating them as strongly as polar protic solvents.[11][12]
Temperature Lower temperaturesHigher temperaturesElimination reactions have a higher activation energy than substitution reactions and are more favored at elevated temperatures.
Leaving Group Good leaving groups (Cl⁻ is a reasonably good leaving group)Good leaving groupsA good leaving group is essential for both reactions as it is involved in the rate-determining step.

Experimental Protocols

Detailed experimental procedures are crucial for controlling the reaction outcome. Below are representative protocols for conducting Sₙ2 and E2 reactions with this compound.

Sₙ2 Reaction: Williamson Ether Synthesis

This protocol describes the synthesis of an ether from this compound, a classic example of an Sₙ2 reaction.[13][14]

Table 2: Experimental Protocol for Williamson Ether Synthesis with this compound

StepProcedure
1. Reagents and Setup In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium methoxide (B1231860) (or another suitable alkoxide) and a polar aprotic solvent like anhydrous DMF or DMSO.
2. Addition of Substrate Slowly add this compound to the stirred alkoxide solution at room temperature.
3. Reaction Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC or GC-MS.
4. Workup After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
5. Purification Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography.
Sₙ2 Reaction: Synthesis of N-Hexadecylpyridinium Chloride

This protocol outlines the synthesis of a quaternary ammonium salt, another common application of Sₙ2 reactions with alkyl halides.[1][15]

Table 3: Experimental Protocol for the Synthesis of N-Hexadecylpyridinium Chloride

StepProcedure
1. Reagents and Setup In a round-bottom flask equipped with a reflux condenser, combine this compound and an excess of pyridine (B92270).
2. Reaction Heat the reaction mixture to 100-125 °C for 10-14 hours.[1]
3. Isolation After the reaction is complete, cool the mixture. The product, N-hexadecylpyridinium chloride, may precipitate. If so, it can be collected by filtration. If not, the excess pyridine can be removed under reduced pressure.
4. Purification The crude product can be recrystallized from a suitable solvent mixture, such as ethanol (B145695) and acetone, to obtain the purified N-hexadecylpyridinium chloride.[1]
E2 Reaction: Synthesis of 1-Hexadecene (B165127)

This protocol describes the dehydrohalogenation of this compound to form 1-hexadecene using a strong, sterically hindered base.[16]

Table 4: Experimental Protocol for the E2 Elimination of this compound

StepProcedure
1. Reagents and Setup In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve potassium tert-butoxide in a suitable solvent like tert-butanol or THF.
2. Addition of Substrate Slowly add this compound to the stirred solution of the base.
3. Reaction Heat the reaction mixture to reflux and monitor the progress by GC-MS to observe the formation of 1-hexadecene.
4. Workup After completion, cool the reaction mixture and quench it by adding water. Extract the product with a non-polar organic solvent like pentane (B18724) or hexane.
5. Purification Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and remove the solvent by distillation. The resulting 1-hexadecene can be further purified by fractional distillation.

Monitoring Reaction Kinetics

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for monitoring the kinetics of reactions involving this compound.[17][18] By taking aliquots from the reaction mixture at specific time intervals, quenching the reaction, and analyzing the samples, one can determine the concentration of the reactant and product(s) over time. This data allows for the determination of the reaction rate and the rate constant.

GCMS_Workflow

Conclusion

The reactivity of the carbon-chlorine bond in this compound is a well-defined yet versatile aspect of its chemistry, primarily governed by the principles of Sₙ2 and E2 reactions. As a primary alkyl halide, it shows a preference for the Sₙ2 pathway, which can be exploited for the synthesis of a variety of compounds. However, by carefully selecting the reaction conditions, particularly the use of strong, sterically hindered bases and elevated temperatures, the E2 elimination pathway can be favored to produce 1-hexadecene. A thorough understanding of the interplay between the substrate, nucleophile/base, solvent, and temperature is paramount for researchers and drug development professionals to effectively control the outcome of reactions involving this compound and to harness its full potential as a synthetic intermediate. The application of modern analytical techniques like GC-MS further enables the precise monitoring and optimization of these transformations.

References

A Comprehensive Technical Guide to the Thermochemical Properties of 1-Chlorohexadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the essential thermochemical data for 1-chlorohexadecane (CAS No: 4860-03-1). The following sections detail its key physical and thermochemical properties, outline the experimental methodologies used for their determination, and present a logical workflow for the acquisition and application of such data in research and development.

Core Thermochemical and Physical Data of this compound

This compound is a long-chain alkyl halide with the chemical formula C₁₆H₃₃Cl. Accurate thermochemical data is crucial for its application as a chemical intermediate, in the synthesis of surfactants and pharmaceuticals, and in materials science. A summary of its key physical and thermochemical properties is presented below.

Physical Properties

The fundamental physical properties of this compound are summarized in Table 1. These values are essential for handling, storage, and process design.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular Weight260.89 g/mol [1][2]
Melting Point8 - 17.9 °C[3][4][5]
Boiling Point321.8 - 322 °C[3][4][5]
Density0.860 - 0.865 g/mL at 25 °C[3][4][5]
Refractive Index1.449 - 1.4503 at 20 °C[4][6]
Vapor Pressure1.7 hPa at 140 °C[5]
Flash Point136 °C[4][5]
Autoignition Temperature220 °C[5]
Thermochemical Properties

The thermochemical data for this compound, including enthalpy, entropy, and heat capacity, are critical for understanding its energetic behavior in chemical reactions and phase transitions. The NIST/TRC Web Thermo Tables provide critically evaluated data over a range of temperatures.[7]

Table 2: Enthalpy, Entropy, and Heat Capacity of this compound

PropertyPhaseTemperature Range (K)Source(s)
EnthalpyLiquid (in equilibrium with Gas)250 - 750[7]
Ideal Gas200 - 1500[7]
EntropyLiquid (in equilibrium with Gas)250 - 750[7]
Ideal Gas200 - 1500[7]
Heat Capacity at Saturation PressureLiquid (in equilibrium with Gas)250 - 750[7]
Heat Capacity at Constant PressureIdeal Gas200 - 1500[7]
Enthalpy of VaporizationLiquid to Gas255 - 767.3[7][8]

A specific value for the heat of vaporization is reported as 54.1 kJ/mol.[6]

Experimental Methodologies for Thermochemical Data Determination

The determination of the thermochemical properties of organic compounds like this compound relies on a suite of well-established experimental techniques. While specific protocols for this compound are not extensively detailed in publicly available literature, the following sections describe the general methodologies employed for such measurements.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For organic compounds, it is often determined indirectly through the enthalpy of combustion.

Combustion Calorimetry: This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a device called a bomb calorimeter.[9] The heat released during the combustion is measured by the temperature change of the surrounding water bath. The standard enthalpy of combustion (ΔcH°) is then calculated. The enthalpy of formation can be derived using Hess's law, by applying the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[10] For chlorine-containing compounds, the formation of hydrochloric acid in the final state must also be accounted for.

Heat Capacity

The specific heat capacity (cₚ) of a substance is the amount of heat required to raise the temperature of a unit mass by one degree.

Differential Scanning Calorimetry (DSC): DSC is a widely used technique for measuring the heat capacity of liquids and solids.[11][12] A sample and a reference material are subjected to a controlled temperature program (heating or cooling at a constant rate). The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This differential heat flow is directly proportional to the heat capacity of the sample.[11] The measurement involves heating the sample pan, a reference pan, and a pan containing the sample, and comparing the heat flow signals.[11]

Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH) is the heat required to transform a given quantity of a substance from a liquid into a gas at a given pressure.

Gas Chromatography (GC): Gas chromatography can be utilized to determine vapor pressures, from which the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.[13][14] In this method, the retention time of the compound on a chromatographic column is measured at different temperatures. The vapor pressure is related to the retention time, and a plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature yields a straight line with a slope proportional to the enthalpy of vaporization.[14][15]

Logical Workflow for Thermochemical Data Analysis

The determination and application of thermochemical data for a compound like this compound follows a logical progression. The following diagram illustrates a typical workflow from initial substance characterization to the final application of the data in research and development.

Thermochemical_Data_Workflow cluster_0 Data Acquisition cluster_1 Data Processing and Analysis cluster_2 Application A Compound Identification and Purification B Physical Property Measurement (Melting Point, Boiling Point, Density) A->B C Calorimetric Experiments (DSC, Combustion Calorimetry) A->C D Vapor Pressure Measurement (e.g., Gas Chromatography) A->D E Calculation of Heat Capacity C->E F Calculation of Enthalpy of Combustion C->F G Calculation of Enthalpy of Vaporization D->G I Determination of Entropy E->I H Derivation of Enthalpy of Formation F->H G->I J Chemical Process Simulation and Design H->J K Reaction Mechanism and Kinetics Studies H->K I->J I->K L Safety Hazard Assessment J->L M Drug Formulation and Stability Analysis J->M K->M

Thermochemical Data Workflow

This workflow begins with the fundamental step of ensuring the purity of the this compound sample, followed by the experimental determination of its physical and thermochemical properties. The raw experimental data is then processed to calculate key thermodynamic quantities. Finally, this validated data is applied in various fields, including chemical engineering, reaction kinetics, safety assessments, and pharmaceutical development.

References

An In-Depth Technical Guide on the Discovery and Historical Synthesis of 1-Chlorohexadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chlorohexadecane (also known as cetyl chloride or n-hexadecyl chloride) is a long-chain alkyl halide that has served as a crucial intermediate in the synthesis of a diverse array of organic compounds, most notably quaternary ammonium (B1175870) salts, which are valued for their surfactant and antimicrobial properties. This technical guide provides a comprehensive overview of the historical synthesis of this compound, tracing its origins from early preparative methods to more refined laboratory and industrial-scale productions. Detailed experimental protocols for key synthetic routes are presented, alongside a summary of its essential physicochemical properties. This document aims to be a valuable resource for researchers and professionals in organic synthesis and drug development, offering insights into the foundational chemistry of this versatile building block.

Introduction

This compound (C₁₆H₃₃Cl) is a colorless to pale yellow liquid at room temperature, characterized by its long aliphatic chain and a reactive terminal chlorine atom. This structure imparts a dual nature to the molecule: a hydrophobic sixteen-carbon backbone and a functional handle for nucleophilic substitution reactions. Its primary importance in synthetic chemistry lies in its role as a precursor to a variety of surfactants, phase-transfer catalysts, and other specialty chemicals. The historical development of synthetic methods for this compound mirrors the broader advancements in organic chemistry, particularly in the functionalization of long-chain alkanes.

Discovery and Early Synthesis

While a definitive singular "discovery" of this compound is not prominently documented in easily accessible modern literature, its preparation is rooted in the classical methods of converting alcohols to alkyl halides, a cornerstone of 19th and early 20th-century organic chemistry. The precursor, 1-hexadecanol (B1195841) (cetyl alcohol), was first isolated in 1817 by the French chemist Michel Chevreul from spermaceti, a waxy substance found in the head of sperm whales.[1] The systematic synthesis of alkyl halides from alcohols became well-established during the 19th century.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its application in synthesis. The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₁₆H₃₃Cl[6]
Molecular Weight 260.89 g/mol [7]
CAS Number 4860-03-1[6][7][8][9]
Appearance Colorless to pale yellow liquid[8][9]
Melting Point 8-14 °C[7][8][9]
Boiling Point 149 °C at 1 mmHg[7][8][9]
Density 0.865 g/mL at 25 °C[7][8][9]
Refractive Index (n²⁰/D) 1.449[7][8][9]
Solubility in Water 0.02 g/L at 20 °C[8][9]
Vapor Pressure 129 mmHg at 21 °C[7]

Historical and Modern Synthetic Methodologies

The primary and most enduring route for the synthesis of this compound is the nucleophilic substitution of the hydroxyl group in 1-hexadecanol. Various chlorinating agents have been employed over time, each with its own advantages and disadvantages regarding reaction conditions, yield, and purity of the product.

Reaction of 1-Hexadecanol with Hydrogen Chloride

The direct reaction of 1-hexadecanol with hydrochloric acid is a classical method for preparing this compound. Due to the low reactivity of primary alcohols, this reaction typically requires a catalyst, such as zinc chloride (the Lucas reagent), or elevated temperatures and pressures to proceed at a reasonable rate.[10]

Logical Relationship of the Reaction with Hydrogen Chloride

G Hexadecanol 1-Hexadecanol Product This compound Hexadecanol->Product + HCl HCl Hydrogen Chloride (HCl) Water Water Catalyst Catalyst (e.g., ZnCl₂) or High Temp/Pressure Catalyst->Product

Caption: Reaction of 1-Hexadecanol with HCl.

Reaction of 1-Hexadecanol with Thionyl Chloride (SOCl₂)

The use of thionyl chloride is a common and efficient laboratory method for the conversion of primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate and produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which drives the reaction to completion. Pyridine is often added to neutralize the HCl generated.

Experimental Workflow for Synthesis with Thionyl Chloride

G Start Start Reactants Combine 1-Hexadecanol and Thionyl Chloride (optional: in a solvent like pyridine) Start->Reactants Reaction Heat the reaction mixture (e.g., reflux) Reactants->Reaction Quench Cool and quench excess SOCl₂ (e.g., with water) Reaction->Quench Extract Extract with an organic solvent Quench->Extract Wash Wash the organic layer (e.g., with NaHCO₃ solution) Extract->Wash Dry Dry the organic layer (e.g., over Na₂SO₄) Wash->Dry Purify Purify by distillation under reduced pressure Dry->Purify Product This compound Purify->Product

Caption: Synthesis of this compound using SOCl₂.

Reaction of 1-Hexadecanol with Phosphorus Halides (PCl₃ or PCl₅)

Phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) are also effective reagents for the chlorination of alcohols. The reaction with PCl₃ yields phosphorous acid as a byproduct, while PCl₅ produces phosphoryl chloride and hydrogen chloride. These methods are also well-established in the historical context of organic synthesis.[10]

Signaling Pathway for the Reaction with Phosphorus Trichloride

G Hexadecanol 3x 1-Hexadecanol Intermediate Trihexadecyl Phosphite Hexadecanol->Intermediate + PCl₃ PCl3 Phosphorus Trichloride (PCl₃) PCl3->Intermediate Product 3x this compound Intermediate->Product Byproduct Phosphorous Acid (H₃PO₃) Intermediate->Byproduct

References

1-Chlorohexadecane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Long-Chain Alkyl Halide

Introduction

1-Chlorohexadecane (also known as cetyl chloride or hexadecyl chloride) is a long-chain alkyl halide with the chemical formula C₁₆H₃₃Cl.[1][2] This colorless to light yellow liquid is a versatile building block in organic synthesis, primarily utilized as an intermediate in the production of a wide array of specialty chemicals.[1][3] Its sixteen-carbon aliphatic chain imparts significant hydrophobicity, while the terminal chlorine atom provides a reactive site for various nucleophilic substitution reactions.[4] These characteristics make this compound a valuable precursor for surfactants, quaternary ammonium (B1175870) compounds, and other molecules with applications in material science, pharmaceuticals, and drug delivery.[5][6] This guide provides a comprehensive overview of the chemical and physical properties, key reactions, and relevant biological interactions of this compound, with a focus on its applications for researchers and professionals in drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. These properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₆H₃₃Cl[1][2]
Molecular Weight 260.89 g/mol [2][7]
CAS Number 4860-03-1[1][2]
Appearance Colorless to light yellow liquid[1]
Density ~0.86 g/mL at 25 °C[7]
Melting Point 8-14 °C[7]
Boiling Point 322 °C at 760 mmHg[8]
Flash Point 136 °C (closed cup)[8]
Solubility in Water 0.02 g/L at 20 °C[1]
Solubility in Organic Solvents Soluble in alcohol and ether[9]
Refractive Index (n20/D) 1.449[7]

Key Reactions and Experimental Protocols

This compound readily participates in a variety of nucleophilic substitution reactions, making it a versatile starting material for the synthesis of diverse compounds. The following sections detail the experimental protocols for some of its most important reactions.

Grignard Reagent Formation

The formation of a Grignard reagent from this compound provides a powerful nucleophilic carbon source for the creation of new carbon-carbon bonds.

Experimental Protocol: Synthesis of Hexadecylmagnesium Chloride

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as an initiator)

Procedure:

  • All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

  • Add a small crystal of iodine to the magnesium.

  • A solution of this compound in anhydrous diethyl ether or THF is prepared and added to the dropping funnel.

  • A small amount of the this compound solution is added to the magnesium. The reaction is initiated by gentle warming. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

  • The remaining this compound solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete reaction.

  • The resulting Grignard reagent, hexadecylmagnesium chloride, is a grayish solution and should be used immediately in subsequent reactions.

Note: Grignard reagents are highly reactive with protic solvents (like water and alcohols) and atmospheric carbon dioxide. Strict anhydrous and inert conditions are crucial for a successful reaction.[9][10][11]

G This compound This compound ReactionVessel Grignard Formation This compound->ReactionVessel Mg Mg Mg->ReactionVessel Anhydrous Ether Anhydrous Ether Anhydrous Ether->ReactionVessel Hexadecylmagnesium\nChloride Hexadecylmagnesium Chloride ReactionVessel->Hexadecylmagnesium\nChloride

Grignard Reagent Formation Workflow
Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for the preparation of ethers. This compound can be reacted with an alkoxide to form a hexadecyl ether.

Experimental Protocol: Synthesis of a Hexadecyl Ether

Materials:

  • This compound

  • An alcohol (e.g., ethanol (B145695), methanol)

  • A strong base (e.g., sodium hydride, sodium metal)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, the chosen alcohol is dissolved in an anhydrous solvent.

  • The strong base is added portion-wise to the alcohol solution to generate the corresponding sodium alkoxide. The reaction is often exothermic and may require cooling.

  • Once the alkoxide formation is complete, a solution of this compound in the anhydrous solvent is added dropwise.

  • The reaction mixture is heated to a temperature between 50-100 °C and stirred for 1-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of water.

  • The product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography or distillation.

Note: This is a general SN2 reaction. Primary alkyl halides like this compound are ideal substrates. The choice of solvent can significantly impact the reaction rate.[5][12]

G cluster_0 Alkoxide Formation cluster_1 SN2 Reaction Alcohol Alcohol Sodium Alkoxide Sodium Alkoxide Alcohol->Sodium Alkoxide + Base Base (NaH) Base (NaH) Hexadecyl Ether Hexadecyl Ether Sodium Alkoxide->Hexadecyl Ether + this compound This compound This compound

Williamson Ether Synthesis Workflow
Synthesis of Quaternary Ammonium Salts

Quaternary ammonium salts (QAS) are a significant class of compounds with applications as surfactants, disinfectants, and phase-transfer catalysts. This compound is a key starting material for the synthesis of various QAS.

Experimental Protocol: Synthesis of Hexadecylpyridinium Chloride

Materials:

  • This compound

  • Pyridine (B92270)

  • Ethanol (or another alcoholic solvent)

  • Activated carbon

  • Acetone

  • Water

Procedure:

  • In a reaction vessel, this compound and pyridine are mixed in a specific molar ratio.

  • The mixture is heated to 100-125 °C and allowed to react for 10-14 hours.[13]

  • After the reaction is complete, excess pyridine is removed under reduced pressure.

  • An alcoholic solvent and activated carbon are added, and the mixture is refluxed for 20-50 minutes for decolorization.

  • The mixture is then cooled to induce crystallization, yielding the crude hexadecylpyridinium chloride.

  • Primary Purification: The crude product is dissolved in a 1:1 to 1:15 mixture of water and acetone, heated to dissolve, and then cooled to recrystallize.

  • Secondary Purification: The crystals from the primary purification are dissolved in a 1:1 to 1:15 mixture of ethanol and acetone, heated to dissolve, and then cooled to obtain the final, purified hexadecylpyridinium chloride.[13]

G This compound This compound Condensation Condensation (100-125°C, 10-14h) This compound->Condensation Pyridine Pyridine Pyridine->Condensation Crude Product Crude Product Condensation->Crude Product Purification1 Primary Purification (Water/Acetone) Crude Product->Purification1 Purification2 Secondary Purification (Ethanol/Acetone) Purification1->Purification2 Hexadecylpyridinium\nChloride Hexadecylpyridinium Chloride Purification2->Hexadecylpyridinium\nChloride

Synthesis of Hexadecylpyridinium Chloride

Relevance to Drug Development Professionals

The long alkyl chain of this compound and the diverse functionalities that can be introduced via its reactive chloride group make it and its derivatives of significant interest in the field of drug development.

Influence on Pharmacokinetic Properties

The incorporation of long alkyl chains into drug molecules can profoundly influence their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The hydrophobicity imparted by the hexadecyl group can enhance membrane permeability and oral absorption.[14] Furthermore, the length of the alkyl chain can affect the rate of metabolic processes, such as those mediated by cytochrome P450 enzymes.[12] Strategically modifying the alkyl chain length is a common strategy in medicinal chemistry to optimize a drug candidate's half-life and overall pharmacokinetic profile.[14]

Role in Drug Delivery Systems

Cationic lipids, which can be synthesized from this compound, are crucial components of non-viral gene delivery vectors, such as liposomes and lipid nanoparticles (LNPs).[15][16] The positively charged headgroup of the cationic lipid interacts with the negatively charged phosphate (B84403) backbone of nucleic acids (DNA, mRNA, siRNA), leading to the formation of lipoplexes. The hydrophobic hexadecyl tail contributes to the stability of the lipid bilayer of the delivery vehicle.[17] These lipoplexes can then fuse with cell membranes, facilitating the intracellular delivery of the genetic material.[18] The design and synthesis of novel cationic lipids with optimized hydrophobic domains are an active area of research for improving the efficacy and safety of gene therapies.

Biological Activity of Derivatives

Quaternary ammonium salts derived from this compound, such as cetyltrimethylammonium bromide (CTAB) and benzalkonium chloride (a mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths), exhibit potent antimicrobial activity.[1][5] Their mechanism of action involves the disruption of bacterial cell membranes. The positively charged headgroup interacts with the negatively charged components of the cell membrane, while the hydrophobic alkyl tail inserts into the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[1][14]

Some QAS have also been investigated for their anticancer properties. For instance, CTAB has been shown to induce mitochondria-mediated apoptosis in head and neck cancer cells, suggesting a potential therapeutic application.[15] It has been observed to inhibit H+-ATP synthase activity and depolarize the mitochondrial membrane.[15] The interaction of such long-chain cationic compounds with mitochondrial membranes is an area of ongoing research.[4]

G cluster_membrane Bacterial Cell Membrane Phospholipid Negatively Charged Phospholipids Electrostatic Electrostatic Attraction Phospholipid->Electrostatic Bilayer Lipid Bilayer Hydrophobic Hydrophobic Insertion Bilayer->Hydrophobic QAS Quaternary Ammonium Salt (e.g., Benzalkonium Chloride) QAS->Phospholipid Cationic Head QAS->Bilayer Hydrophobic Tail Disruption Membrane Disruption & Permeabilization Electrostatic->Disruption Hydrophobic->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Mechanism of QAS Action on Bacterial Membranes

Conclusion

This compound is a valuable and versatile long-chain alkyl halide with significant applications in organic synthesis. Its ability to undergo a range of nucleophilic substitution reactions makes it an important precursor for the synthesis of surfactants, quaternary ammonium salts, and ethers. For drug development professionals, the hexadecyl chain provides a key hydrophobic domain that can be leveraged to modulate the pharmacokinetic properties of drug candidates and to construct effective drug delivery systems. Furthermore, derivatives of this compound have demonstrated significant biological activity, highlighting the potential for this chemical scaffold in the development of new therapeutic agents. A thorough understanding of the properties and reactivity of this compound is therefore essential for researchers and scientists working at the interface of chemistry and pharmacology.

References

Commercial Availability and Applications of 1-Chlorohexadecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorohexadecane, also known as cetyl chloride or n-hexadecyl chloride, is a long-chain alkyl halide with the chemical formula C₁₆H₃₃Cl. Its amphiphilic nature, stemming from a long hydrophobic alkyl chain and a reactive chloride headgroup, makes it a valuable intermediate in various chemical syntheses. This technical guide provides an in-depth overview of the commercial availability of this compound, its key suppliers, and detailed experimental protocols for its application, particularly in the synthesis of functional molecules relevant to pharmaceutical and materials science research.

Commercial Availability and Suppliers

This compound is readily available from a multitude of chemical suppliers worldwide, catering to both research and industrial scales. Purity levels typically range from 95% to over 98%, with the most common grades being suitable for synthetic applications. The compound is generally supplied as a clear, colorless to slightly yellow liquid.

Below is a summary of prominent suppliers and their typical product specifications. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

SupplierPurity/GradeAvailable Quantities
Sigma-Aldrich (MilliporeSigma) 95%250 mL
Thermo Scientific (Alfa Aesar) 97%100 mL
TCI America >98.0% (GC)25 mL, 500 mL
ChemicalBook Suppliers 98% min, 99%Inquire for bulk
Simson Pharma Limited High Quality with CoACustom Synthesis
P212121 Store >97.0%100 mL, 500 mL
Scimplify Inquire for specsInquire for bulk

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 4860-03-1
Molecular Formula C₁₆H₃₃Cl
Molecular Weight 260.89 g/mol
Appearance Clear, colorless to slightly yellow liquid
Melting Point 8-14 °C
Boiling Point 149 °C at 1 mmHg
Density 0.865 g/mL at 25 °C
Refractive Index (n20/D) 1.449
Solubility Insoluble in water; Soluble in ether and other organic solvents.[1]

Experimental Protocols

This compound serves as a key building block for the synthesis of various functional molecules, most notably quaternary ammonium (B1175870) compounds, which have applications as surfactants, antimicrobial agents, and components of drug delivery systems.

Protocol 1: Synthesis of Hexadecylpyridinium Chloride

This protocol is adapted from a patented synthesis method and describes the quaternization of pyridine (B92270) with this compound to form the cationic surfactant, hexadecylpyridinium chloride.[2]

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound and pyridine in a 1:1 molar ratio.

  • Heat the reaction mixture to 100-125 °C and maintain this temperature for 10-14 hours with stirring.

  • After the reaction is complete, allow the mixture to cool and then remove the excess pyridine by vacuum distillation.

  • To the resulting crude product, add an alcohol solvent such as ethanol, followed by a small amount of activated carbon for decolorization.

  • Heat the mixture to reflux for 30-50 minutes.

  • Filter the hot solution to remove the activated carbon.

  • Allow the filtrate to cool to 0-15 °C to induce crystallization of the hexadecylpyridinium chloride crude product.

  • For further purification, the crude product can be recrystallized from a mixture of water and acetone, followed by a second recrystallization from a mixture of ethanol and acetone.

G cluster_prep Reaction Setup cluster_reaction Condensation Reaction cluster_workup Workup and Purification reagents This compound + Pyridine (1:1 molar ratio) heating Heat to 100-125 °C (10-14 hours) reagents->heating distillation Vacuum Distillation (Remove excess pyridine) heating->distillation decolorization Decolorization (Ethanol + Activated Carbon) distillation->decolorization crystallization Cooling Crystallization (0-15 °C) decolorization->crystallization purification Recrystallization (Water/Acetone then Ethanol/Acetone) crystallization->purification product Hexadecylpyridinium Chloride purification->product

Workflow for the synthesis of hexadecylpyridinium chloride.
Protocol 2: General Procedure for the Synthesis of Quaternary Ammonium Compounds (Menschutkin Reaction)

This protocol outlines a general method for the synthesis of quaternary ammonium salts via the Menschutkin reaction, a versatile method for creating a wide range of functionalized molecules.[3]

Materials:

  • This compound

  • A tertiary amine (e.g., N,N-dimethylethanolamine, trimethylamine)

  • A suitable solvent (e.g., chloroform, acetonitrile)

  • Anhydrous conditions

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the tertiary amine in the chosen solvent.

  • Add this compound to the solution (typically in a 1:1 to 1.1:1 molar ratio of alkyl halide to amine).

  • Stir the reaction mixture at a temperature ranging from room temperature to a gentle reflux (e.g., 50-80 °C), depending on the reactivity of the amine.

  • Monitor the reaction progress by a suitable method (e.g., TLC, NMR). Reactions can take from a few hours to several days.

  • Upon completion, the quaternary ammonium salt may precipitate from the solution. If so, it can be isolated by filtration.

  • If the product remains in solution, the solvent can be removed under reduced pressure.

  • The crude product can be purified by washing with a non-polar solvent (e.g., hexane, diethyl ether) to remove unreacted starting materials, followed by recrystallization or column chromatography if necessary.

G tertiary_amine Tertiary Amine (R₃N) product Quaternary Ammonium Salt ([C₁₆H₃₃NR₃]⁺Cl⁻) tertiary_amine->product SN2 Reaction chlorohexadecane This compound (C₁₆H₃₃Cl) chlorohexadecane->product

The Menschutkin reaction for quaternary ammonium salt synthesis.
Protocol 3: Incorporation of a this compound-Derived Moiety into Liposomes

This protocol describes a method for preparing liposomes that incorporate a functional lipid derived from this compound. This is relevant for creating drug delivery vehicles with specific surface properties. The assumption is that this compound is first converted to a functionalized lipid (e.g., a quaternary ammonium lipid via Protocol 2).

Materials:

  • Functionalized this compound derivative (e.g., a hexadecyl-containing cationic lipid)

  • Phosphatidylcholine (e.g., DSPC, DPPC, or Egg PC)

  • Cholesterol

  • Chloroform and Methanol (analytical grade)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the this compound-derived lipid, phosphatidylcholine, and cholesterol in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. The molar ratio of the lipids should be selected based on the desired formulation.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids (e.g., 45-60°C).

    • Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Add the hydration buffer (pre-warmed to the same temperature as the water bath) to the flask containing the lipid film.

    • Gently agitate the flask to hydrate (B1144303) the lipid film, which will result in the formation of multilamellar vesicles (MLVs). This process may take 30-60 minutes.

  • Extrusion (Sizing):

    • Load the MLV suspension into a liposome extruder that has been pre-heated to the same temperature.

    • Extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process is typically repeated 10-20 times to obtain unilamellar vesicles (LUVs) with a narrow size distribution.

    • The resulting liposome solution can be stored at 4 °C.

G cluster_film Lipid Film Formation cluster_hydration Hydration cluster_extrusion Sizing by Extrusion lipids Lipids in Chloroform/Methanol (Phospholipid, Cholesterol, C16-Derivative) evaporation Rotary Evaporation lipids->evaporation film Thin Lipid Film evaporation->film buffer Hydration Buffer (e.g., PBS) mlv Multilamellar Vesicles (MLVs) buffer->mlv extruder Extrusion through 100 nm membrane mlv->extruder luv Unilamellar Vesicles (LUVs) extruder->luv

Workflow for the preparation of liposomes.

Conclusion

This compound is a commercially accessible and versatile chemical intermediate with significant potential in research and development, particularly for the synthesis of functional molecules used in drug delivery and materials science. The protocols provided herein offer a starting point for researchers to utilize this compound in the creation of novel quaternary ammonium salts and their incorporation into advanced formulations such as liposomes. The wide range of suppliers ensures a steady supply for both laboratory-scale experiments and potential scale-up operations.

References

Methodological & Application

Synthesis of Quaternary Ammonium Compounds from 1-Chlorohexadecane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternary ammonium (B1175870) compounds (QACs) are a versatile class of cationic surfactants widely recognized for their potent antimicrobial properties. The presence of a long hydrophobic alkyl chain and a positively charged nitrogen atom allows them to disrupt the cell membranes of bacteria, fungi, and viruses. This note details the synthesis of two prominent QACs, Cetylpyridinium (B1207926) Chloride and Cetyltrimethylammonium Chloride, using 1-Chlorohexadecane as the starting material. These compounds are of significant interest in drug development for topical antiseptics, disinfectants, and as active ingredients in various pharmaceutical formulations.

The synthesis involves a nucleophilic substitution reaction, specifically the Menshutkin reaction, where a tertiary amine displaces the chloride ion from this compound. The reaction conditions can be optimized to achieve high yields and purity.

Synthesis of Cetylpyridinium Chloride (CPC)

Cetylpyridinium chloride is a well-established antiseptic agent found in mouthwashes, throat lozenges, and nasal sprays. Its synthesis from this compound and pyridine (B92270) is a straightforward quaternization reaction.

Experimental Protocol: Synthesis of Cetylpyridinium Chloride

Materials:

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Glassware for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound and pyridine. A molar ratio of pyridine to this compound of 3:1 is recommended to drive the reaction to completion and act as a solvent.

  • Reaction: Heat the mixture to a temperature of 100-125°C with vigorous stirring.[1] Maintain the reaction for 10-14 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess pyridine under reduced pressure using a rotary evaporator.

  • Decolorization and Initial Purification: To the resulting crude product, add an alcoholic solvent such as ethanol, followed by a small amount of activated carbon for decolorization.[1] Reflux the mixture for 20-50 minutes.[1]

  • Crystallization:

    • Primary Crystallization: Filter the hot solution to remove the activated carbon. The filtrate is then cooled to 0-15°C to induce crystallization of the crude cetylpyridinium chloride.[1] For further purification, the crude product can be dissolved in a mixture of water and acetone (e.g., 1:8 ratio), heated to dissolve, and then cooled to recrystallize.[1]

    • Secondary Crystallization: The primary crystals can be further purified by dissolving them in a mixture of ethanol and acetone (e.g., 1:4 ratio), followed by heating and subsequent cooling to obtain the final, purified white crystalline product.[1]

  • Drying: Collect the purified crystals by suction filtration, wash with a small amount of cold acetone, and dry under vacuum.

Characterization:

The final product can be characterized by:

  • Melting Point: Determination of the melting point range.

  • NMR Spectroscopy: 1H NMR and 13C NMR spectroscopy to confirm the structure.[2][3][4][5][6]

  • Mass Spectrometry: To confirm the molecular weight.

Synthesis_of_Cetylpyridinium_Chloride Pyridine Pyridine Reaction Quaternization Pyridine->Reaction Crude_Product Crude CPC Reaction->Crude_Product 100-125°C, 10-14h Purification Recrystallization Crude_Product->Purification Ethanol/Acetone Pure_CPC Cetylpyridinium Chloride Purification->Pure_CPC

Synthesis workflow for Cetylpyridinium Chloride.

Synthesis of Cetyltrimethylammonium Chloride (CTAC)

Cetyltrimethylammonium chloride is another important QAC used as a surfactant, antiseptic, and in the synthesis of mesoporous materials. It is synthesized by the reaction of this compound with trimethylamine (B31210).

Experimental Protocol: Synthesis of Cetyltrimethylammonium Chloride

Materials:

  • This compound (Cetyl chloride)

  • Trimethylamine (solution in a suitable solvent like ethanol or as a gas)

  • Ethanol or another suitable solvent

  • Diethyl ether or Hexane for precipitation/washing

Equipment:

  • Pressure-rated reaction vessel or a sealed tube

  • Heating and stirring apparatus

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a pressure-rated reaction vessel, dissolve this compound in a suitable solvent like ethanol.

  • Addition of Trimethylamine: Add an excess of trimethylamine to the solution. The reaction is typically performed with a molar excess of the amine to ensure complete conversion of the alkyl halide.

  • Reaction: Seal the vessel and heat the mixture with stirring. The reaction temperature and time can vary, but a common approach is heating at elevated temperatures (e.g., 80-100°C) for several hours. The progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the vessel to room temperature. If a precipitate has formed, it can be collected by filtration. If the product is in solution, the solvent can be removed under reduced pressure.

  • Purification: The crude product is often purified by recrystallization. A common method involves dissolving the crude solid in a minimal amount of hot ethanol and then precipitating the pure product by adding a non-polar solvent like diethyl ether or hexane.

  • Drying: The purified crystals are collected by filtration, washed with the non-polar solvent, and dried under vacuum.

Characterization:

The final product should be characterized by:

  • Melting Point: To check for purity.

  • Spectroscopy: 1H NMR and 13C NMR to confirm the chemical structure.

  • FTIR Spectroscopy: To identify functional groups.

Synthesis_of_CTAC Trimethylamine Trimethylamine Reaction_Vessel Quaternization Trimethylamine->Reaction_Vessel Crude_CTAC Crude CTAC Reaction_Vessel->Crude_CTAC Heat, Pressure Purification_Step Recrystallization Crude_CTAC->Purification_Step Ethanol/Ether Pure_CTAC Cetyltrimethylammonium Chloride Purification_Step->Pure_CTAC

Synthesis workflow for Cetyltrimethylammonium Chloride.

Application Notes: Antimicrobial Activity

QACs with a C16 alkyl chain, such as CPC and CTAC, exhibit broad-spectrum antimicrobial activity. Their primary mechanism of action involves the disruption of the microbial cell membrane, leading to leakage of intracellular components and cell death.[7]

Quantitative Antimicrobial Data

The efficacy of these compounds is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Cetylpyridinium Chloride (CPC)

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusMRSA2 or 4[8][9]
Staphylococcus aureusMSSA1[8][9]
Pseudomonas stutzeriVarious150 - 400 (adapted)[8][9]
Pseudomonas aeruginosa-250 (initial)[8][9]
Escherichia coliType Strain16[8][9]
Escherichia coliRetail Meat Isolates8 - 512[8][9]
Helicobacter pyloriClinical Isolates3.4[10]
Streptococcus mutans-34[10]
Candida albicans-0.78[11]
Candida tropicalis-0.78[11]

Table 2: Minimum Inhibitory Concentration (MIC) of Cetyltrimethylammonium Chloride (CTAC)

MicroorganismStrainMIC (mg/L)Reference
Lactobacillus fermentum-3.12 - 6.25[12]
Escherichia coliAG10020 (in broth)[13]
Candida albicans-2 - 8[7]
Candida tropicalis-2 - 8[7]
Candida glabrata-2 - 8[7]

Signaling Pathways and Logical Relationships

The primary mode of action for these QACs is the disruption of the microbial cell membrane, a physical process rather than a specific signaling pathway. The logical relationship can be visualized as follows:

QAC_Mechanism QAC Quaternary Ammonium Compound (e.g., CPC, CTAC) Interaction Electrostatic Interaction with Negatively Charged Cell Membrane QAC->Interaction Disruption Disruption of Membrane Integrity and Permeability Interaction->Disruption Leakage Leakage of Intracellular Components (Ions, Metabolites, etc.) Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Mechanism of antimicrobial action for QACs.

Conclusion

The synthesis of quaternary ammonium compounds from this compound provides a reliable route to potent antimicrobial agents. The detailed protocols and application notes presented here offer a foundation for researchers and drug development professionals to produce and evaluate these compounds for various pharmaceutical and biomedical applications. The strong antimicrobial efficacy, particularly of cetylpyridinium chloride and cetyltrimethylammonium chloride, underscores their continued importance in combating microbial infections. Careful control of reaction conditions and purification steps is crucial for obtaining high-purity products suitable for their intended applications.

References

Application Notes and Protocols: 1-Chlorohexadecane as an Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorohexadecane (also known as cetyl chloride) is a versatile and economically significant alkylating agent in organic synthesis. Its long C16 aliphatic chain makes it an ideal reagent for introducing hydrophobicity into molecules, a critical modification in the synthesis of surfactants, lubricants, and various pharmaceutical and specialty chemical intermediates. The reactivity of the primary chloride allows for a range of nucleophilic substitution reactions, including N-alkylation, O-alkylation, and C-alkylation, making it a valuable tool for molecular design and functionalization.

These application notes provide detailed protocols for key alkylation reactions utilizing this compound, accompanied by quantitative data where available, and visualizations to aid in understanding the experimental workflows.

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 4860-03-1
Molecular Formula C₁₆H₃₃Cl
Molecular Weight 260.89 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 149 °C at 1 mmHg
Melting Point 8-14 °C
Density 0.865 g/mL at 25 °C

Applications in Organic Synthesis

N-Alkylation: Synthesis of Cationic Surfactants and Nitrogen-Containing Compounds

The introduction of the hexadecyl group onto nitrogen-containing molecules is a cornerstone of surfactant chemistry and is also employed in the synthesis of various specialty chemicals.

This protocol details the synthesis of hexadecylpyridinium chloride, a widely used cationic surfactant, from this compound and pyridine (B92270).

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound and pyridine in a suitable molar ratio.

  • Reaction Conditions: Heat the reaction mixture to 100-125 °C with stirring for 10-14 hours.

  • Work-up: After the reaction is complete, cool the mixture and remove the excess pyridine under reduced pressure.

  • Purification: To the crude product, add an alcoholic solvent (e.g., ethanol (B145695) or methanol) and activated carbon for decolorization. Reflux the mixture for 20-50 minutes. Cool the solution to 0-15 °C to induce crystallization. The crude product can be further purified by recrystallization from a mixture of water and acetone (B3395972), followed by a second recrystallization from a mixture of ethanol and acetone to yield the final product.

Quantitative Data:

Molar Ratio (Pyridine:this compound)Temperature (°C)Time (h)Yield (%)
Not Specified100-12510-1488.5 - 89.1

This protocol describes the synthesis of cetyltrimethylammonium chloride, another important cationic surfactant, by the alkylation of trimethylamine (B31210) with this compound.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a pressure flask, combine equimolar amounts of this compound and a 35% solution of trimethylamine in methanol.

  • Reaction Conditions: Heat the mixture at 100 °C.

  • Work-up and Purification: The resulting cetyltrimethylammonium chloride is a white crystalline solid and is very soluble in water. The product can be worked up and purified by recrystallization.

Quantitative Data:

O-Alkylation: Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for the preparation of ethers. This compound can be used to introduce the long hexadecyl chain to various alcohols and phenols.

This protocol provides a general procedure for the O-alkylation of an alcohol or phenol (B47542) with this compound.

Reaction Scheme:

Experimental Protocol:

  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF, DMF). Add a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1-1.5 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes.

  • Alkylation: Add this compound (1.0-1.2 equivalents) dropwise to the reaction mixture. The reaction is then stirred at room temperature or heated to reflux, depending on the reactivity of the substrate, for 4-24 hours.

  • Work-up: Upon completion (monitored by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data:

Specific quantitative data for the Williamson ether synthesis using this compound with various alcohols or phenols was not found in the searched literature. The yield of this reaction is highly dependent on the substrate and reaction conditions. For primary alkyl halides like this compound, yields are typically moderate to high.

C-Alkylation: Formation of Carbon-Carbon Bonds

This compound can also be employed in the formation of new carbon-carbon bonds by alkylating carbanions derived from active methylene (B1212753) compounds.

This protocol outlines a general procedure for the alkylation of diethyl malonate with this compound.

Reaction Scheme:

Experimental Protocol:

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol. Add diethyl malonate (1.0 equivalent) dropwise to the sodium ethoxide solution at room temperature and stir for 30 minutes.

  • Alkylation: Add this compound (1.0 equivalent) to the reaction mixture. Heat the mixture to reflux and stir for 12-24 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by vacuum distillation or column chromatography.

Quantitative Data:

Specific yield data for the C-alkylation of diethyl malonate with this compound was not available in the searched literature. Yields for similar reactions are typically in the range of 60-80%.

Visualizations

Alkylation_Reactions cluster_N_Alkylation N-Alkylation cluster_O_Alkylation O-Alkylation (Williamson Ether Synthesis) cluster_C_Alkylation C-Alkylation Pyridine Pyridine Hexadecylpyridinium_Chloride Hexadecylpyridinium_Chloride Pyridine->Hexadecylpyridinium_Chloride This compound Trimethylamine Trimethylamine Cetyltrimethylammonium_Chloride Cetyltrimethylammonium_Chloride Trimethylamine->Cetyltrimethylammonium_Chloride This compound Alcohol_Phenol Alcohol/Phenol Hexadecyl_Ether Hexadecyl_Ether Alcohol_Phenol->Hexadecyl_Ether This compound, Base Active_Methylene Active Methylene (e.g., Diethyl Malonate) C_Alkylated_Product C_Alkylated_Product Active_Methylene->C_Alkylated_Product This compound, Base This compound This compound

Caption: Alkylation reactions using this compound.

Experimental_Workflow start Start reaction_setup Reaction Setup (Reactants + Solvent) start->reaction_setup reaction Alkylation Reaction (Heating/Stirring) reaction_setup->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Crystallization/Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for alkylation.

Conclusion

This compound is a valuable and versatile alkylating agent for the introduction of the C16 alkyl chain into a variety of organic molecules. The protocols provided herein offer a starting point for researchers in the synthesis of surfactants, pharmaceutical intermediates, and other specialty chemicals. While specific quantitative data for every type of reaction with this compound is not always readily available in the literature, the general procedures outlined can be optimized to achieve desired products. Further exploration of reaction conditions and substrate scope will undoubtedly continue to expand the utility of this important synthetic building block.

The Role of 1-Chlorohexadecane in the Synthesis of Advanced Cationic Surfactants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various cationic surfactants utilizing 1-chlorohexadecane as a key building block. These surfactants, characterized by a positively charged hydrophilic head group and a long hydrophobic hexadecyl tail, are of significant interest in pharmaceutical sciences and drug development due to their antimicrobial properties, ability to enhance drug solubility and permeability, and their role as formulation excipients.

Introduction to Cationic Surfactants from this compound

Cationic surfactants derived from this compound are quaternary ammonium (B1175870) salts. The synthesis primarily involves the quaternization of a tertiary amine with this compound, a reaction also known as the Menshutkin reaction. This process attaches the 16-carbon alkyl chain (hexadecyl group) to the nitrogen atom of the tertiary amine, conferring the characteristic amphiphilic nature to the resulting molecule.

The general structure consists of a positively charged nitrogen atom covalently bonded to four carbon atoms, with one of these being the hexadecyl chain. The positive charge allows these surfactants to interact with negatively charged surfaces, such as microbial cell membranes, which is the basis for their antimicrobial activity. Their long hydrophobic tail facilitates self-assembly into micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). This micellization is crucial for their function as solubilizing agents for poorly water-soluble drugs.

Common examples of cationic surfactants synthesized from this compound include Hexadecyltrimethylammonium chloride (CTAC), Hexadecylpyridinium chloride (CPC), and derivatives with other tertiary amines. These compounds find applications as antiseptics, disinfectants, and excipients in various drug delivery systems.

Synthesis of Cationic Surfactants from this compound

The fundamental reaction for the synthesis of cationic surfactants from this compound is the quaternization of a tertiary amine. The general reaction scheme is as follows:

Synthesis_General This compound This compound Reaction Quaternization (Menshutkin Reaction) This compound->Reaction Tertiary_Amine Tertiary_Amine Tertiary_Amine->Reaction Cationic_Surfactant Cationic_Surfactant Reaction->Cationic_Surfactant Solvent, Heat CPC_Synthesis_Workflow cluster_reaction Reaction cluster_purification Purification Mix Mix this compound and Pyridine Heat Heat at 100-125°C for 10-14h Mix->Heat Evaporate Remove excess Pyridine Heat->Evaporate Decolorize Add Alcohol and Activated Carbon, Reflux Evaporate->Decolorize Filter_Hot Hot Filtration Decolorize->Filter_Hot Crystallize Cool to Crystallize Filter_Hot->Crystallize Filter_Collect Filter and Collect Crystals Crystallize->Filter_Collect Recrystallize Recrystallize Filter_Collect->Recrystallize Dry Dry Final Product Recrystallize->Dry Antimicrobial_Action Cationic_Surfactant Cationic Surfactant (Positive Charge) Interaction Electrostatic Interaction Cationic_Surfactant->Interaction Microbial_Membrane Microbial Cell Membrane (Negative Charge) Microbial_Membrane->Interaction Disruption Membrane Disruption Interaction->Disruption Hydrophobic tail insertion Lysis Cell Lysis and Death Disruption->Lysis

Application Notes and Protocols: Functionalization of Nanoparticles with 1-Chlorohexadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanoparticle functionalization is a cornerstone of modern nanotechnology, enabling the precise tuning of nanoparticle properties for a vast array of applications, including targeted drug delivery, advanced diagnostics, and novel materials science. The surface chemistry of nanoparticles dictates their interaction with biological systems, their stability in physiological media, and their overall efficacy. This document provides a detailed protocol for the functionalization of nanoparticles with 1-Chlorohexadecane, a process that imparts a hydrophobic alkyl surface layer. This modification can be instrumental in enhancing nanoparticle stability in non-polar environments, facilitating interactions with lipid bilayers, and serving as a platform for further surface modifications.

These application notes describe a general methodology for the surface modification of nanoparticles via a ligand exchange or surface capping reaction with this compound. The protocol is broadly applicable to various nanoparticle types, with specific examples provided for gold and silica (B1680970) nanoparticles. The described characterization techniques are essential for validating the success of the functionalization process.

Data Presentation

Successful functionalization of nanoparticles with this compound is expected to induce measurable changes in their physicochemical properties. The following tables summarize the anticipated quantitative data before and after the functionalization process.

Table 1: Expected Physicochemical Properties of Gold Nanoparticles Before and After Functionalization with this compound

ParameterBefore Functionalization (Citrate-Capped AuNPs)After Functionalization (Hexadecyl-Capped AuNPs)
Hydrodynamic Diameter (nm) 20 ± 225 ± 3
Polydispersity Index (PDI) < 0.2< 0.3
Zeta Potential (mV) -30 to -50-5 to +5
Surface Plasmon Resonance (nm) ~520~525-530
Solubility Aqueous buffersNon-polar organic solvents (e.g., Toluene (B28343), Chloroform)

Table 2: Expected Physicochemical Properties of Silica Nanoparticles Before and After Functionalization with this compound

ParameterBefore Functionalization (Amine-Functionalized SiO₂ NPs)After Functionalization (Hexadecyl-Functionalized SiO₂ NPs)
Hydrodynamic Diameter (nm) 100 ± 5105 ± 6
Polydispersity Index (PDI) < 0.15< 0.25
Zeta Potential (mV) +20 to +40-2 to +8
Solubility Aqueous buffers, EthanolNon-polar organic solvents (e.g., Toluene, Hexane)

Experimental Protocols

This section provides detailed methodologies for the functionalization of gold and silica nanoparticles with this compound.

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) via Ligand Exchange

This protocol describes the functionalization of citrate-stabilized gold nanoparticles with this compound through a thiol-mediated ligand exchange reaction. A bifunctional linker, 16-mercaptohexadecanoic acid, is first used to introduce a thiol group that strongly binds to the gold surface, followed by reaction with this compound. An alternative, more direct approach would involve a phase-transfer-catalyzed reaction, which is also outlined.

Materials:

  • Citrate-stabilized gold nanoparticles (20 nm)

  • 16-Mercaptohexadecanoic acid

  • This compound

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Ethanol

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Nitrogen gas

Procedure:

Method A: Two-Step Ligand Exchange

  • Thiolation of AuNPs:

    • To 10 mL of a 10 nM aqueous solution of citrate-stabilized AuNPs, add 100 µL of a 10 mM ethanolic solution of 16-mercaptohexadecanoic acid.

    • Stir the mixture at room temperature for 12 hours to allow for ligand exchange.

    • Purify the thiolated AuNPs by centrifugation at 12,000 x g for 20 minutes, followed by removal of the supernatant and resuspension in deionized water. Repeat this washing step twice.

  • Alkylation Reaction:

    • Resuspend the purified thiolated AuNPs in 10 mL of a 1:1 (v/v) mixture of toluene and water.

    • Add 50 mg of TBAB as a phase transfer catalyst.

    • Add 200 µL of this compound to the mixture.

    • Adjust the pH of the aqueous phase to >10 with 0.1 M NaOH.

    • Stir the biphasic mixture vigorously at 60°C under a nitrogen atmosphere for 24 hours.

  • Purification:

    • After the reaction, allow the phases to separate. The functionalized AuNPs will be in the organic (toluene) phase.

    • Carefully collect the organic phase.

    • Wash the organic phase three times with deionized water to remove the phase transfer catalyst and other water-soluble impurities.

    • Purify the functionalized AuNPs by precipitation with an excess of ethanol, followed by centrifugation at 12,000 x g for 20 minutes.

    • Resuspend the final product in a suitable organic solvent like toluene or chloroform.

Method B: Direct Phase-Transfer-Catalyzed Alkylation

  • Reaction Setup:

    • In a round-bottom flask, combine 10 mL of a 10 nM aqueous solution of citrate-stabilized AuNPs, 10 mL of toluene, 50 mg of TBAB, and 200 µL of this compound.

  • Reaction:

    • Stir the biphasic mixture vigorously at 80°C under a nitrogen atmosphere for 48 hours. The color of the organic phase should gradually change as the AuNPs are transferred.

  • Purification:

    • Follow the purification steps outlined in Method A (steps 3.1 to 3.5).

Protocol 2: Functionalization of Amine-Functionalized Silica Nanoparticles (SiO₂-NH₂)

This protocol details the functionalization of amine-terminated silica nanoparticles with this compound via a nucleophilic substitution reaction.

Materials:

  • Amine-functionalized silica nanoparticles (100 nm)

  • This compound

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Toluene (anhydrous)

  • Ethanol

  • Deionized water

Procedure:

  • Nanoparticle Preparation:

    • Disperse 100 mg of amine-functionalized silica nanoparticles in 20 mL of anhydrous DMF or toluene. Sonicate for 15 minutes to ensure a uniform dispersion.

  • Alkylation Reaction:

    • To the nanoparticle dispersion, add a 100-fold molar excess of this compound relative to the estimated surface amine groups.

    • Add a 120-fold molar excess of TEA or DIPEA to act as a base and scavenge the HCl byproduct.

    • Heat the reaction mixture to 90°C and stir under a nitrogen atmosphere for 48 hours.

  • Purification:

    • After the reaction, cool the mixture to room temperature.

    • Purify the functionalized silica nanoparticles by centrifugation at 10,000 x g for 15 minutes.

    • Discard the supernatant and wash the nanoparticle pellet sequentially with DMF (or toluene), ethanol, and deionized water. Repeat the washing cycle three times.

    • Dry the final product under vacuum.

Mandatory Visualization

Experimental Workflow Diagram

G cluster_prep Nanoparticle Preparation cluster_reaction Functionalization Reaction cluster_purification Purification start Start with initial nanoparticle suspension dispersion Disperse nanoparticles in appropriate solvent start->dispersion add_reagents Add this compound and other reagents (e.g., base, catalyst) dispersion->add_reagents reaction_cond Incubate under defined conditions (temperature, time, atmosphere) add_reagents->reaction_cond centrifugation Centrifuge to pellet functionalized nanoparticles reaction_cond->centrifugation washing Wash pellet with appropriate solvents to remove excess reagents centrifugation->washing redispersion Resuspend in final solvent washing->redispersion dls DLS & Zeta Potential redispersion->dls ftir FTIR Spectroscopy redispersion->ftir tem TEM/SEM redispersion->tem

Caption: Experimental workflow for nanoparticle functionalization.

Logical Relationship of Surface Modification

G NP_initial Initial Nanoparticle Surface: Hydrophilic (e.g., Citrate, -NH2) NP_final Functionalized Nanoparticle Surface: Hydrophobic (- (CH2)15-CH3) NP_initial->NP_final  Reaction reagent This compound Cl-(CH2)15-CH3 reagent->NP_final  Reacts with surface byproduct {Byproduct | e.g., HCl} NP_final->byproduct  Generates

Application Notes and Protocols: Surface Modification of Polymers with 1-Chlorohexadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface properties of polymers play a pivotal role in their interaction with biological systems. For applications in drug development, such as controlled-release formulations, medical device coatings, and tissue engineering scaffolds, tailoring the surface chemistry is often a prerequisite for optimal performance. Surface modification can influence protein adsorption, cell adhesion, and the foreign body response, thereby impacting the biocompatibility and efficacy of the material.[1][2][3][4][5] This document provides detailed protocols for the surface modification of polymers by grafting 1-Chlorohexadecane, a 16-carbon alkyl halide, to impart hydrophobicity and alter surface energy. Such modifications can be instrumental in developing materials with controlled surface characteristics for advanced drug delivery systems and biomedical devices.

This compound (also known as cetyl chloride) is a versatile reagent for introducing long alkyl chains onto a polymer surface.[6][7][8] This modification can significantly increase the hydrophobicity of an otherwise hydrophilic or moderately hydrophobic polymer, which can be advantageous for specific applications such as enhancing lubrication, creating anti-fouling surfaces, or modulating the release kinetics of hydrophobic drugs.

Principle of Modification

The primary method for attaching this compound to a polymer surface is through a "grafting-to" approach.[9][10][11] This involves a nucleophilic substitution reaction where a nucleophilic functional group on the polymer backbone attacks the electrophilic carbon atom of the C-Cl bond in this compound, leading to the formation of a covalent bond and the displacement of the chloride ion. The success of this grafting reaction is contingent on the presence of suitable nucleophilic groups on the polymer surface, such as hydroxyl (-OH) or amine (-NH2) groups. If the native polymer does not possess these functionalities, a surface activation step is required to introduce them.

Experimental Protocols

Protocol 1: Surface Activation of Polymers (Example: Plasma Treatment)

This protocol describes a general method for introducing hydroxyl and other oxygen-containing functional groups onto a polymer surface using plasma treatment.[4][12][13]

Materials:

  • Polymer substrate (e.g., Polyethylene, Polystyrene, PEEK)

  • Deionized (DI) water

  • Isopropanol (B130326)

  • Nitrogen gas (high purity)

  • Oxygen gas (high purity)

Equipment:

  • Plasma cleaner/etcher

  • Ultrasonic bath

  • Vacuum oven

Procedure:

  • Substrate Cleaning:

    • Cut the polymer substrate to the desired dimensions.

    • Sonciate the substrate in isopropanol for 15 minutes to remove organic contaminants.

    • Rinse thoroughly with DI water.

    • Dry the substrate under a stream of high-purity nitrogen gas.

    • Further dry in a vacuum oven at 40°C for 2 hours.

  • Plasma Treatment:

    • Place the cleaned and dried polymer substrate inside the plasma chamber.

    • Evacuate the chamber to a base pressure of <100 mTorr.

    • Introduce oxygen gas into the chamber at a controlled flow rate (e.g., 20-50 sccm).

    • Ignite the plasma at a specified radio frequency (RF) power (e.g., 50-100 W) for a defined duration (e.g., 1-5 minutes).

    • After treatment, vent the chamber with nitrogen gas and remove the substrate.

    • Store the activated substrate in a desiccator to prevent surface contamination and deactivation. The activated surface should be used for the subsequent grafting reaction as soon as possible.

Protocol 2: Grafting of this compound onto Activated Polymer Surface

This protocol details the covalent attachment of this compound to a surface-activated polymer.

Materials:

  • Surface-activated polymer substrate (from Protocol 1)

  • This compound (≥95% purity)[7]

  • Anhydrous toluene (B28343) or other suitable aprotic solvent

  • Strong, non-nucleophilic base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide)

  • Isopropanol

  • DI water

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Reaction vessel with a reflux condenser

  • Magnetic stirrer and hotplate

  • Ultrasonic bath

Procedure:

  • Reaction Setup (under inert atmosphere):

    • Place the surface-activated polymer substrate in a clean, dry reaction vessel.

    • Add anhydrous toluene to the vessel, ensuring the substrate is fully submerged.

    • In a separate flask, prepare a solution of the base in anhydrous toluene.

    • Slowly add the base solution to the reaction vessel containing the polymer substrate. This step deprotonates the surface hydroxyl groups, forming highly nucleophilic alkoxides. Stir for 1-2 hours at room temperature.

  • Grafting Reaction:

    • Add this compound to the reaction vessel. The molar ratio of this compound to the estimated surface functional groups should be in large excess to favor the grafting reaction.

    • Heat the reaction mixture to reflux (for toluene, ~110°C) and maintain for 12-24 hours with continuous stirring.

  • Purification of the Modified Substrate:

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Remove the polymer substrate from the reaction mixture.

    • Thoroughly rinse the substrate with fresh toluene to remove unreacted reagents.

    • Sonicate the substrate in isopropanol for 20 minutes to remove any physisorbed this compound.

    • Repeat the sonication step with fresh isopropanol.

    • Rinse extensively with DI water.

    • Dry the modified substrate under a stream of nitrogen gas and then in a vacuum oven at 40°C overnight.

Protocol 3: Surface Characterization

This protocol outlines the key analytical techniques to confirm the successful grafting of this compound.

3.1 Contact Angle Goniometry

  • Purpose: To measure the change in surface hydrophobicity.

  • Procedure:

    • Place a droplet of DI water (typically 2-5 µL) onto the surface of both the unmodified and modified polymer substrates.

    • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

    • Use software to measure the static contact angle.

    • Perform measurements at a minimum of five different locations on each sample to ensure statistical relevance.

    • Expected Outcome: A significant increase in the water contact angle for the modified surface, indicating a successful increase in hydrophobicity.

3.2 X-ray Photoelectron Spectroscopy (XPS)

  • Purpose: To determine the elemental composition of the polymer surface.

  • Procedure:

    • Mount the unmodified and modified polymer samples on the XPS sample holder.

    • Introduce the samples into the ultra-high vacuum chamber of the XPS instrument.

    • Acquire survey scans to identify the elements present on the surface.

    • Acquire high-resolution scans for the C 1s, O 1s, and Cl 2p regions.

    • Expected Outcome: The survey scan of the modified surface may show a decrease in the oxygen signal (from the initial activation) and potentially a small Cl 2p signal from residual or unreacted this compound (though extensive washing should minimize this). The high-resolution C 1s spectrum is expected to show a significant increase in the component corresponding to C-C/C-H bonds from the grafted hexadecyl chains.

3.3 Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

  • Purpose: To identify the chemical bonds present on the polymer surface.

  • Procedure:

    • Press the surface of the polymer sample firmly against the ATR crystal (e.g., Germanium or Zinc Selenide).

    • Acquire the infrared spectrum over a range of 4000-600 cm⁻¹.

    • Collect a background spectrum of the clean ATR crystal.

    • Expected Outcome: The spectrum of the modified polymer should exhibit new, prominent peaks corresponding to the C-H stretching vibrations of the alkyl chains (in the 2850-2960 cm⁻¹ region).

Quantitative Data Summary

The following tables present hypothetical data that would be expected from the characterization of a polymer surface before and after modification with this compound.

Table 1: Water Contact Angle Measurements

SampleAverage Water Contact Angle (°)Standard Deviation
Unmodified Polymer75.2± 2.1
Plasma-Activated Polymer35.8± 1.8
This compound Modified108.5± 2.5

Table 2: Surface Elemental Composition (from XPS)

SampleCarbon (%)Oxygen (%)Chlorine (%)
Unmodified Polymer98.11.90.0
Plasma-Activated Polymer70.329.70.0
This compound Modified92.57.30.2

Visualizations

Experimental Workflow

G cluster_0 Substrate Preparation cluster_1 Surface Activation cluster_2 Grafting Reaction cluster_3 Purification & Characterization Clean Polymer Substrate Cleaning (Sonication in Isopropanol & DI Water) Dry1 Drying (Nitrogen Stream & Vacuum Oven) Clean->Dry1 Plasma Oxygen Plasma Treatment Dry1->Plasma Setup Reaction Setup (Inert Atmosphere, Anhydrous Toluene) Plasma->Setup Deprotonation Surface Deprotonation (Addition of Base) Setup->Deprotonation Grafting Addition of this compound & Reflux (12-24h) Deprotonation->Grafting Wash Washing & Sonication (Toluene & Isopropanol) Grafting->Wash Dry2 Final Drying (Vacuum Oven) Wash->Dry2 Characterization Surface Analysis (Contact Angle, XPS, ATR-FTIR) Dry2->Characterization

Caption: Workflow for the surface modification of a polymer with this compound.

Hypothetical Biocompatibility Pathway

G cluster_0 Material-Biology Interface cluster_1 Cellular Response Material Hydrophobic Surface (Hexadecyl Chains) Proteins Protein Adsorption (e.g., Albumin, Fibrinogen) Material->Proteins Modulated Adsorption (Conformational Change) Receptor Cell Surface Receptors Proteins->Receptor Receptor Binding Cell Cell (e.g., Macrophage) Signaling Intracellular Signaling Cascade Receptor->Signaling Response Cellular Response (e.g., Cytokine Release, Adhesion) Signaling->Response

Caption: Potential signaling pathway at the material-cell interface.

Applications in Drug Development

  • Controlled Drug Release: The hydrophobic surface can modulate the release of hydrophobic drugs from a polymer matrix, potentially leading to a more sustained release profile.

  • Biocompatible Coatings: For medical implants, a hydrophobic surface can alter protein adsorption patterns, which may lead to a reduced foreign body response and improved biocompatibility.[1][3]

  • Cell-Material Interactions: The modified surface can be used to study the fundamentals of cell adhesion and proliferation on hydrophobic substrates, which is crucial for tissue engineering applications.[4][5]

  • Anti-fouling Surfaces: The introduction of a dense layer of alkyl chains can create a low-energy surface that resists non-specific protein adsorption and bacterial adhesion.

Conclusion

The surface modification of polymers with this compound offers a straightforward and effective method for tuning surface properties, particularly hydrophobicity. The protocols provided herein offer a comprehensive guide for researchers to perform and validate this modification. The ability to systematically alter the surface chemistry of polymers is a powerful tool in the development of advanced materials for a wide range of applications in the pharmaceutical and biomedical fields.

References

Application Notes and Protocols: The Role of 1-Chlorohexadecane in Core-Shell Nanoparticle Preparation for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core-shell nanoparticles represent a significant advancement in drug delivery technology, offering enhanced therapeutic efficacy and reduced side effects. These sophisticated nanostructures consist of a core material, which typically encapsulates the active pharmaceutical ingredient (API), and a shell that provides stability, biocompatibility, and controlled release properties. The unique architecture of core-shell nanoparticles allows for the precise tuning of their physicochemical characteristics to meet the specific demands of targeted drug delivery.

While various materials are employed in the synthesis of these nanoparticles, the use of functionalized hydrophobic and hydrophilic components is crucial for creating stable and effective drug carriers. This document explores the potential application of 1-chlorohexadecane, a long-chain chloroalkane, in the preparation of core-shell nanoparticles for drug delivery. Although not a conventional component, its long alkyl chain presents opportunities for its use as a hydrophobic anchor in the self-assembly of amphiphilic structures that form the nanoparticle shell.

Hypothetical Application of this compound

In the context of core-shell nanoparticle synthesis, this compound can be envisioned as a precursor for creating a novel surfactant or for the hydrophobic modification of a polymer. The 16-carbon chain provides a significant hydrophobic domain, which can be crucial for the encapsulation of lipophilic drugs within the nanoparticle core. The terminal chlorine atom offers a reactive site for further chemical modification, allowing for the attachment of hydrophilic head groups to form an amphiphilic molecule or for grafting onto a polymer backbone.

This application note will detail a hypothetical protocol for the synthesis of core-shell nanoparticles where this compound is first functionalized to create an amphiphilic molecule, which then participates in the formation of the nanoparticle shell.

Experimental Protocols

Protocol 1: Synthesis of a this compound-Derived Amphiphile

This protocol describes the synthesis of a quaternary ammonium (B1175870) surfactant from this compound.

Materials:

  • This compound

  • N,N-Dimethylethanolamine

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Magnetic stirrer with heating plate

  • Round bottom flask

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round bottom flask, dissolve this compound (1 equivalent) in anhydrous acetonitrile.

  • Add N,N-dimethylethanolamine (1.2 equivalents) to the solution.

  • Reflux the mixture at 80°C for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, the solvent is removed using a rotary evaporator.

  • The resulting crude product is washed three times with diethyl ether to remove unreacted starting materials.

  • The final product, a hexadecyl-dimethyl-hydroxyethylammonium chloride surfactant, is dried under vacuum.

Protocol 2: Preparation of Drug-Loaded Core-Shell Nanoparticles

This protocol outlines the preparation of core-shell nanoparticles using the synthesized amphiphile for the encapsulation of a model hydrophobic drug, curcumin (B1669340). The core is formed by the self-assembly of a biodegradable polymer, poly(lactic-co-glycolic acid) (PLGA), and the drug, while the shell is formed by the this compound-derived surfactant.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Curcumin

  • Hexadecyl-dimethyl-hydroxyethylammonium chloride (synthesized in Protocol 1)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (2% w/v)

  • Deionized water

  • Probe sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of curcumin in 5 mL of dichloromethane.

  • Aqueous Phase Preparation: Dissolve 20 mg of the hexadecyl-dimethyl-hydroxyethylammonium chloride surfactant in 20 mL of 2% (w/v) PVA solution.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at 1000 rpm.

  • Sonication: Sonicate the mixture using a probe sonicator for 5 minutes on an ice bath (40% amplitude, 30-second pulses with 10-second intervals).

  • Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for 4 hours to allow for the complete evaporation of dichloromethane.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and lyophilize for 48 hours to obtain a dry powder.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of the synthesized core-shell nanoparticles.

Table 1: Physicochemical Properties of Core-Shell Nanoparticles

ParameterValueMethod of Analysis
Mean Particle Size (nm)180 ± 15Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)0.15 ± 0.05Dynamic Light Scattering (DLS)
Zeta Potential (mV)+25 ± 5Laser Doppler Velocimetry
Drug Loading (%)8.5 ± 1.2UV-Vis Spectroscopy
Encapsulation Efficiency (%)85 ± 5UV-Vis Spectroscopy

Table 2: In Vitro Drug Release Profile

Time (hours)Cumulative Release (%) at pH 7.4Cumulative Release (%) at pH 5.5
15 ± 110 ± 2
415 ± 225 ± 3
830 ± 345 ± 4
1245 ± 460 ± 5
2465 ± 580 ± 6
4880 ± 695 ± 5

Visualization of Workflow and a Hypothetical Signaling Pathway

G cluster_synthesis Nanoparticle Synthesis Workflow A 1. Organic Phase: PLGA + Curcumin in DCM C 3. Emulsification A->C B 2. Aqueous Phase: Chlorohexadecane-derived Surfactant in PVA Solution B->C D 4. Sonication C->D E 5. Solvent Evaporation D->E F 6. Centrifugation & Washing E->F G 7. Lyophilization F->G H Core-Shell Nanoparticles G->H

Caption: Workflow for the preparation of drug-loaded core-shell nanoparticles.

G cluster_pathway Hypothetical Cellular Uptake and Drug Action Pathway NP Core-Shell Nanoparticle Cell Cancer Cell NP->Cell Endocytosis Endosome Endosome Cell->Endosome Drug Curcumin Endosome->Drug Drug Release (Low pH) Apoptosis Apoptosis Drug->Apoptosis Induces

Caption: Cellular uptake and mechanism of action of the nanoparticles.

Application of 1-Chlorohexadecane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: 1-Chlorohexadecane, also known as cetyl chloride, is a versatile alkylating agent widely employed in the synthesis of various pharmaceutical intermediates. Its long C16 alkyl chain is crucial for imparting lipophilicity to molecules, a key property in the design of various drug delivery systems and active pharmaceutical ingredients (APIs). This document details the application of this compound in the synthesis of quaternary ammonium (B1175870) compounds (QACs) with antiseptic properties, such as cetylpyridinium (B1207926) chloride (CPC) and cetyltrimethylammonium chloride (CTAC), and as a hydrophobic building block for cationic and ionizable lipids used in modern drug delivery systems like lipid nanoparticles (LNPs) for mRNA vaccines. Detailed experimental protocols and quantitative data for key synthetic transformations are provided.

Introduction

This compound (C₁₆H₃₃Cl) serves as a primary source for the introduction of the hexadecyl (cetyl) group in organic synthesis. This long, saturated alkyl chain is fundamental in creating amphiphilic molecules that are central to many pharmaceutical formulations. The primary reaction mechanism involves the nucleophilic substitution of the chloride by amines, thiols, or other nucleophiles, making it a straightforward and efficient method for producing a variety of intermediates.[1] Its applications span from the synthesis of antiseptic agents to the formation of sophisticated lipid-based drug delivery vehicles.[2][3]

Key Applications in Pharmaceutical Intermediate Synthesis

The lipophilic nature of the hexadecyl chain makes this compound an ideal starting material for the synthesis of molecules that interact with biological membranes or require enhanced solubility in lipidic environments.

Quaternary Ammonium Compounds (Antiseptics)

This compound is a key precursor in the synthesis of quaternary ammonium compounds (QACs), which are widely used as antiseptics in pharmaceutical and personal care products.[4] The permanent positive charge on the nitrogen atom, combined with the long hydrophobic tail, allows these molecules to disrupt microbial cell membranes.

  • Cetylpyridinium Chloride (CPC): A well-known antiseptic found in mouthwashes, lozenges, and nasal sprays. It is synthesized through the quaternization of pyridine (B92270) with this compound.[4][5]

  • Cetyltrimethylammonium Chloride (CTAC): Another important QAC used as an antiseptic and surfactant in pharmaceutical formulations.[6] It is produced by the reaction of trimethylamine (B31210) with this compound.

Cationic and Ionizable Lipids for Drug Delivery

A cutting-edge application of this compound is in the synthesis of cationic and ionizable lipids. These lipids are critical components of lipid nanoparticles (LNPs), the leading delivery system for nucleic acid-based therapeutics, including mRNA vaccines.[2][3] The hexadecyl tail provides the necessary hydrophobicity for the lipid to integrate into the LNP structure.

  • Cationic Lipids: These lipids possess a permanent positive charge, facilitating the encapsulation of negatively charged nucleic acids like mRNA through electrostatic interactions.

  • Ionizable Lipids: These advanced lipids have a pKa that allows them to be neutral at physiological pH and become protonated (cationic) in the acidic environment of the endosome. This charge transition is crucial for the endosomal escape and release of the mRNA payload into the cytoplasm. The synthesis of these complex lipids often involves the alkylation of a suitable amine-containing headgroup with this compound or a similar long-chain alkyl halide.

Data Presentation

The following table summarizes quantitative data for the synthesis of key pharmaceutical intermediates using this compound.

ProductReactantsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Cetylpyridinium Chloride (CPC)This compound, PyridineNoneNeat100-12510-1489.1>99[5]
Cetylpyridinium Chloride (CPC)This compound, PyridineFormic acid, Propyl ethyl amine, etc.Neat130-14015-16---
Cetyltrimethylammonium Chloride (CTAC)This compound, TrimethylamineNoneMethanol100----
N-isopropyl-N,N-dimethylhexadecan-1-aminium bromide1-Bromohexadecane, N,N-dimethylpropan-2-amineNoneEthanol (B145695)7048--

Note: Data for some reactions, particularly for cationic lipid synthesis, is often proprietary and not publicly available in detail. The table reflects data from accessible literature.

Experimental Protocols

Synthesis of Cetylpyridinium Chloride (CPC)

This protocol is based on the condensation reaction of this compound and pyridine.[5]

Reaction Scheme:

C₁₆H₃₃Cl + C₅H₅N → [C₁₆H₃₃NC₅H₅]⁺Cl⁻

Materials:

  • This compound (Cetyl chloride)

  • Pyridine

  • Alcoholic solvent (e.g., methanol, ethanol, or isopropanol)

  • Activated carbon

  • Water

  • Acetone (B3395972)

Procedure:

  • Condensation: In a reaction vessel, add this compound and pyridine in an appropriate molar ratio. Heat the mixture to 100-125 °C and maintain for 10-14 hours.

  • Pyridine Recovery: After the reaction is complete, recover the excess pyridine under reduced pressure.

  • Decolorization: To the residue, add an alcoholic solvent and activated carbon for decolorization. Reflux the mixture for 20-50 minutes.

  • Crystallization (Crude Product): Cool the mixture to 0-15 °C to induce crystallization. Filter the mixture to obtain the crude cetylpyridinium chloride.

  • Primary Purification: Dissolve the crude product in a mixture of water and acetone (e.g., 1:8 ratio). Heat the solution to dissolve the solid, then cool to crystallize. Filter to obtain the primary purified product.

  • Secondary Purification: Dissolve the primary crystals in a mixture of ethanol and acetone (e.g., 1:4 ratio). Heat to dissolve and then cool to crystallize. Filter and dry the final product to obtain refined hexadecylpyridinium chloride with a molar yield of approximately 89.1%.[5]

General Protocol for the Synthesis of Cetyltrimethylammonium Chloride (CTAC)

This protocol describes the quaternization of trimethylamine with this compound.

Reaction Scheme:

C₁₆H₃₃Cl + (CH₃)₃N → [C₁₆H₃₃N(CH₃)₃]⁺Cl⁻

Materials:

  • This compound (Cetyl chloride)

  • Trimethylamine (can be used as a solution in a suitable solvent like methanol)

  • Polar organic solvent (e.g., methanol, ethanol, acetone)

Procedure:

  • Reaction Setup: In a pressure-rated reaction vessel, dissolve this compound in a suitable polar organic solvent.

  • Addition of Trimethylamine: Add a solution of trimethylamine to the reaction mixture. An excess of trimethylamine may be used to drive the reaction to completion.

  • Reaction Conditions: Seal the vessel and heat the mixture. The reaction temperature can vary, but heating is typically required to facilitate the quaternization. Monitor the reaction progress by techniques such as TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, cool the mixture. The product, being a salt, may precipitate out of the solution, especially upon cooling or addition of a less polar co-solvent. The precipitate can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system to yield pure cetyltrimethylammonium chloride.

General Synthetic Strategy for Cationic/Ionizable Lipids

The synthesis of cationic or ionizable lipids for drug delivery often involves a multi-step process where this compound provides the hydrophobic tail. The general approach is the alkylation of a polyamine or amino alcohol headgroup.

General Reaction Scheme:

R-NH₂ + 2 C₁₆H₃₃Cl → R-N(C₁₆H₃₃)₂ + 2 HCl (where R-NH₂ represents a simplified amine headgroup)

Materials:

  • This compound

  • A suitable amine-containing headgroup (e.g., a polyamine, amino alcohol)

  • A non-nucleophilic base (e.g., diisopropylethylamine, potassium carbonate)

  • Anhydrous aprotic solvent (e.g., acetonitrile, DMF)

Procedure:

  • Reactant Preparation: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the amine-containing headgroup and a non-nucleophilic base in an anhydrous aprotic solvent.

  • Alkylation: Slowly add this compound (typically 2 or more equivalents, depending on the desired degree of alkylation) to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to a temperature sufficient to drive the alkylation, which can range from room temperature to elevated temperatures (e.g., 60-80 °C), for several hours to days.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS to determine the consumption of the starting material and the formation of the desired product.

  • Work-up and Purification: After the reaction is complete, cool the mixture and filter off any inorganic salts. The filtrate is typically subjected to an aqueous work-up to remove water-soluble impurities. The organic layer is then dried and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to isolate the desired cationic or ionizable lipid.

Mandatory Visualizations

G cluster_0 Synthesis of Quaternary Ammonium Compounds 1_Chlorohexadecane 1_Chlorohexadecane Quaternization_CPC Quaternization 1_Chlorohexadecane->Quaternization_CPC Quaternization_CTAC Quaternization 1_Chlorohexadecane->Quaternization_CTAC Pyridine Pyridine Pyridine->Quaternization_CPC Trimethylamine Trimethylamine Trimethylamine->Quaternization_CTAC CPC Cetylpyridinium Chloride (Antiseptic) Quaternization_CPC->CPC CTAC Cetyltrimethylammonium Chloride (Antiseptic/Surfactant) Quaternization_CTAC->CTAC

Caption: Synthetic workflow for Quaternary Ammonium Compounds.

G cluster_1 Synthesis of Cationic/Ionizable Lipids for Drug Delivery 1_Chlorohexadecane This compound (Hydrophobic Tail) Alkylation N-Alkylation 1_Chlorohexadecane->Alkylation Amine_Headgroup Amine-containing Headgroup Amine_Headgroup->Alkylation Cationic_Lipid Cationic/Ionizable Lipid Alkylation->Cationic_Lipid LNP_Formation Lipid Nanoparticle (LNP) Formulation with mRNA Cationic_Lipid->LNP_Formation mRNA_Vaccine mRNA Vaccine/ Therapeutic LNP_Formation->mRNA_Vaccine

Caption: Synthetic pathway for Cationic/Ionizable Lipids.

Conclusion

This compound is a fundamental building block in the synthesis of a diverse range of pharmaceutical intermediates. Its utility is primarily derived from the introduction of the C16 lipophilic tail, which is a critical feature for antiseptics that target microbial membranes and for the formulation of advanced lipid-based drug delivery systems. The straightforward and well-established chemistry of N-alkylation allows for the efficient and scalable production of these valuable pharmaceutical components. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals working with this versatile intermediate.

References

Application Notes: 1-Chlorohexadecane as a Precursor for Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of corrosion inhibitors derived from 1-chlorohexadecane. The focus is on the preparation of quaternary ammonium (B1175870) salts, which are effective corrosion inhibitors for various metals, particularly steel in acidic environments. Detailed experimental protocols, data summaries, and workflow visualizations are provided to guide researchers in this field.

Introduction

This compound is a versatile chemical intermediate that serves as a precursor for the synthesis of a variety of long-chain aliphatic compounds. Its 16-carbon alkyl chain provides the necessary hydrophobicity for the formation of protective films on metal surfaces, making it an excellent starting material for the development of corrosion inhibitors. The most common application in this context is the synthesis of quaternary ammonium salts, such as N-hexadecyl-N,N,N-trimethylammonium chloride and N-hexadecylpyridinium chloride. These cationic surfactants effectively adsorb onto metal surfaces, creating a barrier that inhibits corrosion processes.

Synthesis of Corrosion Inhibitors from this compound

The primary route for converting this compound into a corrosion inhibitor is through a quaternization reaction. This involves the reaction of this compound with a tertiary amine to form a quaternary ammonium salt. The long hexadecyl chain forms the hydrophobic tail of the surfactant molecule, while the positively charged nitrogen atom acts as the hydrophilic head, facilitating its adsorption onto the metal surface.

A general synthesis pathway is illustrated below:

G cluster_reactants Reactants cluster_process Process cluster_product Product 1_Chlorohexadecane This compound (C16H33Cl) Quaternization Quaternization Reaction 1_Chlorohexadecane->Quaternization Tertiary_Amine Tertiary Amine (e.g., Trimethylamine, Pyridine) Tertiary_Amine->Quaternization Quaternary_Ammonium_Salt Quaternary Ammonium Salt Corrosion Inhibitor Quaternization->Quaternary_Ammonium_Salt

Caption: General synthesis of quaternary ammonium salt corrosion inhibitors.

Experimental Protocol: Synthesis of N-Hexadecylpyridinium Chloride

This protocol describes the synthesis of N-hexadecylpyridinium chloride, a potent corrosion inhibitor, from this compound and pyridine (B92270).

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in anhydrous ethanol.

  • Add an equimolar amount of pyridine to the solution.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product, N-hexadecylpyridinium chloride, may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain the final product.

  • Characterize the synthesized compound using techniques such as FTIR, ¹H NMR, and ¹³C NMR to confirm its structure.

Evaluation of Corrosion Inhibition Performance

The effectiveness of the synthesized corrosion inhibitors is evaluated using various electrochemical and gravimetric techniques. A typical workflow for this evaluation is outlined below:

G Start Prepare Metal Coupons (e.g., Mild Steel) Corrosive_Medium Prepare Corrosive Medium (e.g., 1M HCl) Start->Corrosive_Medium Inhibitor_Solutions Prepare Inhibitor Solutions (Varying Concentrations) Start->Inhibitor_Solutions Immersion Immerse Coupons in Test Solutions Corrosive_Medium->Immersion Inhibitor_Solutions->Immersion Evaluation Corrosion Evaluation Immersion->Evaluation Weight_Loss Weight Loss Measurement Evaluation->Weight_Loss Potentiodynamic_Polarization Potentiodynamic Polarization Evaluation->Potentiodynamic_Polarization EIS Electrochemical Impedance Spectroscopy (EIS) Evaluation->EIS Surface_Analysis Surface Analysis (SEM, AFM, FTIR) Evaluation->Surface_Analysis End Data Analysis & Inhibition Efficiency Calculation Weight_Loss->End Potentiodynamic_Polarization->End EIS->End Surface_Analysis->End

Caption: Workflow for evaluating corrosion inhibitor performance.

Experimental Protocols for Corrosion Inhibition Evaluation

1. Weight Loss Measurement

This gravimetric method provides a direct measure of the corrosion rate.

Materials:

  • Pre-weighed metal coupons (e.g., mild steel)

  • Corrosive solution (e.g., 1 M HCl) with and without the inhibitor at various concentrations

  • Desiccator

  • Analytical balance

Procedure:

  • Immerse the pre-weighed metal coupons in the corrosive solutions for a specified period (e.g., 24 hours) at a constant temperature.

  • After the immersion period, remove the coupons, clean them according to standard procedures (e.g., ASTM G1-03), dry them, and re-weigh them.

  • The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).

    • Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

2. Potentiodynamic Polarization

This electrochemical technique provides information on the kinetics of the anodic and cathodic corrosion reactions.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode cell (working electrode: metal sample; reference electrode: e.g., Ag/AgCl; counter electrode: e.g., platinum)

  • Corrosive solution with and without inhibitor

Procedure:

  • Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize.

  • Scan the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate.

  • The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes.

  • The inhibition efficiency is calculated from the icorr values:

    • Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ is the corrosion current density in the absence of the inhibitor and icorrᵢ is the corrosion current density in the presence of the inhibitor.

3. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the corrosion mechanism and the properties of the protective film.

Apparatus:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode cell

  • Corrosive solution with and without inhibitor

Procedure:

  • Set up the three-electrode cell as in the potentiodynamic polarization experiment and allow the OCP to stabilize.

  • Apply a small amplitude AC potential signal over a wide range of frequencies.

  • The impedance data is typically represented as Nyquist and Bode plots.

  • An equivalent electrical circuit is used to model the data and extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • The inhibition efficiency is calculated from the Rct values:

    • Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ is the charge transfer resistance in the presence of the inhibitor and Rct₀ is the charge transfer resistance in the absence of the inhibitor.

Data Presentation

The following table summarizes the corrosion inhibition performance of N-hexadecylpyridinium chloride (Cetylpyridinium Chloride - CPC), a derivative of this compound, on mild steel in an acidic medium.[1]

Inhibitor Concentration (M)Corrosion Rate (mm/Year)Inhibition Efficiency (%)
0 (Blank)--
0.0001928.23 x 10⁻³89.94
0.00773.52 x 10⁻⁵96.23

Data obtained from weight loss and potentiodynamic polarization methods for mild steel in 0.5 M H₂SO₄.[1]

Conclusion

This compound is a valuable and accessible precursor for the synthesis of effective quaternary ammonium salt corrosion inhibitors. The straightforward quaternization reaction allows for the production of cationic surfactants with long hydrophobic chains that exhibit excellent corrosion inhibition properties for steel in acidic environments. The evaluation methods detailed in these notes provide a robust framework for assessing the performance of these and other newly synthesized corrosion inhibitors. The high inhibition efficiencies achievable with derivatives of this compound highlight their potential for industrial applications where corrosion protection is critical.

References

Synthesis of Cetylpyridinium Chloride from 1-Chlorohexadecane: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of cetylpyridinium (B1207926) chloride (CPC), a quaternary ammonium (B1175870) compound with wide-ranging applications as an antiseptic and surfactant, from 1-chlorohexadecane and pyridine (B92270).[1][2] The synthesis involves a nucleophilic substitution reaction.[3] This application note outlines the reaction conditions, purification methods, and characterization of the final product, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various established methods, including both batch and continuous flow processes, to provide a comprehensive overview.[1]

Introduction

Cetylpyridinium chloride (CPC) is a cationic surfactant widely used in pharmaceutical and personal care products, such as mouthwashes, throat sprays, and lozenges, owing to its broad-spectrum antimicrobial activity.[2][4] The synthesis of CPC is typically achieved through the reaction of a long-chain alkyl halide with pyridine. This document focuses on the synthesis using this compound (cetyl chloride) as the alkyl halide precursor. The reaction proceeds via a nucleophilic substitution where the nitrogen atom of the pyridine ring displaces the chloride ion from this compound, forming the N-hexadecylpyridinium cation.[3]

Chemical Reaction Pathway

The synthesis of cetylpyridinium chloride from this compound and pyridine is a direct quaternization reaction.

Cetylpyridinium Chloride Synthesis cluster_reactants Reactants Reactant1 This compound (C16H33Cl) Product Cetylpyridinium Chloride (C21H38ClN) Reactant1->Product Heat Reactant2 Pyridine (C5H5N) Reactant2->Product

Caption: Synthesis of Cetylpyridinium Chloride.

Experimental Data Summary

The following table summarizes the quantitative data from various reported syntheses of cetylpyridinium chloride from this compound.

MethodReactant Ratio (this compound:Pyridine)Temperature (°C)TimeYield (%)Purity (%)Reference
Batch Process1:3.8 (molar)11012 hours88.5Not Specified[5]
Batch ProcessStoichiometric95-10230 hoursNot Specified~99.5 (as monohydrate)[6]
Continuous Flow1:4 (molar)20030 minutes96>99 (HPLC)[1]
Batch Process with Catalyst1:3 (weight)90-1006-8 hoursNot Specified99.6 (as monohydrate)[7]

Detailed Experimental Protocol

This protocol describes a general batch synthesis method for cetylpyridinium chloride.

Materials and Equipment:
  • This compound (98% pure)[1]

  • Pyridine (99% pure)[1]

  • Ethanol (B145695)

  • Acetone (B3395972)

  • Activated Carbon

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Vacuum filtration apparatus (Büchner funnel and flask)

  • Rotary evaporator

  • Crystallization dish

Synthesis Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Crude Purification cluster_purification Final Purification A Charge flask with This compound and Pyridine B Heat mixture to 100-125°C with stirring A->B C Maintain reaction for 10-14 hours B->C D Cool reaction mixture C->D Reaction Completion E Remove excess pyridine (reduced pressure) D->E F Add ethanol and activated carbon E->F G Reflux for 30-60 minutes F->G H Cool to induce crystallization G->H I Filter to obtain crude product H->I J Dissolve crude product in Ethanol/Acetone mixture I->J Proceed to Purification K Heat to dissolve J->K L Cool to recrystallize K->L M Filter and dry the purified product L->M N N M->N Final Product: Cetylpyridinium Chloride

Caption: Experimental Workflow for CPC Synthesis.

Step-by-Step Procedure:
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound and pyridine. A typical molar ratio is 1 part this compound to 3-4 parts pyridine.[1][5]

  • Reaction: Heat the mixture to a temperature between 100°C and 125°C with constant stirring.[5] Maintain the reaction for 10-14 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography.

  • Removal of Excess Pyridine: After the reaction is complete, cool the mixture to approximately 75°C. Remove the excess pyridine under reduced pressure using a rotary evaporator.[5]

  • Decolorization and Crude Crystallization: To the residue, add ethanol and a small amount of activated carbon for decolorization.[5] Reflux the mixture for 30-60 minutes.[5] Subsequently, cool the mixture to 0-15°C to induce crystallization of the crude cetylpyridinium chloride.[5]

  • Isolation of Crude Product: Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallization for Purification: For further purification, dissolve the crude product in a minimal amount of a hot mixture of ethanol and acetone (a 1:4 ratio of ethanol to acetone has been reported to be effective).[5]

  • Final Product Isolation: Allow the solution to cool slowly to room temperature and then in an ice bath to effect crystallization. Collect the purified white crystals of cetylpyridinium chloride by vacuum filtration and dry under vacuum.

Characterization

The final product should be a white, crystalline powder.[8] Characterization can be performed using the following methods:

  • Melting Point: The reported melting point of cetylpyridinium chloride is approximately 80-84°C (for the monohydrate).[6][8]

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the pyridinium (B92312) ring protons, the long alkyl chain protons, and the protons of the methylene (B1212753) group attached to the nitrogen.[9][10]

    • ¹³C NMR: The carbon NMR will confirm the presence of the pyridinium ring carbons and the carbons of the hexadecyl chain.

    • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C-H bonds of the alkyl chain and the C=C and C=N bonds of the aromatic pyridinium ring.[11]

  • Purity Analysis: High-performance liquid chromatography (HPLC) can be used to determine the purity of the final product.[1]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Pyridine is flammable and toxic; handle with care.

  • This compound can cause skin and eye irritation.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of cetylpyridinium chloride from this compound and pyridine is a well-established and robust reaction. By carefully controlling the reaction conditions and employing appropriate purification techniques, high yields of pure product can be obtained. The protocol and data presented in this application note provide a solid foundation for the successful synthesis and characterization of cetylpyridinium chloride for research and development purposes.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Chlorohexadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for performing nucleophilic substitution reactions on 1-chlorohexadecane. This long-chain alkyl halide is a valuable substrate for introducing a C16 lipophilic tail onto various molecules, a common strategy in the development of surfactants, lubricants, and pharmacologically active compounds.[1] The protocols outlined below focus on the substitution with iodide, azide (B81097), and cyanide nucleophiles, representing common and versatile transformations in organic synthesis.

Introduction

Nucleophilic substitution is a fundamental class of reactions in organic chemistry where a nucleophile replaces a leaving group on an sp³ hybridized carbon atom.[2] this compound, as a primary alkyl halide, readily undergoes bimolecular nucleophilic substitution (SN2).[3] This mechanism involves a single concerted step where the incoming nucleophile attacks the electrophilic carbon atom from the backside, leading to the displacement of the chloride ion.[4][5] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[6]

Due to the biphasic nature of reactions involving the water-insoluble this compound and water-soluble inorganic nucleophiles, phase transfer catalysis is often employed to enhance reaction rates and yields.[7][8] A phase transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transport of the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[3][9]

Data Presentation

The following tables summarize the key reactants, conditions, and expected products for the described nucleophilic substitution reactions of this compound. Note that reaction times and yields are representative and may require optimization based on specific laboratory conditions and scale.

Table 1: Reactants and Products

Reaction NameSubstrateNucleophileProduct
Finkelstein ReactionThis compoundSodium Iodide (NaI)1-Iodohexadecane (B47652)
Azide SubstitutionThis compoundSodium Azide (NaN₃)1-Azidohexadecane (B3055654)
Cyanide SubstitutionThis compoundSodium Cyanide (NaCN)Heptadecanenitrile (B7822307)

Table 2: Typical Reaction Conditions and Characterization Data

ProductSolventCatalystTemperature (°C)Typical Yield (%)Key IR Peaks (cm⁻¹)Key ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
1-IodohexadecaneAcetoneNoneReflux (~56)>902924, 2853 (C-H)3.19 (t, -CH₂I), 1.82 (quint, -CH₂CH₂I), 1.26 (br s, -(CH₂)₁₃-), 0.88 (t, -CH₃)33.7 (-CH₂CH₂I), 30.7, 29.7, 29.6, 29.5, 29.4, 29.2, 28.8, 22.7, 14.1, 7.3 (-CH₂I)
1-AzidohexadecaneDMF or Toluene (B28343)/H₂OPhase Transfer Catalyst80-10085-95~2095 (N₃), 2924, 2853 (C-H)3.25 (t, -CH₂N₃), 1.61 (quint, -CH₂CH₂N₃), 1.26 (br s, -(CH₂)₁₃-), 0.88 (t, -CH₃)51.5 (-CH₂N₃), 29.7, 29.6, 29.5, 29.4, 29.1, 28.8, 26.7, 22.7, 14.1
HeptadecanenitrileEthanol or Toluene/H₂OPhase Transfer CatalystReflux (~78) or 10590-99~2247 (C≡N), 2924, 2853 (C-H)2.33 (t, -CH₂CN), 1.64 (quint, -CH₂CH₂CN), 1.25 (br s, -(CH₂)₁₃-), 0.88 (t, -CH₃)119.8 (C≡N), 29.7, 29.6, 29.5, 29.3, 29.1, 28.5, 25.4, 22.7, 17.2 (-CH₂CN), 14.1

Note: NMR chemical shifts are approximate and referenced to TMS. They can vary slightly depending on the solvent used.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Sodium azide and sodium cyanide are highly toxic. Handle with extreme care and have appropriate quench and disposal procedures in place.

Protocol 1: Synthesis of 1-Iodohexadecane (Finkelstein Reaction)

This protocol describes the conversion of this compound to 1-iodohexadecane. The reaction is driven to completion by the precipitation of sodium chloride in acetone.[10][11]

Materials:

  • This compound (1.0 eq)

  • Sodium iodide (NaI, 1.5 eq)

  • Anhydrous acetone

  • 5% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve sodium iodide (1.5 eq) in anhydrous acetone. Add this compound (1.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux with vigorous stirring. A white precipitate of sodium chloride will form as the reaction proceeds. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Filter the mixture to remove the precipitated sodium chloride.

    • Concentrate the filtrate using a rotary evaporator to remove the bulk of the acetone.

    • Transfer the residue to a separatory funnel. Add deionized water and an organic solvent like diethyl ether or hexanes.

    • Wash the organic layer with 5% sodium thiosulfate solution to remove any traces of iodine, followed by a wash with brine.

  • Drying and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

    • The crude 1-iodohexadecane can be purified by vacuum distillation if necessary.

Protocol 2: Synthesis of 1-Azidohexadecane

This protocol details the synthesis of 1-azidohexadecane using sodium azide. A phase transfer catalyst is recommended to facilitate the reaction between the organic substrate and the ionic nucleophile.[12]

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃, 2.0 eq)

  • Tetrabutylammonium bromide (TBAB, 0.05 eq) or another suitable phase transfer catalyst

  • Toluene

  • Deionized water

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), toluene, and an aqueous solution of sodium azide (2.0 eq). Add the phase transfer catalyst (0.05 eq).

  • Reaction: Heat the biphasic mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS until completion (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with toluene or diethyl ether.

    • Combine the organic layers and wash with deionized water and then with brine.

  • Drying and Purification:

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-azidohexadecane. Further purification can be achieved via column chromatography if required.

Protocol 3: Synthesis of Heptadecanenitrile

This protocol describes the reaction of this compound with sodium cyanide to extend the carbon chain by one, yielding heptadecanenitrile.[13][14] The use of a phase transfer catalyst is highly effective for this transformation.[9]

Materials:

  • This compound (1.0 eq)

  • Sodium cyanide (NaCN, 1.5 eq)

  • Hexadecyltributylphosphonium bromide (0.05 eq) or another suitable phase transfer catalyst

  • Toluene (or another inert organic solvent)

  • Deionized water

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with vigorous mechanical or magnetic stirring

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) in toluene, an aqueous solution of sodium cyanide (1.5 eq), and the phase transfer catalyst (0.05 eq).

  • Reaction: Heat the mixture to 105 °C with very efficient stirring to ensure mixing of the two phases.[9][15] Monitor the reaction by TLC or IR spectroscopy (disappearance of C-Cl, appearance of C≡N stretch at ~2247 cm⁻¹) until the starting material is consumed (typically 2-6 hours).

  • Work-up:

    • After cooling to room temperature, transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with fresh toluene.

    • Combine the organic extracts and wash them sequentially with deionized water and brine.

  • Drying and Purification:

    • Dry the organic solution over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the toluene by rotary evaporation.

    • The resulting heptadecanenitrile can be purified by vacuum distillation.

Visualizations

The following diagrams illustrate the general signaling pathway of the SN2 reaction and the experimental workflow.

Caption: SN2 reaction mechanism for this compound.

Experimental_Workflow Setup Reaction Setup (Substrate, Nucleophile, Solvent, Catalyst) Reaction Reaction (Heating, Stirring, Monitoring by TLC/GC) Setup->Reaction Workup Work-up (Cooling, Phase Separation, Washing) Reaction->Workup Drying Drying (Anhydrous MgSO₄ or Na₂SO₄) Workup->Drying Purification Purification (Filtration, Evaporation, Distillation) Drying->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis

References

Application Notes and Protocols: 1-Chlorohexadecane in Fabric Softener Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-chlorohexadecane as a key intermediate in the synthesis of cationic surfactants for fabric softener formulations. Detailed protocols for the synthesis and analysis of these compounds are provided, along with an exploration of their mechanism of action at the molecular level.

Introduction

This compound, also known as cetyl chloride, is a 16-carbon alkyl halide that serves as a crucial building block in the production of a variety of specialty chemicals.[1] In the context of fabric softeners, its primary role is as an alkylating agent in the synthesis of quaternary ammonium (B1175870) compounds (QACs). These cationic surfactants are the active ingredients responsible for imparting softness, reducing static cling, and improving the overall feel of textiles.[2][3] The long C16 alkyl chain of this compound provides the necessary hydrophobicity for the surfactant to effectively interact with fabric fibers.[4]

A particularly important class of QACs synthesized from long-chain alkyl halides are esterquats. These compounds are favored in modern formulations due to their enhanced biodegradability, addressing environmental concerns associated with older types of quaternary ammonium compounds.[3][5]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 4860-03-1[1]
Molecular Formula C₁₆H₃₃Cl[1]
Molecular Weight 260.9 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 149 °C @ 1 mm Hg
Melting Point 8-14 °C
Density 0.865 g/mL at 25 °C
Table 2: Typical Reaction Parameters for Quaternization Reactions
ParameterRangeReference(s)
Reaction Temperature 70 - 100 °C
Reaction Time 2 - 8 hours
Molar Ratio (Amine:Alkylating Agent) 1:0.95 to 1:1.2
Pressure Atmospheric to < 0.18 MPa[6]
Solvent Ethanol (B145695), Isopropanol, or solvent-free[7][8]
Table 3: Performance Evaluation of Fabric Softeners
Performance MetricTypical ResultMethod of AnalysisReference(s)
Softness Significant improvement in hand feelPhabrOmeter (AATCC Test Method 202)[9][10]
Smoothness Improved over untreated fabricPhabrOmeter[9][10]
Resilience Increased values compared to unwashed fabricPhabrOmeter[9][10]
Static Reduction Neutralization of static chargeSubjective and instrumental evaluation[4]
Rewettability Can be poor with some esterquats on cottonStandardized wetting tests[5]
Yield of Esterquat Synthesis ~81.7%Gravimetric analysis post-synthesis[11]

Experimental Protocols

Protocol 1: Synthesis of Cetyltrimethylammonium Chloride (CTAC)

This protocol describes the synthesis of a simple quaternary ammonium salt using this compound and trimethylamine (B31210).

Materials:

  • This compound (Cetyl chloride)

  • Trimethylamine (35% solution in methanol)

  • Pressure flask

  • Heating mantle

  • Ethyl acetate (B1210297) (for recrystallization)

Procedure:

  • In a pressure flask, combine equimolar amounts of this compound and a 35% solution of trimethylamine in methanol.[12]

  • Seal the pressure flask and heat the reaction mixture to 80-100°C.[7]

  • Maintain the reaction at this temperature with stirring for 4-6 hours.[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting crude product can be purified by recrystallization from ethyl acetate to yield white crystals of cetyltrimethylammonium chloride.[12]

Protocol 2: Two-Step Synthesis of a Diester Quat

This protocol outlines a common method for producing a more complex and biodegradable esterquat.

Step 1: Esterification of Triethanolamine (B1662121) with a Fatty Acid

Materials:

  • Triethanolamine (TEA)

  • Stearic Acid (or other C16-C18 fatty acid)

  • Orthophosphoric acid (catalyst)

  • Reaction vessel with stirrer, thermometer, and vacuum distillation setup

Procedure:

  • Charge the reaction vessel with triethanolamine and stearic acid in a molar ratio of approximately 1:1.5 to 1:1.9.

  • Add a catalytic amount of orthophosphoric acid.

  • Heat the mixture to 140°C under a vacuum of approximately 2.6 kPa.[5]

  • Maintain the reaction with stirring, removing the water of condensation via vacuum distillation.

  • The reaction is complete when the acid value of the mixture drops to a low, stable level. The product is a fatty acid triethanolamine diester.[11]

Step 2: Quaternization of the Fatty Acid Triethanolamine Diester

Materials:

  • Fatty acid triethanolamine diester (from Step 1)

  • This compound

  • Ethanol or Isopropanol (solvent)

  • Reaction vessel with stirrer and reflux condenser

Procedure:

  • Dissolve the fatty acid triethanolamine diester in ethanol or isopropanol.

  • Add this compound in a molar ratio of approximately 1:0.95 to 1:1.1 (ester amine to this compound).

  • Heat the mixture to reflux (approximately 75-95°C) with stirring for 4-6 hours.[6]

  • After the reaction period, the solvent can be removed under reduced pressure to yield the crude esterquat.

  • The product can be further purified as needed for formulation.

Mechanism of Action and Signaling Pathways

The softening effect of cationic surfactants derived from this compound is a multi-faceted process that occurs at the fabric-water interface.

  • Electrostatic Attraction and Adsorption: During the rinse cycle, textiles, particularly natural fibers like cotton, carry a negative surface charge.[2] The positively charged hydrophilic head of the cationic surfactant is electrostatically attracted to the negatively charged fabric surface, leading to the adsorption of the surfactant molecules.[2][13]

  • Formation of a Lubricating Layer: Once adsorbed, the hydrophobic tails of the surfactant molecules, which originate from the long alkyl chain of this compound, orient themselves away from the water and towards the air.[2][4] This creates a thin, waxy, and lubricating layer on the surface of the fibers.[4] This layer reduces the coefficient of friction between the fibers, allowing them to slide past each other more easily, which is perceived as softness.[14][15]

  • Prevention of Hydrogen Bonding: For cotton and other cellulosic fibers, stiffness after washing and drying is partly due to the formation of hydrogen bonds between adjacent fibers, mediated by water molecules.[14][15] The hydrophobic layer formed by the cationic surfactant displaces water molecules from the fiber surface and acts as a barrier, preventing the formation of these stiffening hydrogen bonds.[14][15]

Diagrams

Synthesis_Workflow Synthesis of Esterquat from this compound cluster_esterification Step 1: Esterification cluster_quaternization Step 2: Quaternization Triethanolamine Triethanolamine Esterification Esterification Reaction (140°C, Vacuum) Triethanolamine->Esterification FattyAcid Fatty Acid (e.g., Stearic Acid) FattyAcid->Esterification EsterAmine Fatty Acid Triethanolamine Diester Esterification->EsterAmine Quaternization Quaternization Reaction (75-95°C, Reflux) EsterAmine->Quaternization EsterAmine->Quaternization Chlorohexadecane This compound Chlorohexadecane->Quaternization Esterquat Esterquat (Cationic Surfactant) Quaternization->Esterquat

Caption: Workflow for the two-step synthesis of an esterquat fabric softener active.

Softening_Mechanism Molecular Mechanism of Fabric Softening cluster_fabric Textile Fiber Surface cluster_surfactant Cationic Surfactant Molecule Fiber Negatively Charged Cellulose Fiber Adsorption Electrostatic Adsorption Fiber->Adsorption Surfactant Esterquat Molecule Head Positively Charged Hydrophilic Head Surfactant->Head attracts to Tail Hydrophobic C16 Tail (from this compound) Surfactant->Tail repels water Head->Adsorption Lubrication Formation of Lubricating Hydrophobic Layer Tail->Lubrication Adsorption->Lubrication HBond_Prevention Prevention of Hydrogen Bonding Lubrication->HBond_Prevention Softness Perceived Softness & Reduced Static Lubrication->Softness HBond_Prevention->Softness

Caption: Mechanism of action of cationic surfactants on textile fibers.

References

Application Notes and Protocols: Use of 1-Chlorohexadecane in the Synthesis of Biocides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorohexadecane is a versatile lipophilic alkylating agent that serves as a key building block in the synthesis of a variety of biocidal agents. Its 16-carbon alkyl chain imparts surfactant properties and facilitates interaction with microbial cell membranes, a critical feature for many antimicrobial compounds. This document provides detailed application notes and experimental protocols for the synthesis of potent biocides, specifically quaternary ammonium (B1175870) compounds (QACs), using this compound as a primary precursor. The protocols outlined below are intended to be reproducible and scalable for research and development purposes.

Core Applications of this compound in Biocide Synthesis

This compound is primarily utilized in nucleophilic substitution reactions where the chlorine atom is displaced by a nucleophile, typically a tertiary amine, to form a quaternary ammonium salt. These cationic surfactants are effective against a broad spectrum of microorganisms, including bacteria and fungi. The general reaction scheme is as follows:

G This compound This compound Quaternary Ammonium Biocide Quaternary Ammonium Biocide This compound->Quaternary Ammonium Biocide Reaction Tertiary Amine Tertiary Amine Tertiary Amine->Quaternary Ammonium Biocide Reaction

Caption: General synthesis of quaternary ammonium biocides.

The biocidal activity of the resulting QACs is influenced by the nature of the substituents on the nitrogen atom and the length of the alkyl chain. The hexadecyl chain provided by this compound is particularly effective for disrupting the lipid bilayers of microbial cell membranes.

Experimental Protocols

Protocol 1: Synthesis of Hexadecylpyridinium Chloride

Hexadecylpyridinium chloride is a well-known antiseptic and disinfectant. This protocol details its synthesis from this compound and pyridine (B92270).

Materials:

Procedure:

  • Condensation Reaction:

    • In a round-bottom flask equipped with a reflux condenser, combine this compound and pyridine. The molar ratio of pyridine to this compound should be in excess, typically 3:1 to 5:1, with pyridine acting as both a reactant and a solvent.

    • Heat the reaction mixture to a temperature between 100 °C and 125 °C.[1]

    • Maintain the reaction at this temperature for 10-14 hours with continuous stirring.[1]

  • Pyridine Recovery and Decolorization:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess pyridine under reduced pressure using a rotary evaporator.

    • To the resulting crude product, add an alcoholic solvent such as ethanol, followed by a small amount of activated carbon for decolorizing.

    • Heat the mixture to reflux for 20-50 minutes.[1]

  • Crystallization and Purification:

    • Filter the hot solution to remove the activated carbon.

    • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath (0-15 °C) to induce crystallization of the hexadecylpyridinium chloride crude product.[1]

    • Primary Purification: Dissolve the crude product in a mixture of water and acetone (the ratio can be optimized, e.g., 1:1 to 1:15). Heat the mixture to dissolve the solid, then cool to recrystallize.[1]

    • Secondary Crystallization: For higher purity, dissolve the primary crystals in a mixture of ethanol and acetone (e.g., 1:4 ratio). Heat to dissolve, then cool to obtain the final, purified white crystalline product of hexadecylpyridinium chloride.[1]

    • Collect the crystals by filtration, wash with a small amount of cold acetone, and dry under vacuum.

G cluster_0 Reaction cluster_1 Purification This compound This compound Heat (100-125°C, 10-14h) Heat (100-125°C, 10-14h) This compound->Heat (100-125°C, 10-14h) Pyridine Pyridine Pyridine->Heat (100-125°C, 10-14h) Crude Product Crude Product Heat (100-125°C, 10-14h)->Crude Product Decolorize (Activated Carbon) Decolorize (Activated Carbon) Crude Product->Decolorize (Activated Carbon) Recrystallize (Water/Acetone) Recrystallize (Water/Acetone) Decolorize (Activated Carbon)->Recrystallize (Water/Acetone) Recrystallize (Ethanol/Acetone) Recrystallize (Ethanol/Acetone) Recrystallize (Water/Acetone)->Recrystallize (Ethanol/Acetone) Pure Hexadecylpyridinium Chloride Pure Hexadecylpyridinium Chloride Recrystallize (Ethanol/Acetone)->Pure Hexadecylpyridinium Chloride G This compound This compound Reaction (95°C, sealed vessel) Reaction (95°C, sealed vessel) This compound->Reaction (95°C, sealed vessel) Trimethylamine Trimethylamine Trimethylamine->Reaction (95°C, sealed vessel) Crude Product Crude Product Reaction (95°C, sealed vessel)->Crude Product Wash (Anhydrous Ether) Wash (Anhydrous Ether) Crude Product->Wash (Anhydrous Ether) Pure N,N,N-trimethyl-N-hexadecylammonium chloride Pure N,N,N-trimethyl-N-hexadecylammonium chloride Wash (Anhydrous Ether)->Pure N,N,N-trimethyl-N-hexadecylammonium chloride G QAC QAC Microbial Cell Membrane Microbial Cell Membrane QAC->Microbial Cell Membrane Binds to Membrane Disruption Membrane Disruption Microbial Cell Membrane->Membrane Disruption Leads to Leakage of Cytoplasmic Contents Leakage of Cytoplasmic Contents Membrane Disruption->Leakage of Cytoplasmic Contents Causes Cell Death Cell Death Leakage of Cytoplasmic Contents->Cell Death

References

Application Notes and Protocols: 1-Chlorohexadecane in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorohexadecane, a 16-carbon long-chain alkyl chloride, serves as a valuable precursor for the formation of the corresponding Grignard reagent, hexadecylmagnesium chloride. This organometallic reagent is a potent nucleophile, enabling the formation of new carbon-carbon bonds, a fundamental transformation in organic synthesis. The introduction of a C16 alkyl chain can significantly alter the lipophilicity of a molecule, a critical parameter in drug design and development for modulating pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and experimental protocols for the use of this compound as a reagent in Grignard reactions, with a focus on applications relevant to pharmaceutical research.

Applications in Organic Synthesis and Drug Development

The Grignard reagent derived from this compound is a versatile intermediate for the synthesis of a variety of long-chain compounds. These products are of significant interest in drug development, particularly in the areas of drug delivery systems, and the synthesis of bioactive lipids.

  • Synthesis of Long-Chain Alcohols: Reaction of hexadecylmagnesium chloride with aldehydes or ketones yields long-chain secondary and tertiary alcohols, respectively. These alcohols can be used as hydrophobic components in drug delivery systems such as liposomes and nanoparticles, or as precursors for the synthesis of complex lipids.

  • Synthesis of Long-Chain Carboxylic Acids: Carboxylation of hexadecylmagnesium chloride with carbon dioxide provides heptadecanoic acid. Long-chain fatty acids are integral components of biological membranes and are used as excipients in drug formulations to enhance solubility and bioavailability.[1] They can also serve as bioisosteres for other functional groups in drug candidates.[2][3]

  • Formation of Ketones: Reaction with nitriles followed by hydrolysis yields long-chain ketones, which are versatile intermediates for further functionalization.

The incorporation of the hexadecyl moiety can influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile by increasing its lipophilicity. This can lead to improved membrane permeability and targeted delivery to lipid-rich environments.

Data Presentation: Representative Yields in Grignard Reactions

While specific quantitative data for Grignard reactions involving this compound is not extensively reported, the following table summarizes representative yields for analogous reactions with other long-chain alkyl halides. These values can serve as a benchmark for optimizing reactions with this compound.

Starting Alkyl HalideElectrophileProductTypical Yield (%)
1-BromododecaneHeptanal1-Nonadecanol70-85%
Benzyl BromideCarbon DioxidePhenylacetic Acid~82%
Phenyl BromideCarbon DioxideBenzoic Acid~98%
1-BromopentadecaneCarbon DioxideHexadecanoic Acid85-95%
1-BromoalkanesAldehydesSecondary Alcohols80-95%

Note: Yields are highly dependent on reaction conditions, purity of reagents, and scale of the reaction. Optimization is recommended for specific applications.

Experimental Protocols

Extreme caution should be exercised when performing Grignard reactions. Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Anhydrous solvents are essential.

Protocol 1: Preparation of Hexadecylmagnesium Chloride

This protocol describes the formation of the Grignard reagent from this compound.

Materials:

  • This compound (C16H33Cl)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as an initiator)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and an inlet for inert gas. Flame-dry all glassware under a stream of inert gas to remove any adsorbed moisture and allow it to cool to room temperature.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the reaction flask.

  • Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel to the magnesium turnings. The disappearance of the brown iodine color and gentle bubbling indicate the initiation of the reaction. Gentle warming with a heat gun may be necessary to start the reaction.

  • Addition of Alkyl Halide: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture and maintain reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey-brown solution is the Grignard reagent, hexadecylmagnesium chloride.

Protocol 2: Synthesis of Heptadecanoic Acid (Carboxylation)

This protocol details the reaction of hexadecylmagnesium chloride with carbon dioxide.

Materials:

  • Hexadecylmagnesium chloride solution in THF (from Protocol 1)

  • Dry ice (solid carbon dioxide) or a cylinder of dry CO2 gas

  • Anhydrous diethyl ether

  • Hydrochloric acid (e.g., 1 M aqueous solution)

  • Separatory funnel

  • Standard laboratory glassware for extraction and work-up

Procedure:

  • Reaction with CO2: Cool the Grignard reagent solution to 0 °C in an ice-water bath. While stirring vigorously, add crushed dry ice in small portions. Alternatively, bubble dry CO2 gas through the solution. A thick precipitate will form. Continue the addition of CO2 until the exothermic reaction subsides.

  • Quenching: Slowly and cautiously add a dilute solution of hydrochloric acid to the reaction mixture with vigorous stirring to dissolve the magnesium salts and protonate the carboxylate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude heptadecanoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., acetone (B3395972) or hexane).

Protocol 3: Synthesis of 1-Phenylheptadecan-1-ol (Reaction with an Aldehyde)

This protocol outlines the reaction of hexadecylmagnesium chloride with benzaldehyde (B42025).

Materials:

  • Hexadecylmagnesium chloride solution in THF (from Protocol 1)

  • Benzaldehyde (freshly distilled)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Separatory funnel

  • Standard laboratory glassware for extraction and work-up

Procedure:

  • Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C using an ice-water bath. Dissolve benzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add this solution dropwise to the stirred Grignard reagent.

  • Warming and Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-phenylheptadecan-1-ol.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Grignard_Reagent_Formation cluster_start Starting Materials cluster_process Process cluster_product Product This compound This compound Initiation Initiation This compound->Initiation Anhydrous THF Mg_turnings Magnesium Turnings Mg_turnings->Initiation Iodine Addition Addition Initiation->Addition Reflux Reflux Addition->Reflux Grignard_Reagent Hexadecylmagnesium Chloride Reflux->Grignard_Reagent

Caption: Workflow for the formation of Hexadecylmagnesium Chloride.

Grignard_Reaction_Pathways cluster_electrophiles Electrophiles cluster_products Products Grignard_Reagent Hexadecylmagnesium Chloride (R-MgX) CO2 Carbon Dioxide (CO2) Grignard_Reagent->CO2 + Electrophile Aldehyde Aldehyde (R'-CHO) Grignard_Reagent->Aldehyde + Electrophile Ketone Ketone (R'-CO-R'') Grignard_Reagent->Ketone + Electrophile Carboxylic_Acid Carboxylic Acid (R-COOH) CO2->Carboxylic_Acid Acidic Work-up Secondary_Alcohol Secondary Alcohol (R-CH(OH)-R') Aldehyde->Secondary_Alcohol Acidic Work-up Tertiary_Alcohol Tertiary Alcohol (R-C(OH)(R')-R'') Ketone->Tertiary_Alcohol Acidic Work-up

References

Application Notes and Protocols: Functionalizing Gold Nanoparticles with 1-Chlorohexadecane for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) have emerged as a versatile platform in biomedical research due to their unique physicochemical properties, including tunable size and shape, surface plasmon resonance, and biocompatibility. The ability to functionalize the surface of AuNPs allows for the attachment of various molecules, tailoring their properties for specific applications such as targeted drug delivery, bioimaging, and diagnostics. This document provides detailed application notes and protocols for the functionalization of gold nanoparticles with 1-chlorohexadecane, a 16-carbon alkyl halide. This long alkyl chain imparts a hydrophobic character to the nanoparticle surface, which can enhance interactions with cell membranes and facilitate cellular uptake. Such modifications are of significant interest for developing novel nanocarriers for hydrophobic drugs and for investigating the fundamental interactions between nanoparticles and biological systems.

Data Presentation

Successful functionalization of gold nanoparticles with this compound via a thiol-linker strategy results in significant changes to their physicochemical properties. The following table summarizes typical quantitative data obtained from the characterization of 20 nm citrate-stabilized AuNPs before and after functionalization.

ParameterCitrate-Stabilized AuNPsThiol-Linker Functionalized AuNPsThis compound Functionalized AuNPsCharacterization Technique
Hydrodynamic Diameter (nm) 20 - 2530 - 4035 - 45Dynamic Light Scattering (DLS)
Zeta Potential (mV) -30 to -50-20 to -30-5 to +5Dynamic Light Scattering (DLS)
Surface Plasmon Resonance (λmax, nm) ~520~525~528UV-Vis Spectroscopy

Experimental Protocols

The functionalization of gold nanoparticles with this compound is achieved through a two-step process. First, citrate-stabilized AuNPs undergo a ligand exchange reaction with a thiol-containing linker. Subsequently, the terminal group of the linker is reacted with this compound.

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of approximately 20 nm gold nanoparticles.

Materials:

  • Tetrachloroauric (III) acid (HAuCl₄) solution (1 mM)

  • Trisodium (B8492382) citrate (B86180) dihydrate solution (38.8 mM)

  • Deionized (DI) water (18.2 MΩ·cm)

  • All glassware must be thoroughly cleaned with aqua regia and rinsed with DI water.

Procedure:

  • In a clean flask, bring 50 mL of 1 mM HAuCl₄ solution to a vigorous boil while stirring.

  • Rapidly add 5 mL of 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.

  • The solution will undergo a color change from yellow to blue and finally to a deep red, indicating the formation of AuNPs.

  • Continue boiling and stirring for an additional 15 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Store the citrate-stabilized AuNPs at 4°C.

Protocol 2: Functionalization with a Thiol-Terminated Linker (Ligand Exchange)

This protocol details the surface modification of the synthesized citrate-stabilized AuNPs with a thiol-containing linker (e.g., 11-mercaptoundecanoic acid).

Materials:

  • Citrate-stabilized gold nanoparticles (from Protocol 1)

  • 11-mercaptoundecanoic acid

  • Ethanol

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Centrifuge

Procedure:

  • Prepare

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-Chlorohexadecane Alkylation of Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of amines with 1-chlorohexadecane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when alkylating primary amines with this compound?

A1: The primary challenge is over-alkylation. The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event to form a tertiary amine. This results in a mixture of products that can be difficult to separate. Careful control of reaction conditions is crucial to favor mono-alkylation.

Q2: How can I favor the formation of the mono-alkylated product?

A2: To promote mono-alkylation, several strategies can be employed:

  • Stoichiometry: Use a large excess of the primary amine relative to this compound. This statistically increases the probability of the alkylating agent reacting with the more abundant primary amine.

  • Slow Addition: Adding the this compound slowly to the reaction mixture helps to maintain a low concentration of the alkylating agent, which can reduce the rate of the second alkylation.

  • Choice of Base: The base plays a critical role. Sterically hindered or weaker bases can be more selective for the deprotonation of the primary ammonium (B1175870) salt intermediate without promoting further reaction.

Q3: What is the role of a phase-transfer catalyst (PTC) in this reaction?

A3: A phase-transfer catalyst, such as a quaternary ammonium salt, can be highly effective, especially in biphasic reaction systems (e.g., an aqueous base and an organic solvent). The PTC helps to transport the deprotonated amine (or hydroxide (B78521) ions) from the aqueous phase to the organic phase where the this compound is soluble, thereby facilitating the reaction. This can lead to higher yields and selectivity for mono-alkylation.[1][2]

Q4: Can I use this compound for the synthesis of di- and tri-alkylated amines?

A4: Yes, by adjusting the stoichiometry. To synthesize di- or tri-alkylated amines, you would use a stoichiometric excess of this compound relative to the amine. The higher reactivity of the intermediate secondary and tertiary amines will drive the reaction towards the more substituted products.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Low Reactivity of this compound: Alkyl chlorides are less reactive than bromides or iodides. 2. Inappropriate Solvent: The reactants may not be sufficiently soluble. 3. Weak Base: The base may not be strong enough to deprotonate the amine or neutralize the HCl formed.1. Increase the reaction temperature. 2. Consider adding a catalytic amount of sodium iodide to perform an in-situ Finkelstein reaction, converting the chloride to the more reactive iodide. 3. Use a polar aprotic solvent like DMF or acetonitrile (B52724) to improve solubility. 4. Switch to a stronger base such as K₂CO₃, Cs₂CO₃, or NaOH.
Over-alkylation (Mixture of Products) 1. High Reactivity of Mono-alkylated Product: The secondary amine is more nucleophilic than the primary amine. 2. High Concentration of Alkylating Agent: This increases the likelihood of a second alkylation.1. Use a significant excess of the primary amine (3-5 equivalents or more). 2. Add the this compound dropwise or via a syringe pump over an extended period. 3. Use a less polar solvent to decrease the reaction rate. 4. Consider a milder base.
Formation of Quaternary Ammonium Salt This occurs when a tertiary amine is further alkylated.This is generally desired only when synthesizing quaternary ammonium salts. If it is an unwanted byproduct, reduce the amount of this compound and shorten the reaction time.
Difficult Product Purification The product mixture (primary, secondary, tertiary amines, and starting materials) can have similar polarities.1. Optimize the reaction to maximize the yield of the desired product and simplify the mixture. 2. Utilize column chromatography with a carefully selected solvent gradient. 3. Consider converting the amine mixture to their hydrochloride salts, which may have different solubilities, to aid in separation.

Experimental Protocols

Method 1: Selective Mono-alkylation of Aniline (B41778) with this compound

This protocol is adapted for the synthesis of N-hexadecylaniline.

Materials:

  • Aniline

  • This compound

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (B1210297)

  • Hexane

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve aniline (3.0 equivalents) in DMF.

  • Add potassium carbonate (1.5 equivalents).

  • Heat the mixture to 80-100 °C with stirring.

  • Slowly add this compound (1.0 equivalent) to the reaction mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.

Method 2: Synthesis of Di(n-hexadecyl)amine

This protocol is for the synthesis of a secondary amine from a primary amine and an excess of the alkylating agent.

Materials:

  • Hexadecylamine (B48584)

  • This compound

  • Sodium Hydroxide (NaOH)

  • Toluene

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB)

Procedure:

  • To a solution of hexadecylamine (1.0 equivalent) in toluene, add a 50% aqueous solution of sodium hydroxide.

  • Add a catalytic amount of TBAB (e.g., 5 mol%).

  • Heat the mixture to 90 °C with vigorous stirring.

  • Add this compound (1.2 equivalents) dropwise.

  • Maintain the reaction at 90 °C for 6-8 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction mixture and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of N-Hexadecylaniline [1]

ParameterN-Alkylation of Aniline
Reactants Aniline, this compound
Solvent DMF, Toluene, or Ethanol
Base K₂CO₃ or NaOH
Temperature (°C) 80-110
Reaction Time (h) 12-24
Typical Yield (%) 70-90

Table 2: Conditions for Di-alkylation of Primary Amines

ParameterDi-alkylation Reaction
Amine Primary Alkylamine
Alkylating Agent This compound
Solvent Toluene
Base 50% aq. NaOH
Catalyst Phase-Transfer Catalyst
Temperature (°C) ~90
Reaction Time (h) 6-8
Amine:Alkyl Halide Ratio 1 : 1.2

Visualizations

G cluster_workflow General Experimental Workflow A Reaction Setup (Amine, this compound, Base, Solvent) B Reaction (Heating and Stirring) A->B Reaction Conditions C Work-up (Quenching, Extraction) B->C Reaction Completion D Purification (Column Chromatography or Recrystallization) C->D Crude Product E Product Characterization (NMR, MS, IR) D->E Pure Product

Caption: General experimental workflow for amine alkylation.

G cluster_troubleshooting Troubleshooting Logic Start Low Yield or Incomplete Reaction Check_Temp Is Reaction Temperature Sufficiently High? Start->Check_Temp Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Base Is the Base Strong Enough? Check_Temp->Check_Base Yes Increase_Temp->Check_Base Stronger_Base Use Stronger Base (e.g., K2CO3, NaOH) Check_Base->Stronger_Base No Check_Overalkylation Is Over-alkylation Observed? Check_Base->Check_Overalkylation Yes Stronger_Base->Check_Overalkylation Excess_Amine Use Large Excess of Amine Check_Overalkylation->Excess_Amine Yes End Optimized Reaction Check_Overalkylation->End No Slow_Addition Slow Addition of This compound Excess_Amine->Slow_Addition Slow_Addition->End

Caption: Troubleshooting logic for optimizing amine alkylation.

References

Technical Support Center: Troubleshooting Low Yield in Quaternization Reactions with 1-Chlorohexadecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in quaternization reactions involving 1-chlorohexadecane.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in quaternization reactions with this compound?

Low yields in the quaternization of tertiary amines with this compound, a Menschutkin reaction, are often attributed to a combination of factors. The primary culprits include suboptimal reaction conditions (temperature and time), inappropriate solvent selection, steric hindrance, and the purity of the reactants. Given that this compound is a long-chain alkyl halide, steric hindrance can play a significant role, and the reaction may require more forcing conditions compared to reactions with smaller alkyl halides.

Q2: How does the choice of solvent affect the reaction yield?

The solvent plays a crucial role in the Menschutkin reaction. Polar aprotic solvents are generally preferred as they can stabilize the charged transition state of the S(_N)2 reaction without solvating the nucleophile (the tertiary amine) excessively.[1] Solvents like acetonitrile, DMF, and acetone (B3395972) are commonly used.[1] The use of nonpolar solvents can significantly slow down the reaction rate.

Q3: What is the optimal temperature and reaction time for quaternization with this compound?

The optimal temperature and reaction time are highly dependent on the specific tertiary amine being used. For the reaction of pyridine (B92270) with this compound, a reaction temperature of 100-125°C for 10-14 hours has been reported. Generally, for long-chain alkyl halides, higher temperatures and longer reaction times are necessary to achieve a good yield. It is recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q4: Can impurities in this compound or the tertiary amine affect the yield?

Absolutely. Impurities in either the this compound or the tertiary amine can lead to side reactions or inhibit the desired quaternization, resulting in lower yields. It is crucial to use high-purity starting materials. If the purity is questionable, purification of the reactants before use is recommended.

Q5: What are common side reactions in this type of quaternization?

A potential side reaction is the elimination reaction (E2), especially if the tertiary amine is sterically hindered and can act as a base. This would lead to the formation of hexadecene. Another possibility, though less common with primary alkyl halides like this compound, is rearrangement of the alkyl chain under certain conditions.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues leading to low yields in your quaternization reaction.

Observation Potential Cause Suggested Solution
Low to no product formation (verified by TLC/NMR) Inappropriate Reaction Conditions 1. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C. 2. Extend Reaction Time: Monitor the reaction over a longer period (e.g., 24-48 hours) using TLC to check for product formation.
Poor Solvent Choice 1. Switch to a polar aprotic solvent such as acetonitrile, DMF, or acetone.[1] 2. Ensure the solvent is anhydrous, as water can interfere with the reaction.
Low Purity of Reactants 1. Verify the purity of this compound and the tertiary amine using techniques like GC-MS or NMR. 2. Purify starting materials if necessary (e.g., by distillation or chromatography).
Significant amount of starting material remains Incomplete Reaction 1. Increase the molar excess of this compound (e.g., from 1.1 eq to 1.5 or 2.0 eq). 2. As mentioned above, increase the reaction temperature and/or extend the reaction time.
Steric Hindrance 1. If using a bulky tertiary amine, consider using a less hindered amine if the application allows. 2. Employ more forcing reaction conditions (higher temperature, longer time).
Presence of multiple unidentified spots on TLC Side Reactions 1. Lower the reaction temperature to minimize side reactions, though this may require a longer reaction time. 2. Ensure a non-basic environment if elimination is suspected.
Decomposition 1. If the product is thermally unstable, consider running the reaction at a lower temperature for a longer duration.

Experimental Protocols

General Protocol for Quaternization of a Tertiary Amine with this compound

This protocol provides a general starting point and may require optimization for your specific tertiary amine.

Materials:

  • Tertiary amine (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the tertiary amine and the anhydrous solvent.

  • Stir the solution until the amine is fully dissolved.

  • Add this compound to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (start with a temperature around 80-100°C) and maintain it under reflux.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the limiting reactant on the TLC plate), cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone/ether, ethanol (B145695)/hexane).[2][3]

Protocol for Monitoring the Reaction by Thin Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel)

  • Developing chamber

  • Eluent (a solvent system that provides good separation of your starting materials and product, e.g., a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate)

  • Capillary tubes for spotting

  • UV lamp for visualization (if compounds are UV active)

  • Staining solution (e.g., iodine chamber or potassium permanganate (B83412) stain)

Procedure:

  • Prepare the TLC plate: Draw a faint pencil line about 1 cm from the bottom of the TLC plate. Mark three lanes on this line for your starting amine, co-spot, and reaction mixture.

  • Spot the plate:

    • In the first lane, spot a dilute solution of your starting tertiary amine.

    • In the second lane (co-spot), spot the starting amine and then, on top of the same spot, a sample of the reaction mixture.

    • In the third lane, spot a sample of the reaction mixture.

  • Develop the plate: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the spotting line. Close the chamber and allow the solvent to run up the plate.

  • Visualize the plate: Once the solvent front has nearly reached the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp and/or by using a staining solution.

  • Analyze the results: The starting amine should be visible in the first lane. In the reaction mixture lane, you should see the spot corresponding to the starting amine diminish over time, while a new spot (the quaternary ammonium (B1175870) salt product) appears. The product, being a salt, will likely have a much lower Rf value (it will not move far from the baseline) than the starting materials. The reaction is considered complete when the spot for the limiting reactant is no longer visible in the reaction mixture lane.

Data Presentation

Table 1: Yields for the Quaternization of N,N-dimethylbenzylamine with n-Alkylbromides in Ethanol

n-AlkylbromideAlkyl Chain LengthYield (%)
1-BromooctaneC825
1-BromodecaneC1038
1-BromododecaneC1245
1-BromotetradecaneC1452
1-BromohexadecaneC1658
1-BromooctadecaneC1863
1-BromoeicosaneC2065

Reaction conditions: Reflux in ethanol for 28 hours.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_solvent Evaluate Solvent Choice (Polarity, Purity) start->check_solvent check_purity Analyze Reactant Purity (this compound, Amine) start->check_purity optimize_conditions Optimize Conditions (Increase Temp/Time/Excess Reagent) check_conditions->optimize_conditions change_solvent Change Solvent (e.g., to Acetonitrile or DMF) check_solvent->change_solvent purify_reactants Purify Starting Materials check_purity->purify_reactants monitor_reaction Monitor Reaction Progress (TLC) optimize_conditions->monitor_reaction change_solvent->monitor_reaction purify_reactants->monitor_reaction analyze_byproducts Identify Side Products (NMR, MS) monitor_reaction->analyze_byproducts If low yield persists end_high_yield High Yield Achieved monitor_reaction->end_high_yield If yield improves end_further_investigation Further Investigation Needed analyze_byproducts->end_further_investigation

Caption: A logical workflow for troubleshooting low yields in quaternization reactions.

General Quaternization Reaction Pathway (Menschutkin Reaction)

Menschutkin_Reaction reactants Tertiary Amine (R₃N) + this compound (C₁₆H₃₃Cl) transition_state Transition State [R₃N---C₁₆H₃₃---Cl]ᵟ⁺ reactants->transition_state SN2 Attack products Quaternary Ammonium Salt [R₃N-C₁₆H₃₃]⁺Cl⁻ transition_state->products

Caption: The S(_N)2 pathway for the Menschutkin quaternization reaction.

References

Technical Support Center: 1-Chlorohexadecane in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-chlorohexadecane in nucleophilic substitution reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during nucleophilic substitution reactions involving this compound.

Issue 1: Low or No Product Yield

Question: I am not getting the expected yield for my nucleophilic substitution reaction with this compound. What are the possible causes and how can I improve it?

Answer:

Low or no product yield in nucleophilic substitution reactions with this compound, a primary alkyl halide, is a common issue that can stem from several factors. As these reactions typically proceed via an S(_N)2 mechanism, optimizing reaction conditions is crucial for success.

Possible Causes and Solutions:

  • Poor Solubility of Reactants: this compound is a long-chain, nonpolar molecule, while many nucleophiles are ionic and soluble in polar solvents. This phase mismatch can severely limit the reaction rate.

    • Solution: Employ a Phase-Transfer Catalyst (PTC) . A PTC, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), can transport the nucleophile from the aqueous or solid phase into the organic phase where this compound is dissolved. This dramatically increases the reaction rate and yield. For instance, the reaction of 1-chlorooctane (B87089) with aqueous sodium cyanide at 105°C in the presence of a PTC gives a 95% yield in under two hours, a reaction that otherwise shows no product formation.[1][2][3]

    • Solution: Use a polar aprotic solvent like Dimethyl Sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) . These solvents can dissolve both the alkyl halide and many ionic nucleophiles to a certain extent, creating a homogeneous reaction mixture.[3]

  • Weak Nucleophile: The rate of an S(_N)2 reaction is directly dependent on the strength of the nucleophile.

    • Solution: If possible, choose a stronger nucleophile. For example, if using water as a nucleophile, consider using hydroxide (B78521) ions (NaOH) for a faster reaction.

  • Reaction Temperature is Too Low: Inadequate temperature can lead to a very slow reaction rate.

    • Solution: Increase the reaction temperature. However, be cautious, as excessively high temperatures can favor the competing E2 elimination side reaction.[4]

  • Steric Hindrance: While this compound is a primary alkyl halide and thus favors S(_N)2, a bulky nucleophile can hinder the backside attack.

    • Solution: If using a sterically hindered nucleophile, consider if a less bulky alternative is feasible for your desired product.

Issue 2: Presence of an Alkene Side Product

Question: My reaction is producing 1-hexadecene (B165127) as a side product. How can I minimize this elimination reaction?

Answer:

The formation of 1-hexadecene is a result of a competing E2 elimination reaction.[4][5] This is more likely to occur under specific conditions that favor elimination over substitution.

Factors Favoring Elimination and How to Mitigate Them:

FactorCondition Favoring EliminationHow to Favor Substitution
Base Strength Strong, sterically hindered bases (e.g., potassium tert-butoxide)Use a strong, but less hindered nucleophile (e.g., I^-, CN^-, N(_3)^-)
Temperature High temperaturesUse the lowest temperature at which the substitution reaction proceeds at a reasonable rate
Solvent Ethanol encourages eliminationWater or polar aprotic solvents (DMSO, DMF) encourage substitution[4]
Concentration High concentration of a strong baseUse a moderate concentration of the nucleophile

Troubleshooting Workflow for Low Yield/Side Products

G start Low Yield or Side Product Detected check_solubility Are reactants in the same phase? start->check_solubility use_ptc Employ Phase-Transfer Catalyst (PTC) or a polar aprotic solvent (DMSO, DMF) check_solubility->use_ptc No check_nucleophile Is the nucleophile strong enough? check_solubility->check_nucleophile Yes use_ptc->check_nucleophile increase_nucleophile_strength Use a stronger nucleophile or increase its concentration check_nucleophile->increase_nucleophile_strength No check_temp Is the reaction temperature optimal? check_nucleophile->check_temp Yes increase_nucleophile_strength->check_temp adjust_temp Adjust temperature (increase for slow reaction, decrease if elimination is high) check_temp->adjust_temp No check_elimination Is 1-hexadecene the major side product? check_temp->check_elimination Yes adjust_temp->check_elimination adjust_for_elimination Use a less basic nucleophile, a protic or polar aprotic solvent, and lower the temperature check_elimination->adjust_for_elimination Yes end Improved Yield and Purity check_elimination->end No adjust_for_elimination->end

Caption: Troubleshooting workflow for nucleophilic substitution on this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for nucleophilic substitution on this compound?

A1: As a primary alkyl halide, this compound predominantly undergoes nucleophilic substitution via the S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism. This is a single-step process where the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry if the carbon were chiral.

Q2: What are the most common side reactions with this compound?

A2: The most common side reaction is E2 (Elimination Bimolecular) , which leads to the formation of 1-hexadecene. This is favored by strong, bulky bases and higher temperatures.[4][5]

Q3: Can S(_N)1 or E1 reactions occur?

A3: S(_N)1 and E1 reactions are highly unlikely for this compound. These mechanisms proceed through a carbocation intermediate, and primary carbocations are very unstable and therefore difficult to form.

Reaction Pathways for this compound

G sub This compound sn2_product Substitution Product (R-Nu) sub->sn2_product SN2 Pathway (favored by strong, unhindered nucleophiles) e2_product Elimination Product (1-Hexadecene) sub->e2_product E2 Pathway (favored by strong, hindered bases and high temp.) nuc Nucleophile (Nu⁻) nuc->sn2_product base Strong, Hindered Base (B⁻) base->e2_product

Caption: Competing SN2 and E2 reaction pathways for this compound.

Experimental Protocols

Protocol 1: Synthesis of 1-Azidohexadecane

This protocol is adapted from a general procedure for the synthesis of alkyl azides from alkyl halides in DMSO.[6]

Materials:

  • This compound

  • Sodium azide (B81097) (NaN(_3))

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO(_4))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Prepare a 0.5 M solution of sodium azide in DMSO by stirring the mixture at room temperature.

  • In a round-bottom flask, add the 0.5 M sodium azide solution in DMSO (1.1 equivalents relative to the alkyl halide).

  • Add this compound (1.0 equivalent) to the flask.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by GC or TLC).

  • Quench the reaction by adding deionized water.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 1-azidohexadecane.

Protocol 2: General Procedure for Nucleophilic Substitution using a Phase-Transfer Catalyst

This is a general protocol based on the principles of phase-transfer catalysis for reacting a water-soluble nucleophile with this compound.[1][2][3]

Materials:

  • This compound

  • Nucleophile (e.g., NaCN, NaI)

  • Phase-Transfer Catalyst (e.g., tetrabutylammonium bromide, Aliquat 336)

  • Organic solvent (e.g., toluene, hexane)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound in an appropriate organic solvent.

  • In a separate vessel, prepare an aqueous solution of the nucleophile.

  • Combine the organic solution of this compound and the aqueous solution of the nucleophile in the reaction flask.

  • Add a catalytic amount of the phase-transfer catalyst (typically 1-5 mol%).

  • Heat the biphasic mixture to the desired reaction temperature with vigorous stirring to ensure adequate mixing of the phases.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic and aqueous layers using a separatory funnel.

  • Wash the organic layer with deionized water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na(_2)SO(_4)), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product as necessary by distillation or chromatography.

Quantitative Data Summary

While specific quantitative data for every possible nucleophilic substitution on this compound is extensive and depends on precise reaction conditions, the following table summarizes expected outcomes based on analogous reactions and general principles.

NucleophileExpected Major ProductTypical ConditionsPotential Side ProductsEstimated Yield Range
CN^-1-CyanohexadecanePTC, heat1-HexadeceneHigh (with PTC)
I^- (Finkelstein)1-IodohexadecaneAnhydrous acetone, reflux1-Hexadecene (minimal)High
N(_3)^-1-AzidohexadecaneDMSO or PTC, room temp. to moderate heat1-HexadeceneHigh
OH^-1-HexadecanolPTC or polar aprotic solvent, heat1-HexadeceneModerate to High
NH(_3)HexadecylamineExcess ammonia, heat, pressureDi- and tri-alkylation productsVariable
RO^- (alkoxide)Hexadecyl etherPTC or anhydrous alcohol1-HexadeceneModerate to High

References

Technical Support Center: Optimizing Phase-Transfer Catalysis with 1-Chlorohexadecane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing phase-transfer catalysis (PTC) with catalysts derived from 1-chlorohexadecane. The long hexadecyl chain imparts specific properties to the catalyst, influencing its solubility and efficiency. This guide will help you address common challenges and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the 1-hexadecyl group in a phase-transfer catalyst?

The C16 alkyl chain (hexadecyl group) derived from this compound significantly increases the lipophilicity (organophilicity) of the phase-transfer catalyst. This enhanced lipophilicity improves the catalyst's solubility in the organic phase, which is crucial for transporting the reacting anion from the aqueous phase to the organic phase where the reaction with the substrate occurs.

Q2: How does a catalyst synthesized from this compound, such as a hexadecyltrialkylammonium chloride, improve PTC efficiency?

The efficiency of a phase-transfer catalyst is heavily dependent on its ability to partition effectively between the aqueous and organic phases. The long hexadecyl chain ensures that the catalyst-anion ion pair is readily soluble in the organic phase. According to empirical observations, quaternary ammonium (B1175870) salts with a total carbon count ("C#") between 16 and 32 often exhibit desirable reactivity, especially when the rate-determining step is the reaction in the organic phase.[1] A catalyst with a hexadecyl group fits well within this optimal range.

Q3: Can this compound be used directly as an additive to improve a PTC reaction?

There is no direct evidence to suggest that this compound acts as a co-catalyst or additive to improve PTC efficiency. Its primary role is as a precursor in the synthesis of quaternary ammonium or phosphonium (B103445) salt catalysts. The long alkyl chain is a key structural component of the catalyst itself.

Q4: What are the initial indicators of an inefficient PTC reaction when using a 1-hexadecyl-containing catalyst?

Common signs of a poorly performing PTC reaction include:

  • Low or no product yield: The most obvious sign that the catalytic cycle is not functioning correctly.

  • Presence of unreacted starting materials: Indicates a failure in reactant transport or reaction.

  • Formation of side products: May suggest that the desired reaction is slow, allowing alternative pathways to dominate.

  • Phase separation issues: The formation of a stable emulsion can complicate the workup process and indicates potential issues with the catalyst's amphiphilicity or concentration.

Troubleshooting Guide

Issue 1: Low Reaction Rate or Incomplete Conversion

Slow or incomplete reactions are a common challenge in phase-transfer catalysis. The following table outlines potential causes and recommended actions.

Potential Cause Recommended Action Rationale
Insufficient Catalyst Loading Increase catalyst concentration incrementally (e.g., from 1 mol% to 5 mol%).An adequate amount of catalyst is necessary to ensure a sufficient rate of anion transfer between the phases.
Poor Agitation Increase the stirring speed. For viscous mixtures, consider using a mechanical stirrer.Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, which directly facilitates the transfer of the catalyst-anion pair.[2]
Suboptimal Solvent Choice Experiment with different organic solvents of varying polarity (e.g., toluene, dichloromethane, heptane).The organic solvent influences the solubility of the catalyst-anion complex and can affect the intrinsic reaction rate.[3]
Low Aqueous Phase Concentration Use a saturated or highly concentrated solution of the inorganic salt (the source of the reacting anion).A higher concentration of the anion in the aqueous phase drives the equilibrium towards the formation of the catalyst-anion ion pair, promoting its transfer to the organic phase.[3]
Catalyst Poisoning If using iodide or tosylate leaving groups, consider switching to bromide or mesylate.Highly polarizable or lipophilic anions can form very stable ion pairs with the catalyst, effectively "poisoning" it and preventing it from participating in the catalytic cycle.[1]
Issue 2: Formation of Byproducts

The formation of unwanted side products can significantly reduce the yield and purity of the desired product.

Potential Cause Recommended Action Rationale
Reaction Temperature is Too High Lower the reaction temperature.Higher temperatures can promote side reactions such as elimination or decomposition of the catalyst or reactants. Quaternary ammonium salts, in particular, can decompose at elevated temperatures, especially in the presence of a strong base.[2]
Incorrect Base Strength If applicable, select a base with appropriate strength for the desired reaction to avoid side reactions like hydrolysis or elimination.The choice of base is critical. For instance, in reactions involving alkyl halides, a strong base can lead to dehydrohalogenation.
Water-Sensitive Substrate Minimize the amount of water in the reaction system. In some cases, solid-liquid PTC can be employed.For substrates that are sensitive to hydrolysis, reducing the water content can suppress this side reaction. PTC can be effective even with minimal water.[3]

Experimental Protocols

Synthesis of a Hexadecyltributylammonium Bromide Catalyst

This protocol describes a general method for synthesizing a quaternary ammonium salt catalyst using this compound as a precursor.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound and a slight excess of tributylamine in acetonitrile.

  • Add a stoichiometric amount of sodium bromide to the mixture.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield the hexadecyltributylammonium bromide catalyst.

General Protocol for a PTC-Mediated Nucleophilic Substitution

This protocol outlines a typical procedure for a nucleophilic substitution reaction using a pre-synthesized hexadecyl-containing quaternary ammonium salt.

Materials:

  • Organic substrate (e.g., an alkyl halide)

  • Organic solvent (e.g., toluene)

  • Aqueous solution of the nucleophile (e.g., sodium cyanide)

  • Hexadecyltributylammonium bromide (or a similar catalyst)

Procedure:

  • Combine the organic substrate and the organic solvent in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.

  • Add the aqueous solution of the nucleophile to the flask.

  • Add the phase-transfer catalyst (typically 1-5 mol% relative to the substrate).

  • Heat the two-phase mixture to the desired reaction temperature with vigorous stirring.

  • Monitor the reaction progress by TLC, GC, or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and separate the organic and aqueous layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by an appropriate method (e.g., distillation, recrystallization, or column chromatography).

Visualizing PTC Concepts

Troubleshooting Workflow for Low Conversion

The following diagram illustrates a logical workflow for troubleshooting low conversion in a PTC reaction.

TroubleshootingWorkflow Start Low Conversion Observed CheckCatalyst Verify Catalyst Loading and Purity Start->CheckCatalyst IncreaseLoading Increase Catalyst Loading (1-5 mol%) CheckCatalyst->IncreaseLoading If insufficient CheckPurity Ensure Catalyst is Pure and Dry CheckCatalyst->CheckPurity If impure CheckAgitation Evaluate Agitation Efficiency IncreaseLoading->CheckAgitation CheckPurity->CheckAgitation IncreaseStirring Increase Stirring Speed CheckAgitation->IncreaseStirring If slow UseMechanicalStirrer Use Mechanical Stirrer for Viscous Mixtures IncreaseStirring->UseMechanicalStirrer If viscous CheckSolvent Assess Solvent Choice IncreaseStirring->CheckSolvent End Reaction Optimized IncreaseStirring->End UseMechanicalStirrer->CheckSolvent UseMechanicalStirrer->End TestSolvents Test Solvents with Different Polarities CheckSolvent->TestSolvents If suboptimal CheckConcentration Examine Aqueous Phase Concentration TestSolvents->CheckConcentration TestSolvents->End IncreaseConcentration Use Saturated Salt Solution CheckConcentration->IncreaseConcentration If dilute IncreaseConcentration->End

Caption: A step-by-step guide to troubleshooting low reaction conversion.

Phase-Transfer Catalysis Cycle

This diagram illustrates the general mechanism of phase-transfer catalysis.

PTCCycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase RX R-X (Substrate) R_Nu R-Nu (Product) RX->R_Nu QX_org Q⁺X⁻ QNu_org Q⁺Nu⁻ QNu_org->R_Nu Reaction QNu_org->QX_org Forms QX_aq Q⁺X⁻ QX_org->QX_aq Phase Transfer M_Nu M⁺Nu⁻ (Nucleophile Source) QNu_aq Q⁺Nu⁻ QNu_aq->QNu_org Phase Transfer QX_aq->M_Nu Ion Exchange QX_aq->QNu_aq Regenerates Catalyst

Caption: The catalytic cycle of a phase-transfer catalyst (Q⁺).

References

Challenges in the synthesis of high-purity cetylpyridinium chloride from 1-Chlorohexadecane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of high-purity Cetylpyridinium (B1207926) Chloride (CPC) from 1-Chlorohexadecane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis and purification of CPC.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing high-purity Cetylpyridinium Chloride?

The synthesis of high-purity CPC from this compound and pyridine (B92270) often presents several challenges:

  • Long Reaction Times: Traditional batch syntheses can require reaction times ranging from 8 to 80 hours to achieve a high conversion rate.[1][2]

  • High Reaction Temperatures: Many protocols require elevated temperatures, often between 100°C and 180°C, which can lead to side reactions and the formation of colored impurities.[1][2]

  • Excess Pyridine: To drive the reaction to completion, a significant excess of pyridine is often used, which complicates the purification process.[1]

  • Product Purification: The crude product is often an oily or discolored solid that requires multiple purification steps, such as recrystallization or treatment with activated carbon, to achieve the desired high purity.[1][3]

  • Low Yields: In some reported methods, the yield of the final product can be quite low, especially without optimized conditions.[1]

Q2: My final product has a yellowish or brownish tint. What is the cause and how can I remove it?

A colored product is a common issue and is often due to impurities formed during the reaction at high temperatures.

  • Cause: The formation of colored byproducts is often attributed to side reactions or the degradation of reactants or products at elevated temperatures.

  • Troubleshooting:

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent (e.g., ethanol) and refluxing with activated carbon for 20-50 minutes can effectively decolorize the solution before crystallization.[3]

    • Recrystallization: Multiple recrystallizations from appropriate solvent systems, such as acetone (B3395972)/water or ethanol (B145695)/acetone mixtures, can help remove colored impurities.[3]

    • Lower Reaction Temperature: If possible, lowering the reaction temperature, potentially with the use of a catalyst, can minimize the formation of color-causing byproducts from the outset.

Q3: The yield of my reaction is consistently low. How can I improve it?

Low yields can be attributed to incomplete reactions, side reactions, or losses during workup and purification.

  • Troubleshooting:

    • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time at the optimal temperature to maximize conversion. As seen in various studies, reaction conditions significantly impact yield. For instance, a continuous flow process at 200°C for 30 minutes resulted in a 96% yield.[2]

    • Excess Reactants: Using an excess of pyridine can help drive the reaction to completion.[1]

    • Catalysts: The use of specific catalysts can improve reaction rates and yields.[1]

    • Purification Losses: Minimize losses during purification by carefully selecting recrystallization solvents that provide good recovery and by optimizing filtration and drying techniques.

Q4: What are the recommended reaction conditions for synthesizing Cetylpyridinium Chloride?

Reaction conditions can vary significantly. Below is a summary of different approaches:

ParameterConventional BatchHigh-Pressure BatchCatalyzed BatchContinuous Flow
Temperature 100-110°C[1]180°C[1]90-100°C[1]200°C[2]
Time 24-80 hours[1]Not specified6-8 hours[1]30 minutes[2]
Solvent None or Ethanol[1]NoneNoneNone[2]
Pressure Atmospheric2kg/cm²[1]AtmosphericNot specified
Yield Low to 95%[1]Not specified~99.5% purity[1]>90%[2]
Purity Requires extensive purificationHigh99.5-99.6%[1]>99% (HPLC)[2]

Q5: How can I confirm the purity of my synthesized Cetylpyridinium Chloride?

Several analytical methods can be used to assess the purity of CPC:

  • High-Performance Liquid Chromatography (HPLC): A reliable method for quantifying the purity of CPC.[2][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]

  • Melting Point: A sharp melting point range is indicative of high purity.[1]

  • Spectrophotometry: Can be used for quantitative determination.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Low Purity Incomplete reaction; Presence of unreacted starting materials; Formation of side products.- Increase reaction time or temperature. - Use an excess of pyridine. - Perform multiple recrystallizations. A two-step purification involving dissolving the crude product in a water/acetone mixture followed by recrystallization from an ethanol/acetone mixture has been shown to be effective.[3] - Wash the final product with a suitable solvent like ethyl acetate (B1210297) to remove unreacted starting materials.[1]
Oily Product Instead of Solid Presence of residual solvent or impurities.- Ensure complete removal of the reaction solvent (e.g., pyridine) under reduced pressure.[3] - Attempt to crystallize the oily product from a different solvent system. Ether has been used to crystallize oily crude products.[1] - Purify via column chromatography if recrystallization fails.
Inconsistent Results Variability in reactant quality; Inconsistent reaction conditions.- Use high-purity, and if necessary, dehydrated and purified pyridine.[1] - Ensure precise control over reaction temperature and time. - Maintain a consistent stirring speed to ensure a homogeneous reaction mixture.

Experimental Protocols

Protocol 1: Catalyzed Batch Synthesis of Cetylpyridinium Chloride [1]

  • Reaction Setup: In a round-bottom flask, charge 100 g of this compound, 250 g of pyridine, and 2 g of a catalyst mixture (containing EDTA, N-methyl morpholine, N,N-bis(carboxymethyl) glycine, and phosphoric acid).

  • Reaction: Heat the mixture to 90-100°C and maintain for 6-8 hours with stirring.

  • Workup: After the reaction is complete, cool the reaction mass.

  • Isolation: Filter the solid product and wash it with ethyl acetate.

  • Drying: Dry the crystalline cetylpyridinium chloride. This method has been reported to yield a product with 99.5% purity.[1]

Protocol 2: Two-Step Purification of Crude Cetylpyridinium Chloride [3]

  • Decolorization (if necessary): Dissolve the crude CPC in an alcohol solvent (e.g., ethanol), add activated carbon, and reflux for 20-50 minutes. Filter to remove the activated carbon. Cool the filtrate to obtain the crude product.

  • Primary Purification: Dissolve the crude product in a 1:1 to 1:15 ratio of a water and acetone mixture by heating. Allow the solution to cool to crystallize the product.

  • Secondary Crystallization: Dissolve the primary crystals in a 1:1 to 1:15 ratio of an ethanol and acetone mixture by heating. Cool the solution to obtain the final high-purity cetylpyridinium chloride.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reactants This compound + Pyridine ReactionVessel Heating and Stirring (e.g., 90-145°C, 6-16h) Reactants->ReactionVessel Cooling Cool Reaction Mixture ReactionVessel->Cooling Filtration Filter Product Cooling->Filtration Washing Wash with Solvent (e.g., Ethyl Acetate) Filtration->Washing CrudeCPC Crude Cetylpyridinium Chloride Washing->CrudeCPC Recrystallization Recrystallization (e.g., Acetone/Water, Ethanol/Acetone) CrudeCPC->Recrystallization Drying Drying Recrystallization->Drying PureCPC High-Purity CPC Drying->PureCPC

Caption: General experimental workflow for the synthesis and purification of Cetylpyridinium Chloride.

Troubleshooting_Flowchart Start Problem Encountered Purity Low Purity? Start->Purity Yield Low Yield? Purity->Yield No Recrystallize Perform Multiple Recrystallizations Purity->Recrystallize Yes Color Colored Product? Yield->Color No CheckConditions Optimize Reaction Time/Temperature Yield->CheckConditions Yes ActivatedCarbon Treat with Activated Carbon Color->ActivatedCarbon Yes End High-Purity CPC Color->End No Recrystallize->Yield CheckConditions->Color ActivatedCarbon->End

Caption: Troubleshooting guide for common issues in Cetylpyridinium Chloride synthesis.

References

Technical Support Center: Byproduct Analysis in 1-Chlorohexadecane Reactions by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of byproducts in reactions involving 1-chlorohexadecane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the GC-MS analysis of these reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in my reaction with this compound?

A1: The byproducts largely depend on the type of reaction you are performing. Here are the most common scenarios:

  • Williamson Ether Synthesis: The primary byproduct is typically hexadecene (isomers) resulting from an E2 elimination side reaction.[1] This is more prevalent if sterically hindered alkoxides are used or at higher reaction temperatures.[1]

  • Grignard Reactions: A significant byproduct can be dotriacontane (B166350) (C32H66), formed via Wurtz-type coupling of the Grignard reagent with unreacted this compound.[2][3][4]

  • Friedel-Crafts Alkylation: The main byproducts are often polyalkylated species (e.g., di-hexadecylbenzene) because the initial product, hexadecylbenzene, is more reactive than benzene (B151609) itself.[5][6]

Q2: I am seeing a peak with a mass-to-charge ratio (m/z) of 224 in my GC-MS analysis of a Williamson ether synthesis. What could this be?

A2: A peak with an m/z of 224 likely corresponds to hexadecene (C16H32), the product of an elimination reaction.[7] The fragmentation pattern of different hexadecene isomers can be very similar, but they may be separated chromatographically based on the position of the double bond.[7][8]

Q3: In my Grignard reaction, I have a very high-boiling, late-eluting peak in my chromatogram. What is a probable identity for this compound?

A3: This is likely the Wurtz coupling product, dotriacontane (C32H66). This byproduct is formed when the hexadecylmagnesium chloride reacts with another molecule of this compound.[2][3] Due to its high molecular weight, it will have a significantly longer retention time than the desired product.

Q4: How can I confirm the identity of a suspected byproduct?

A4: The best practice is to compare the retention time and mass spectrum of the unknown peak with that of a certified reference standard. If a standard is not available, you can analyze the fragmentation pattern for characteristic ions. For example, long-chain alkanes typically show characteristic fragment ions at m/z 57, 71, and 85.

Q5: What type of GC column is best suited for analyzing this compound reaction mixtures?

A5: A non-polar or mid-polarity column is generally recommended. A column with a 5% phenyl-methylpolysiloxane stationary phase is a versatile choice for separating the relatively non-polar reactants, products, and byproducts. For separating isomers of hexadecene, a more polar column, such as one with a polyethylene (B3416737) glycol (WAX) stationary phase, may provide better resolution.[7][8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing for All Compounds 1. Poor column installation or a bad cut on the column end. 2. Active sites in the injector liner. 3. Contamination at the head of the column.1. Re-install the column, ensuring a clean, square cut. 2. Replace the injector liner with a new, deactivated one. 3. Trim a small portion (e.g., 10-20 cm) from the inlet side of the column.
Unexpected Peaks in Chromatogram ("Ghost Peaks") 1. Carryover from a previous injection. 2. Contamination in the syringe or injector port. 3. Column bleed at high temperatures.1. Run a solvent blank to confirm carryover. If present, bake out the injector and column. 2. Clean the syringe and replace the septum. 3. Ensure the oven temperature does not exceed the column's maximum limit. Use a low-bleed column if possible.
Poor Resolution Between Product and Byproduct 1. Sub-optimal GC oven temperature program. 2. Inappropriate GC column phase. 3. Carrier gas flow rate is too high or too low.1. Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks. 2. Consider a column with a different polarity or a longer column for better separation. 3. Optimize the carrier gas flow rate to achieve the best resolution.
Low Signal Intensity for High-Boiling Byproducts (e.g., Dotriacontane) 1. Injector temperature is too low for complete volatilization. 2. Insufficient run time for the compound to elute. 3. Adsorption in the GC pathway.1. Increase the injector temperature, but do not exceed the column's maximum temperature limit. 2. Extend the run time and final oven temperature hold to ensure all compounds have eluted. 3. Use a deactivated liner and ensure the column is properly conditioned.

Potential Byproduct Summary

Reaction Type Potential Byproduct Chemical Formula Molecular Weight ( g/mol ) Key m/z Fragments Expected Retention Time
Williamson Ether SynthesisHexadecene (isomers)C16H32224.4224 (M+), 84, 69, 55, 41Shorter than this compound
Grignard ReactionDotriacontaneC32H66450.9450 (M+), 57, 71, 85Significantly longer than the main product
Friedel-Crafts AlkylationDi-hexadecylbenzeneC40H74555.0555 (M+), and fragments corresponding to the loss of alkyl chainsSignificantly longer than mono-alkylated product

Experimental Protocol: GC-MS Analysis of a this compound Reaction Mixture

This protocol provides a general method for the analysis of byproducts. It may require optimization for specific reaction mixtures.

1. Sample Preparation

  • a. Quench a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • b. Dilute the quenched aliquot with a suitable solvent (e.g., ethyl acetate, hexane) to a final concentration of approximately 10-100 µg/mL.

  • c. If necessary, filter the sample to remove any particulate matter.

  • d. Transfer the diluted sample to a 2 mL GC vial.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio)

  • Injector Temperature: 280 °C

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 320 °C

    • Final Hold: 10 minutes at 320 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-600

3. Data Analysis

  • a. Identify the peaks corresponding to the solvent, starting materials, expected product, and potential byproducts based on their retention times.

  • b. Compare the mass spectrum of each peak to a library (e.g., NIST) for tentative identification.

  • c. Confirm the identity of key byproducts by comparing their retention times and mass spectra to those of authentic standards, if available.

  • d. Quantify the relative amounts of byproducts using peak area percentages.

Visualizations

Byproduct_Formation cluster_williamson Williamson Ether Synthesis cluster_grignard Grignard Reaction cluster_friedel_crafts Friedel-Crafts Alkylation 1-Chlorohexadecane_W This compound Ether_Product Ether Product (R-O-C16H33) 1-Chlorohexadecane_W->Ether_Product SN2 Hexadecene Hexadecene (Byproduct) 1-Chlorohexadecane_W->Hexadecene E2 Elimination Alkoxide Alkoxide (RO-) Alkoxide->Ether_Product Alkoxide->Hexadecene 1-Chlorohexadecane_G This compound Grignard_Reagent C16H33MgCl 1-Chlorohexadecane_G->Grignard_Reagent Dotriacontane Dotriacontane (Byproduct) 1-Chlorohexadecane_G->Dotriacontane Mg Mg Mg->Grignard_Reagent Grignard_Reagent->Dotriacontane Wurtz Coupling 1-Chlorohexadecane_FC This compound Monoalkylated_Product Hexadecylbenzene 1-Chlorohexadecane_FC->Monoalkylated_Product Alkylation Polyalkylated_Product Di-hexadecylbenzene (Byproduct) 1-Chlorohexadecane_FC->Polyalkylated_Product Benzene Benzene Benzene->Monoalkylated_Product Monoalkylated_Product->Polyalkylated_Product Further Alkylation

Caption: Common byproduct formation pathways in reactions with this compound.

GCMS_Troubleshooting cluster_tailing Tailing Causes cluster_ghost Ghost Peak Causes cluster_resolution Resolution Causes Start Problem Observed in Chromatogram Peak_Tailing Peak Tailing? Start->Peak_Tailing Ghost_Peaks Ghost Peaks? Start->Ghost_Peaks Poor_Resolution Poor Resolution? Start->Poor_Resolution Active_Sites Active Sites in Liner/Column Peak_Tailing->Active_Sites Yes Bad_Column_Cut Improper Column Installation Peak_Tailing->Bad_Column_Cut Yes Carryover Sample Carryover Ghost_Peaks->Carryover Yes Contamination Injector Contamination Ghost_Peaks->Contamination Yes Bad_Method Sub-optimal Temp Program Poor_Resolution->Bad_Method Yes Wrong_Column Incorrect Column Phase Poor_Resolution->Wrong_Column Yes Tailing_Solution Replace Liner, Trim Column, Re-install Active_Sites->Tailing_Solution Bad_Column_Cut->Tailing_Solution Ghost_Solution Run Solvent Blank, Clean Injector, Bake Out Column Carryover->Ghost_Solution Contamination->Ghost_Solution Resolution_Solution Optimize Temp Ramp, Change Column Bad_Method->Resolution_Solution Wrong_Column->Resolution_Solution

Caption: A logical workflow for troubleshooting common GC-MS chromatographic issues.

References

Preventing over-alkylation in reactions with 1-Chlorohexadecane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Chlorohexadecane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during alkylation reactions, with a focus on preventing over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation and why is it a common problem with this compound?

A1: Over-alkylation is the undesired formation of products with multiple hexadecyl chains attached to the same nucleophilic atom (e.g., nitrogen or oxygen). In the case of a primary amine, for instance, the desired mono-alkylated secondary amine can react further with this compound to form a tertiary amine. This occurs because the mono-alkylated product is often more nucleophilic than the starting amine, making it more reactive towards the remaining this compound in the reaction mixture.

Q2: What are the primary strategies to minimize over-alkylation when using this compound?

A2: The most effective strategies to favor mono-alkylation include:

  • Using a molar excess of the nucleophile (amine or phenol) relative to this compound. This statistically increases the probability of this compound reacting with the starting material rather than the mono-alkylated product.

  • Slow, controlled addition of this compound to the reaction mixture. This maintains a low concentration of the alkylating agent, reducing the likelihood of the mono-alkylated product reacting further.

  • Controlling the stoichiometry of the base. Using a stoichiometric amount of a strong base or a weaker base can help to control the concentration of the reactive nucleophile.

  • Lowering the reaction temperature. This can help to improve selectivity by reducing the rate of the second alkylation reaction.

  • Employing phase-transfer catalysis (PTC). PTC can be particularly effective in controlling the concentration of the reactive anion in the organic phase, thereby promoting selective mono-alkylation.

Q3: What are the common side reactions to be aware of, other than over-alkylation?

A3: Besides over-alkylation, a common side reaction is elimination (E2) , which leads to the formation of 1-hexadecene. This is more likely to occur with sterically hindered nucleophiles and strong, bulky bases. For phenol (B47542) alkylation, C-alkylation is a potential side reaction where the hexadecyl group attaches to the aromatic ring instead of the oxygen atom.

Q4: How can I monitor the progress of my reaction and identify the products?

A4: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) . To identify and quantify the products, including the desired mono-alkylated product and any over-alkylation byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective. For GC analysis of amines, derivatization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) may be necessary to improve volatility and peak shape.[1]

Troubleshooting Guides

Issue 1: Significant Formation of Di-hexadecylated Product

This troubleshooting guide will help you address the issue of excessive di-alkylation in your reaction.

Troubleshooting Logic for Over-alkylation

start High Di-alkylation Observed check_ratio Check Molar Ratio: Amine/Phenol to this compound start->check_ratio ratio_low Ratio < 3:1? check_ratio->ratio_low increase_ratio Increase Ratio to 3:1 or higher ratio_low->increase_ratio Yes check_addition Review Addition of this compound ratio_low->check_addition No increase_ratio->check_addition addition_fast Was addition rapid? check_addition->addition_fast slow_addition Use a syringe pump for slow, controlled addition addition_fast->slow_addition Yes check_base Evaluate Base and Stoichiometry addition_fast->check_base No slow_addition->check_base strong_base_excess Excess strong base used? check_base->strong_base_excess use_weaker_base Use a weaker base (e.g., K2CO3) or stoichiometric strong base strong_base_excess->use_weaker_base Yes check_temp Assess Reaction Temperature strong_base_excess->check_temp No use_weaker_base->check_temp temp_high Temperature > 80°C? check_temp->temp_high lower_temp Lower temperature and increase reaction time temp_high->lower_temp Yes consider_ptc Consider Phase-Transfer Catalysis temp_high->consider_ptc No lower_temp->consider_ptc end Mono-alkylation Favored consider_ptc->end

Caption: Troubleshooting logic for minimizing di-alkylation.

ParameterRecommendation for High Mono-alkylation SelectivityPotential Outcome of Non-optimal Condition
Molar Ratio (Nucleophile:this compound) ≥ 3:1Increased di- and poly-alkylation
Addition of this compound Slow, dropwise addition (e.g., via syringe pump) over several hoursHigh local concentration of alkylating agent, leading to over-alkylation
Base Weaker base (e.g., K₂CO₃, NaHCO₃) or 1.0-1.2 equivalents of a strong baseExcess strong base can increase the concentration of the more nucleophilic mono-alkylated product
Temperature Lower temperature (e.g., 60-80°C) with longer reaction timeHigher temperatures can accelerate the rate of the second alkylation
Solvent Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) for many SN2 reactionsSolvent choice can influence nucleophilicity and reaction rates
Issue 2: Low Conversion of Starting Material

If you are observing a low yield of your desired product and a significant amount of unreacted starting material, consider the following troubleshooting steps.

Troubleshooting Logic for Low Conversion

start Low Conversion check_base_strength Is the base strong enough to deprotonate the nucleophile? start->check_base_strength base_weak No check_base_strength->base_weak check_temp_time Review Reaction Temperature and Time check_base_strength->check_temp_time No use_stronger_base Use a stronger base (e.g., NaH, NaOH) base_weak->use_stronger_base Yes use_stronger_base->check_temp_time temp_time_low Insufficient heating or time? check_temp_time->temp_time_low increase_temp_time Increase temperature and/or reaction time temp_time_low->increase_temp_time Yes check_solubility Assess Solubility of Reactants temp_time_low->check_solubility No increase_temp_time->check_solubility solubility_issue Are all reactants fully dissolved? check_solubility->solubility_issue change_solvent Use a co-solvent or a different solvent (e.g., Toluene, DMF) solubility_issue->change_solvent Yes consider_ptc Consider Phase-Transfer Catalysis (PTC) solubility_issue->consider_ptc No change_solvent->consider_ptc ptc_rationale PTC can enhance reaction rates by improving the transport of the nucleophile to the organic phase consider_ptc->ptc_rationale end Improved Conversion ptc_rationale->end

Caption: Troubleshooting workflow for addressing low reaction conversion.

ParameterPotential Cause for Low ConversionRecommended Action
Base Strength The base is not strong enough to sufficiently deprotonate the amine or phenol.For phenols, ensure the base has a pKa greater than that of the phenol. For amines, a stronger base may be needed to act as an acid scavenger.
Reaction Temperature The temperature is too low to overcome the activation energy of the reaction.Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress.
Reaction Time The reaction has not been allowed to proceed for a sufficient duration.Extend the reaction time and monitor by TLC or GC until no further consumption of the starting material is observed.
Solubility This compound or the nucleophile may have poor solubility in the chosen solvent.Use a solvent in which all reactants are soluble at the reaction temperature. Toluene, DMF, and DMSO are common choices.
Purity of Reagents Impurities in this compound or the nucleophile can inhibit the reaction.Ensure the purity of all reagents before starting the reaction.

Experimental Protocols

Protocol 1: Mono-N-Alkylation of Aniline (B41778) with this compound

This protocol provides a general method for the synthesis of N-hexadecylaniline, favoring the mono-alkylated product.[2][3][4]

Experimental Workflow for N-Alkylation of Aniline

setup Reaction Setup: - Aniline (3.0 eq) - K2CO3 (2.0 eq) - Toluene add_chlorohexadecane Slowly add this compound (1.0 eq) at room temperature setup->add_chlorohexadecane reflux Heat to reflux (approx. 110°C) for 12-24 hours add_chlorohexadecane->reflux monitor Monitor reaction by TLC or GC reflux->monitor workup Work-up: - Cool to RT - Filter solids - Wash with water and brine monitor->workup purify Purification: - Dry organic layer (Na2SO4) - Concentrate under vacuum - Column chromatography workup->purify analyze Analyze product by GC-MS and NMR purify->analyze

Caption: General workflow for the mono-N-alkylation of aniline.

Materials:

  • Aniline

  • This compound

  • Potassium Carbonate (K₂CO₃), finely powdered

  • Toluene

  • Ethyl Acetate (B1210297)

  • Hexane

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (3.0 equivalents), and potassium carbonate (2.0 equivalents) in toluene.

  • Addition of Alkylating Agent: Slowly add this compound (1.0 equivalent) to the stirred mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 12-24 hours. Monitor the reaction's progress by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with ethyl acetate. Combine the organic filtrates and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.

  • Analysis: Characterize the purified N-hexadecylaniline by GC-MS and NMR spectroscopy to confirm its identity and purity.

Protocol 2: O-Alkylation of a Phenol using Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of a hexadecyl phenyl ether.[5][6][7]

Experimental Workflow for Williamson Ether Synthesis

setup Reaction Setup: - Phenol (1.2 eq) - NaOH (1.5 eq) - DMF add_chlorohexadecane Slowly add this compound (1.0 eq) at room temperature setup->add_chlorohexadecane heat Heat to 60-80°C for 4-8 hours add_chlorohexadecane->heat monitor Monitor reaction by TLC or GC heat->monitor workup Work-up: - Cool to RT - Add water and extract with ether - Wash with NaOH solution and brine monitor->workup purify Purification: - Dry organic layer (MgSO4) - Concentrate under vacuum - Distillation or column chromatography workup->purify analyze Analyze product by GC-MS and NMR purify->analyze

Caption: General workflow for the O-alkylation of a phenol.

Materials:

  • Phenol (or a substituted phenol)

  • This compound

  • Sodium Hydroxide (B78521) (NaOH)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the phenol (1.2 equivalents) and sodium hydroxide (1.5 equivalents) in DMF.

  • Addition of Alkylating Agent: Slowly add this compound (1.0 equivalent) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C for 4-8 hours. Monitor the progress of the reaction by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers and wash with a dilute NaOH solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

  • Analysis: Confirm the structure and purity of the resulting hexadecyl phenyl ether using GC-MS and NMR spectroscopy.

References

Technical Support Center: Optimizing Solvent Systems for Reactions Involving 1-Chlorohexadecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chlorohexadecane. The information is designed to address specific issues encountered during experiments and to aid in the optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving completely in the reaction solvent. What should I do?

A1: Due to its long, nonpolar alkyl chain, this compound exhibits limited solubility in some common organic solvents, particularly at lower temperatures.[1] Consider the following solutions:

  • Solvent Selection: Choose a solvent that better matches the nonpolar nature of this compound. Nonpolar solvents like toluene (B28343) or hexane (B92381) are good initial choices. For reactions requiring more polar media, ethers like tetrahydrofuran (B95107) (THF) or diethyl ether are often effective.[1]

  • Temperature Increase: Gently warming the solvent while adding the this compound can significantly improve solubility.

  • Co-solvent System: Employing a co-solvent system can be effective. For instance, in a reaction with a polar, ionic reagent, a mixture of a nonpolar solvent (to dissolve the this compound) and a more polar aprotic solvent (to dissolve the nucleophile) may be necessary.

Q2: My nucleophilic substitution reaction with this compound is proceeding very slowly or not at all. What are the likely causes and solutions?

A2: Slow reaction rates are a common issue. Several factors could be at play:

  • Poor Solubility of the Nucleophile: If your nucleophile is an ionic salt, it may have very low solubility in the organic solvents that are good for dissolving this compound. This leads to a reaction that is limited to the interface of the solid nucleophile and the solution.

    • Solution 1: Use a Polar Aprotic Solvent: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are excellent at dissolving many ionic salts. However, this compound's solubility might be lower in these. A careful balance or a co-solvent system may be required.

    • Solution 2: Phase Transfer Catalysis (PTC): This is often the most effective solution. A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, can transport the nucleophile from a solid or aqueous phase into the organic phase where it can react with the this compound.[2]

  • Steric Hindrance: While this compound is a primary alkyl halide and generally favors S_N2 reactions, the long alkyl chain can sometimes hinder the approach of a bulky nucleophile.

    • Solution: If possible, use a less sterically hindered nucleophile. Increasing the reaction temperature can also help overcome the activation energy barrier.

  • Leaving Group Ability: While chloride is a reasonably good leaving group, it is less reactive than bromide or iodide.

    • Solution (Finkelstein Reaction): Consider converting the this compound to 1-iodohexadecane (B47652) in a preliminary step by reacting it with sodium iodide in acetone. Iodide is an excellent leaving group, and the subsequent nucleophilic substitution will be much faster.

Q3: I am observing the formation of an emulsion during the aqueous workup of my reaction involving this compound. How can I break it?

A3: The long alkyl chain of this compound and its derivatives can act as a surfactant, leading to the formation of stable emulsions during extraction.

  • Solution 1: Addition of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Solution 2: Change in pH: Adjusting the pH of the aqueous layer with dilute acid or base can sometimes disrupt the emulsion.

  • Solution 3: Filtration: Filtering the emulsified mixture through a pad of celite or glass wool can help to break the emulsion.

  • Solution 4: Centrifugation: If available, centrifuging the mixture is a very effective method for separating the layers.

Q4: When preparing a Grignard reagent from this compound, I am having trouble initiating the reaction. What can I do?

A4: Grignard reagent formation requires an activated magnesium surface and is sensitive to impurities.

  • Activation of Magnesium: The magnesium turnings may have a passivating oxide layer.

    • Solution 1: Mechanical Activation: Gently crush the magnesium turnings in a dry flask (under an inert atmosphere) with a glass rod to expose a fresh surface.

    • Solution 2: Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium in the ethereal solvent. These will react with the magnesium to clean the surface.

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents (e.g., anhydrous diethyl ether or THF).[3][4]

  • Solvent Choice: While diethyl ether is common, THF is often a better solvent for preparing Grignard reagents from less reactive alkyl chlorides due to its higher boiling point and better solvating properties for the Grignard reagent.[4]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₃₃Cl--INVALID-LINK--
Molecular Weight 260.89 g/mol --INVALID-LINK--
Appearance Colorless liquid--INVALID-LINK--
Melting Point 8-14 °C--INVALID-LINK--
Boiling Point 149 °C at 1 mmHg--INVALID-LINK--
Density 0.865 g/mL at 25 °C--INVALID-LINK--
Solubility in Water Insoluble[1]
Solubility in Organic Solvents Soluble in ethers, alcohols, and other common organic solvents.[1]

Table 2: Recommended Solvent Systems for Common Reactions with this compound

Reaction TypePrimary Solvent(s)Co-solvent / AdditiveKey Considerations
Nucleophilic Substitution (S_N2) DMF, Acetonitrile, DMSOToluene, HeptaneFor ionic nucleophiles, polar aprotic solvents are ideal. A nonpolar co-solvent may be needed to dissolve the this compound.
Williamson Ether Synthesis THF, DMFNoneThe alkoxide can be generated in situ using a strong base like NaH. Anhydrous conditions are crucial.
Grignard Reagent Formation Diethyl Ether, THFNoneStrict anhydrous conditions are mandatory. THF is often preferred for alkyl chlorides.
Phase Transfer Catalysis (PTC) Toluene, DichloromethaneWaterA biphasic system is used. The PTC transports the aqueous-soluble nucleophile to the organic phase.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of Hexadecyl Phenyl Ether

This protocol describes the synthesis of hexadecyl phenyl ether from this compound and phenol (B47542) using sodium hydride to generate the phenoxide in situ.

Materials:

  • Phenol

  • Sodium hydride (60% dispersion in mineral oil)

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous DMF to the flask.

  • Dissolve phenol (1.0 equivalent) in a small amount of anhydrous DMF and add it dropwise to the sodium hydride suspension at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Add this compound (1.05 equivalents) to the dropping funnel and add it dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Preparation of Hexadecylmagnesium Chloride (Grignard Reagent)

This protocol details the formation of the Grignard reagent from this compound.

Materials:

  • Magnesium turnings

  • Iodine (a single crystal)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Place magnesium turnings (1.2 equivalents) in a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a single crystal of iodine to the flask.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the this compound solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • The resulting solution of hexadecylmagnesium chloride is ready for use in subsequent reactions.

Visualizations

Solvent_Selection_Workflow start Start: Reaction with this compound reactant_sol Are all reactants soluble in a single solvent? start->reactant_sol yes_sol Yes reactant_sol->yes_sol Yes no_sol No reactant_sol->no_sol No homogeneous Proceed with homogeneous reaction in a suitable aprotic solvent (e.g., THF, DMF) yes_sol->homogeneous ptc Consider Phase Transfer Catalysis (PTC) no_sol->ptc reaction_complete Reaction Proceeds homogeneous->reaction_complete biphasic Set up a biphasic system (e.g., Toluene/Water) ptc->biphasic add_ptc Add a suitable Phase Transfer Catalyst (e.g., Quaternary Ammonium Salt) biphasic->add_ptc add_ptc->reaction_complete Troubleshooting_Low_Yield start Low or No Product Yield check_solubility Check reactant solubility start->check_solubility solubility_ok Solubility OK check_solubility->solubility_ok solubility_bad Poor Solubility check_solubility->solubility_bad check_temp Check reaction temperature solubility_ok->check_temp change_solvent Change solvent or use co-solvent solubility_bad->change_solvent use_ptc Use Phase Transfer Catalysis solubility_bad->use_ptc change_solvent->check_temp use_ptc->check_temp temp_ok Temperature OK check_temp->temp_ok temp_low Temperature too low check_temp->temp_low check_nucleophile Evaluate nucleophile/reagent temp_ok->check_nucleophile increase_temp Increase reaction temperature temp_low->increase_temp increase_temp->check_nucleophile nucleophile_strong Strong enough check_nucleophile->nucleophile_strong nucleophile_weak Too weak/hindered check_nucleophile->nucleophile_weak check_leaving_group Consider leaving group ability nucleophile_strong->check_leaving_group stronger_nucleophile Use a stronger or less hindered nucleophile nucleophile_weak->stronger_nucleophile stronger_nucleophile->check_leaving_group finkelstein Perform Finkelstein reaction (Cl -> I) check_leaving_group->finkelstein end Re-run experiment check_leaving_group->end If Br or I, proceed to re-evaluation finkelstein->end

References

Temperature control in the synthesis of quaternary ammonium salts from 1-Chlorohexadecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quaternary ammonium (B1175870) salts from 1-chlorohexadecane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of quaternary ammonium salts, with a focus on temperature control.

Issue Potential Cause Recommended Solution
Low or No Product Yield Reaction temperature is too low: The rate of the Menschutkin reaction (SN2) is temperature-dependent. Insufficient heat can lead to a very slow or stalled reaction.Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress using an appropriate analytical technique such as TLC or NMR spectroscopy.
Inappropriate solvent: The polarity of the solvent significantly affects the reaction rate. Non-polar solvents can hinder the formation of the charged quaternary ammonium salt.Use polar aprotic solvents like acetonitrile, DMF, or acetone (B3395972) to facilitate the reaction. For certain reactions, polar protic solvents like ethanol (B145695) or even water can be effective.[1][2]
Insufficient reaction time: The reaction may not have proceeded to completion.Extend the reaction time and continue to monitor its progress.
Presence of Multiple Products (Impure Sample) Over-alkylation of the amine: If starting with a primary or secondary amine, a mixture of primary, secondary, tertiary, and quaternary ammonium salts can be formed.[1]Use a tertiary amine, such as trimethylamine (B31210), as the starting material. If using a primary or secondary amine is necessary, use a large excess of the amine to favor mono-alkylation.
Side reactions due to high temperature: Excessive heat can lead to elimination reactions (E2), especially with sterically hindered amines or certain alkyl halides, producing alkenes as byproducts. Decomposition of reactants or products may also occur.Lower the reaction temperature. While higher temperatures increase the reaction rate, they can also promote side reactions. Finding the optimal temperature is key.
Reaction Mixture Darkens Significantly Decomposition: High temperatures may cause the decomposition of the reactants or the newly formed quaternary ammonium salt.Reduce the reaction temperature immediately. If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Difficulty in Product Isolation Product is soluble in the reaction solvent: The quaternary ammonium salt may not precipitate from the reaction mixture upon cooling.If the product is soluble, remove the solvent under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent system (e.g., diethyl ether, ethyl acetate/hexane).

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of quaternary ammonium salts from this compound?

A1: The optimal temperature can vary depending on the specific amine and solvent used. Generally, a temperature range of 50-100°C is effective. For the reaction of this compound with trimethylamine, starting with a temperature around 70-80°C is a good practice. It is crucial to monitor the reaction to find the ideal balance between reaction rate and purity. Some reactions involving trimethylamine are conducted at temperatures between 70°C and 100°C under pressure.

Q2: How does temperature affect the reaction rate and yield?

A2: Increasing the temperature generally accelerates the reaction rate, following the principles of reaction kinetics for an SN2 reaction. This can lead to a higher yield in a shorter amount of time. However, excessively high temperatures can lead to side reactions, such as elimination, or decomposition of the product, which would decrease the overall yield and purity of the desired quaternary ammonium salt.

Q3: What are the signs of a successful quaternization reaction?

A3: A common indication of a successful reaction is the precipitation of the quaternary ammonium salt from the reaction mixture, as it is often less soluble in the organic solvent than the reactants. The progress of the reaction can be monitored more definitively by techniques like Thin Layer Chromatography (TLC), which should show the disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the salt. 1H NMR spectroscopy can also be used to confirm the formation of the product by observing the characteristic shifts of the protons near the nitrogen atom.

Q4: Can I use a solvent other than a polar aprotic one?

A4: While polar aprotic solvents are generally preferred, other solvents can be used. Polar protic solvents like ethanol can also facilitate the reaction. In some cases, carrying out the reaction in water or a water-containing organic solvent can remarkably shorten the reaction time and increase the conversion rate. The choice of solvent can also influence the ease of product isolation.

Q5: How can I minimize the formation of byproducts?

A5: To minimize byproducts, it is important to control the reaction temperature to avoid elimination and decomposition reactions. Using a tertiary amine as the nucleophile will prevent the formation of mixtures of primary, secondary, and tertiary amine salts.[1] Running the reaction under an inert atmosphere can also prevent oxidation.

Data Presentation

The following table provides illustrative data on the effect of temperature on the synthesis of Hexadecyltrimethylammonium Chloride from this compound and Trimethylamine. This data is representative of typical outcomes for a Menschutkin reaction and is intended for comparative purposes.

Reaction Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)Observations
50246598Slow reaction rate, clean product formation.
70128595Good balance of reaction rate and purity.
9069288Faster reaction, slight increase in colored impurities.
11048875Significant byproduct formation, noticeable darkening of the reaction mixture.

Experimental Protocols

Synthesis of Hexadecyltrimethylammonium Chloride

Materials:

  • This compound

  • Trimethylamine (as a solution in ethanol or as a condensed gas)

  • Ethanol (or another suitable polar aprotic solvent like acetonitrile)

  • Diethyl ether (for washing)

Procedure:

  • In a pressure-rated reaction vessel equipped with a magnetic stirrer, dissolve this compound in ethanol.

  • Cool the solution in an ice bath.

  • Carefully add a stoichiometric excess (typically 1.2-1.5 equivalents) of trimethylamine solution to the cooled solution of this compound. If using gaseous trimethylamine, it should be condensed into the reaction vessel at low temperature.

  • Seal the reaction vessel securely.

  • Allow the reaction mixture to warm to room temperature and then heat it to the desired temperature (e.g., 80°C) using a temperature-controlled oil bath or heating mantle.

  • Maintain the reaction at this temperature with vigorous stirring for the specified duration (e.g., 6-12 hours). Monitor the reaction progress by TLC if feasible.

  • After the reaction is complete, cool the vessel to room temperature.

  • If the product precipitates, collect the solid by filtration. Wash the precipitate with cold diethyl ether to remove any unreacted starting material and non-polar impurities.

  • If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone/diethyl ether).

  • Dry the purified product under vacuum to obtain hexadecyltrimethylammonium chloride as a white solid.

Visualizations

Experimental Workflow for Quaternary Ammonium Salt Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants 1. Combine Reactants (this compound & Trimethylamine) in Solvent heating 2. Heat to Optimal Temperature (e.g., 80°C) reactants->heating Seal Vessel monitoring 3. Monitor Reaction Progress (e.g., TLC, NMR) heating->monitoring cooling 4. Cool Reaction Mixture monitoring->cooling Reaction Complete isolation 5. Isolate Crude Product (Filtration or Solvent Removal) cooling->isolation purification 6. Purify Product (Recrystallization) isolation->purification characterization 7. Characterize Final Product (NMR, MS, etc.) purification->characterization

Caption: Workflow for the synthesis of quaternary ammonium salts.

References

Technical Support Center: Purification of Products Synthesized with 1-Chlorohexadecane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with products synthesized using 1-chlorohexadecane.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of compounds synthesized from this compound, and what are the typical purification challenges?

A1: this compound is a common alkylating agent used to introduce a C16 chain. Two major classes of products are:

  • Quaternary Ammonium (B1175870) Salts: Formed by reacting this compound with a tertiary amine (e.g., pyridine (B92270) to form cetylpyridinium (B1207926) chloride). These cationic surfactants are often crystalline solids. The primary purification challenge is removing unreacted starting materials and side products.

  • Long-Chain Ethers: Synthesized via the Williamson ether synthesis, where an alkoxide reacts with this compound. These products are often waxy solids or oils with low polarity. Purification challenges include separating the desired ether from the starting alcohol and unreacted this compound, as well as dealing with the waxy nature of the product during handling.

Q2: Which purification method is most suitable for my product?

A2: The choice of purification method depends on the physical state and polarity of your product and impurities.

  • Recrystallization: Ideal for crystalline solids like quaternary ammonium salts. It is effective at removing small amounts of impurities.

  • Column Chromatography: A versatile technique for separating compounds based on polarity. It is particularly useful for purifying nonpolar to moderately polar products like long-chain ethers from starting materials of different polarities.

  • Liquid-Liquid Extraction: Primarily used during the work-up phase to perform initial purification by separating compounds based on their differential solubility in two immiscible liquids. For example, it can be used to remove water-soluble byproducts.

Q3: My product is a waxy solid. How can I best handle it during purification?

A3: Waxy solids can be challenging. For recrystallization, "oiling out" is a common problem where the solid melts in the hot solvent instead of dissolving, and then solidifies on cooling without forming pure crystals. To avoid this, use a solvent with a boiling point lower than the melting point of your solid. If your product solidifies in tubing or on chromatography columns, maintaining a slightly elevated temperature during the process can help.

Troubleshooting Guides

Recrystallization

Problem: My compound "oils out" instead of dissolving in the hot solvent.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of your compound. The compound is melting before it dissolves.

  • Solution: Choose a solvent with a lower boiling point. Alternatively, use a larger volume of the hot solvent to ensure the compound dissolves before it has a chance to melt.

Problem: No crystals form upon cooling.

  • Possible Causes & Solutions:

    • Too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • The solution is not saturated enough. Reduce the volume of the solvent.

    • Crystallization is slow to initiate. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[1] Adding a "seed crystal" (a tiny amount of the pure compound) can also initiate crystallization.[1]

Problem: The resulting crystals are impure.

  • Possible Cause: The solution cooled too quickly, trapping impurities within the crystal lattice.[2][3]

  • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.

Column Chromatography

Problem: My nonpolar, long-chain product is difficult to separate from unreacted this compound.

  • Possible Cause: The polarity difference between your product and the starting material is minimal.

  • Solution: Use a very nonpolar eluent system, such as pure hexane (B92381) or a mixture with a very small percentage of a slightly more polar solvent (e.g., 1-2% diethyl ether in hexanes). A long column with a fine-grade silica (B1680970) gel can also improve separation.

Problem: My polar product won't elute from the silica gel column.

  • Possible Cause: The product is too strongly adsorbed to the acidic silica gel.

  • Solution: Gradually increase the polarity of the mobile phase (gradient elution). For very polar compounds, a solvent system like methanol (B129727) in dichloromethane (B109758) might be necessary.[4] If the compound is basic, adding a small amount of triethylamine (B128534) (0.1-1%) to the eluent can help neutralize the silica surface and improve elution. Alternatively, consider using a different stationary phase like alumina.

Liquid-Liquid Extraction

Problem: An emulsion has formed between the aqueous and organic layers.

  • Possible Cause: Vigorous shaking can lead to the formation of a stable emulsion, especially if surfactants are present.

  • Solution:

    • Allow the separatory funnel to stand for a longer period.

    • Gently swirl the funnel instead of shaking vigorously.

    • Add a small amount of brine (saturated NaCl solution); the increased ionic strength of the aqueous layer can help break the emulsion.

Data Presentation

Table 1: Recommended Solvents for Recrystallization

Product TypeCommon SolventsAntis-Solvents (for two-solvent systems)
Quaternary Ammonium Salts (e.g., Cetylpyridinium Chloride) Acetone (B3395972), Ethanol, Water/Acetone mixtures, Ethanol/Acetone mixturesHexanes, Diethyl Ether
Long-Chain Ethers (e.g., Hexadecyl ethers) Hexanes, Heptane, Ethanol, IsopropanolWater, Acetone

Table 2: Starting Conditions for Column Chromatography

Product PolarityStationary PhaseRecommended Eluent System
Nonpolar (e.g., Hexadecyl ethers) Silica Gel100% Hexane, gradually increasing to 5% Ethyl Acetate/Hexane
Moderately Polar Silica Gel10-50% Ethyl Acetate/Hexane
Polar (e.g., functionalized long-chain compounds) Silica Gel100% Ethyl Acetate or 5% Methanol/Dichloromethane
Very Polar/Cationic (e.g., Quaternary Ammonium Salts) Reversed-Phase C18 SilicaAcetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA)

Experimental Protocols

Protocol 1: Purification of Cetylpyridinium Chloride by Recrystallization
  • Dissolution: Transfer the crude cetylpyridinium chloride to an Erlenmeyer flask. Add a minimal amount of acetone.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of acetone until a clear solution is obtained at the boiling point.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold acetone to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification of a Long-Chain Ether by Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude ether in a minimal amount of a nonpolar solvent (e.g., hexane or dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with a nonpolar solvent (e.g., 100% hexane). This will elute the unreacted this compound first.

  • Gradient Elution: Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) to the hexane. This will elute the desired ether.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified long-chain ether.

Protocol 3: General Liquid-Liquid Extraction Work-up
  • Transfer: Transfer the reaction mixture to a separatory funnel.

  • Dilution: Add an organic solvent (e.g., diethyl ether, ethyl acetate) and an aqueous solution (e.g., water, brine).

  • Mixing: Stopper the funnel, invert it, and vent to release any pressure. Gently shake or swirl the funnel to mix the two layers.[5]

  • Separation: Place the funnel in a ring stand and allow the layers to separate completely.

  • Draining: Remove the stopper and drain the lower layer. Then, pour out the upper layer through the top of the funnel to avoid contamination.

  • Washing: The organic layer can be further washed with aqueous solutions (e.g., dilute acid, base, or brine) to remove specific impurities.

  • Drying: Dry the collected organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

Visualizations

Purification_Workflow General Purification Workflow for Products from this compound Reaction Crude Reaction Mixture Workup Aqueous Work-up (Liquid-Liquid Extraction) Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Is_Solid Is the product a solid? Crude_Product->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No / Impure Solid Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General purification workflow.

Recrystallization_Troubleshooting Troubleshooting Recrystallization Start Start Recrystallization Dissolve Dissolve solid in minimum hot solvent Start->Dissolve Oiling_Out Compound 'oils out'? Dissolve->Oiling_Out Change_Solvent Use lower boiling point solvent Oiling_Out->Change_Solvent Yes Cool Cool solution slowly Oiling_Out->Cool No Change_Solvent->Dissolve No_Crystals No crystals form? Cool->No_Crystals Reduce_Solvent Reduce solvent volume No_Crystals->Reduce_Solvent Yes Induce_Crystallization Induce crystallization (scratch, seed crystal) No_Crystals->Induce_Crystallization If still no crystals Collect Collect Crystals No_Crystals->Collect No Reduce_Solvent->Cool Induce_Crystallization->Cool Check_Purity Check Purity (e.g., MP) Collect->Check_Purity Impure Crystals impure? Check_Purity->Impure Recool_Slowly Re-dissolve and cool more slowly Impure->Recool_Slowly Yes Success Pure Crystals Impure->Success No Recool_Slowly->Cool

Caption: Troubleshooting workflow for recrystallization.

Column_Chromatography_Troubleshooting Troubleshooting Column Chromatography Start Run Column Problem Identify Issue Start->Problem No_Separation Poor or No Separation Problem->No_Separation Poor Separation No_Elution Compound Stuck on Column Problem->No_Elution No Elution Fast_Elution Compound Elutes Too Fast Problem->Fast_Elution Too Fast Optimize_Solvent Optimize solvent system (TLC analysis) No_Separation->Optimize_Solvent Increase_Polarity Increase eluent polarity (gradient elution) No_Elution->Increase_Polarity Change_Stationary_Phase Consider alternative stationary phase (e.g., Alumina) No_Elution->Change_Stationary_Phase Yes Decrease_Polarity Decrease eluent polarity Fast_Elution->Decrease_Polarity Optimize_Solvent->Start Increase_Polarity->No_Elution Still stuck? Success Successful Separation Increase_Polarity->Success Eluted Decrease_Polarity->Start Change_Stationary_Phase->Start

Caption: Troubleshooting workflow for column chromatography.

References

Technical Support Center: Optimizing Reactions with 1-Chlorohexadecane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Chlorohexadecane reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of reactions where this compound is used as a reactant?

A1: this compound is a long-chain alkyl halide primarily used as an intermediate in organic synthesis.[1][2] Key reactions include:

  • Alkylation of Arenes (Friedel-Crafts type): To introduce the hexadecyl group onto aromatic rings.

  • Dehydrochlorination: To form the corresponding alkene, 1-hexadecene.

  • Hydrodechlorination (HDC): To replace the chlorine atom with hydrogen, yielding hexadecane.[3]

  • Etherification: In the synthesis of ethers, often as precursors for surfactants and other fine chemicals.[4][5]

  • Nucleophilic Substitution: Reactions with various nucleophiles (e.g., amines, thiols) to produce cationic surfactants, quaternary ammonium (B1175870) compounds, and lubricant additives.[2][4]

Q2: What general factors should I consider when selecting a catalyst for a this compound reaction?

A2: Catalyst selection is critical for optimizing reaction efficiency. Key factors include:

  • Activity and Selectivity: The catalyst should exhibit a high reaction rate (activity) while favoring the formation of the desired product over side reactions (selectivity).[6][7]

  • Stability and Lifespan: The chosen catalyst must be stable under the reaction's operating conditions (temperature, pressure) to ensure a long and effective lifespan.[6][7]

  • Reaction Type: The nature of the reaction (e.g., oxidation, reduction, C-C bond formation) dictates the class of catalyst required.[6]

  • Operating Conditions: Consider the required temperature, pressure, and pH ranges for your process.[6][]

  • Feedstock Purity: The purity of this compound is crucial, as impurities like moisture (≤0.5%) or high acidity (≤0.1 mg KOH/g) can lead to unwanted side reactions or catalyst deactivation.[9]

Q3: How do homogeneous and heterogeneous catalysts differ in the context of these reactions?

A3:

  • Homogeneous Catalysts: These are in the same phase as the reactants (e.g., dissolved in the solvent). They often offer high selectivity but can be difficult to separate from the product mixture.[6]

  • Heterogeneous Catalysts: These are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction). They are generally easier to separate and recycle but may face limitations related to mass transfer.[6]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion in Alkylation Reactions

Q: I am performing a Friedel-Crafts alkylation of an arene with this compound and observing low product yield. What are the potential causes and solutions?

A: Low yield in Friedel-Crafts alkylation is a common issue. Several factors could be responsible. Refer to the troubleshooting workflow below and the detailed solutions.

Low_Yield_Troubleshooting start_node Low Yield in Alkylation Reaction decision_node decision_node start_node->decision_node Check Catalyst Activity process_node1 Moisture or impurities in reactants/solvent? decision_node->process_node1 Inactive/Poisoned decision_node2 Check Reaction Conditions decision_node->decision_node2 Active process_node process_node solution_node solution_node solution_node1 Use anhydrous solvents. Purify this compound. Ensure inert atmosphere. process_node1->solution_node1 Yes process_node2 Incorrect catalyst or insufficient loading? process_node1->process_node2 No process_node3 Temperature too low? Insufficient reaction time? decision_node2->process_node3 Sub-optimal process_node4 Side reactions occurring? (e.g., rearrangement, polyalkylation) decision_node2->process_node4 Optimal solution_node2 Increase catalyst loading. Switch to a stronger Lewis acid (e.g., AlCl3, FeCl3). process_node2->solution_node2 solution_node3 Increase temperature gradually. Extend reaction time and monitor by TLC/GC. process_node3->solution_node3 solution_node4 Adjust reactant stoichiometry. Use a milder catalyst. Lower reaction temperature. process_node4->solution_node4 Catalyst_Selection_Workflow start_node Define Reaction Goal (e.g., Alkylation, HDC) process_node1 Alkylation Dehydrochlorination Hydrodechlorination Etherification start_node->process_node1 Identify Reaction Type decision_node decision_node process_node process_node catalyst_node catalyst_node decision_node1 Homogeneous or Heterogeneous? process_node1->decision_node1 Select Catalyst Class process_node2 Consider: - High Selectivity - Mild Conditions - Separation Challenges decision_node1->process_node2 Homogeneous process_node3 Consider: - Easy Separation/Recycling - Mass Transfer Limits - Higher Stability decision_node1->process_node3 Heterogeneous catalyst_node1 Lewis Acids (AlCl₃, FeCl₃) Transition Metal Complexes process_node2->catalyst_node1 process_node4 Optimize Conditions (Temp, Pressure, Solvent) catalyst_node1->process_node4 catalyst_node2 Metals on Support (Pd/C, Pt/Al₂O₃) Zeolites, Acidic Resins process_node3->catalyst_node2 catalyst_node2->process_node4 decision_node2 Desired Yield & Selectivity Achieved? process_node4->decision_node2 decision_node2->start_node No catalyst_node3 Final Catalyst Selected decision_node2->catalyst_node3 Yes

References

Technical Support Center: Managing Viscosity in Large-Scale Reactions with 1-Chlorohexadecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chlorohexadecane in large-scale reactions.

Frequently Asked Questions (FAQs)

Q1: What is the viscosity of this compound and how does it change with temperature?

Q2: What are the primary challenges associated with the viscosity of this compound in large-scale reactions?

A2: In large-scale reactors, the viscosity of this compound can lead to several challenges, including:

  • Poor Mixing and Heat Transfer: High viscosity can impede efficient mixing, leading to non-uniform reaction conditions, localized hotspots, and reduced reaction rates.[1][2]

  • Increased Power Consumption: More energy is required to agitate viscous fluids, leading to higher operational costs.

  • Difficult Pumping and Handling: Transferring viscous liquids can be challenging, potentially causing blockages and requiring specialized pumps.[3]

  • Inconsistent Flow Rates: High-viscosity fluids can cause uneven or pulsed flow, which can negatively impact reactions that require continuous and precise dosing.[3]

Q3: What are the recommended strategies for managing the viscosity of this compound in our reactions?

A3: The three primary strategies for managing the viscosity of this compound are:

  • Temperature Control: Increasing the reaction temperature will lower the viscosity.

  • Dilution with Solvents: Adding a low-viscosity, miscible solvent can significantly reduce the overall viscosity of the reaction mixture.

  • Use of Viscosity-Reducing Additives (Surfactants): In some cases, surfactants can be employed to reduce viscosity, although this is less common for reactions involving alkyl halides and should be tested on a small scale first.

Troubleshooting Guides

Issue: High Viscosity Leading to Poor Mixing and Overheating

Symptoms:

  • Localized temperature spikes detected by thermocouples.

  • Inconsistent product quality or yield.

  • Visible stratification or poor mixing in the reactor.

  • Higher than expected power draw from the agitator motor.

Troubleshooting Steps:

  • Verify Temperature Control: Ensure the reactor's heating and cooling systems are functioning correctly and that the setpoint temperature is appropriate for reducing the viscosity of this compound.

  • Increase Agitation Speed: Gradually increase the agitator speed to improve mixing. Monitor the power draw to avoid overloading the motor. For highly viscous systems, specialized impellers or multi-impeller systems may be necessary.[1]

  • Introduce a Suitable Solvent: If temperature and agitation adjustments are insufficient, consider adding a low-viscosity solvent. Good solvent choices for this compound include toluene (B28343) and xylene.[4] The amount of solvent needed will depend on the target viscosity and should be determined experimentally.

  • Optimize Reactor Design: For persistent issues, consider reactor modifications such as optimizing the placement of baffles and agitators. Computational Fluid Dynamics (CFD) simulations can aid in designing a reactor with optimal flow patterns.[1]

Troubleshooting_High_Viscosity start High Viscosity Detected check_temp Verify Temperature Control Is temperature optimal? start->check_temp increase_agitation Increase Agitation Speed Is mixing improved? check_temp->increase_agitation  Yes   optimize_reactor Optimize Reactor Design (e.g., baffles, impellers) check_temp->optimize_reactor  No   add_solvent Add Low-Viscosity Solvent Is viscosity now acceptable? increase_agitation->add_solvent  No   end_good Problem Resolved increase_agitation->end_good  Yes   add_solvent->optimize_reactor  No   add_solvent->end_good  Yes   end_bad Further Investigation Required optimize_reactor->end_bad

Troubleshooting workflow for high viscosity issues.

Data Presentation

Table 1: Viscosity of this compound and a Structural Analog (n-Hexadecane) at Various Temperatures

CompoundTemperature (°C)Dynamic Viscosity (mPa·s)
This compound206.1
n-Hexadecane203.454
n-Hexadecane402.04
n-Hexadecane601.38
n-Hexadecane801.01
n-Hexadecane1000.78

Note: Data for n-hexadecane is provided as a proxy to illustrate the expected trend of decreasing viscosity with increasing temperature for this compound.[5][6][7][8][9]

Table 2: Viscosity of Common Solvents for Dilution

SolventTemperature (°C)Dynamic Viscosity (mPa·s)
Toluene250.56
Xylene (mixed isomers)20~0.6-0.8
Diethyl Ether200.23
Tetrahydrofuran (THF)250.48

Note: These solvents are generally suitable for dissolving this compound and have significantly lower viscosities, making them effective for reducing the overall viscosity of a reaction mixture.[4][10][11][12][13]

Experimental Protocols

Protocol 1: Determination of Viscosity using a Brookfield Viscometer

This protocol outlines the standard operating procedure for measuring the dynamic viscosity of this compound and its solutions.

Materials:

  • Brookfield Viscometer (e.g., RVDE model)[14]

  • Appropriate spindle set[14]

  • Beaker of sufficient size for the sample and spindle[14]

  • Temperature probe

  • Water bath or other temperature control system

  • This compound sample

  • Solvent (if applicable)

Procedure:

  • Power On and Zeroing: Turn on the viscometer and allow it to auto-zero.[15][16]

  • Spindle Selection and Attachment: Select a spindle based on the expected viscosity of the sample. Gently attach the spindle to the viscometer.[14]

  • Sample Preparation and Temperature Control: Place the sample in a beaker and bring it to the desired temperature using a water bath. Ensure the temperature is stable and record it.[14]

  • Spindle Immersion: Lower the spindle into the sample until it is submerged to the marked immersion groove.[14][16]

  • Set Spindle and Speed: Enter the selected spindle number into the viscometer and set the desired rotational speed.[14]

  • Measurement: Turn on the motor to start the spindle's rotation. Allow the reading to stabilize (typically 30-60 seconds) and record the viscosity value in mPa·s.[14][15] The torque reading should be between 10% and 100% for an accurate measurement.[14]

  • Data Recording: Record the viscosity, temperature, spindle number, and rotational speed.

  • Cleaning: After the measurement, turn off the motor, raise the spindle, and clean it thoroughly with an appropriate solvent.[14]

Viscosity_Measurement_Workflow start Start prep_viscometer Prepare Viscometer (Power On, Zero) start->prep_viscometer prep_sample Prepare Sample (Beaker, Temperature Control) prep_viscometer->prep_sample attach_spindle Select & Attach Spindle prep_sample->attach_spindle immerse_spindle Immerse Spindle in Sample attach_spindle->immerse_spindle set_parameters Set Spindle Number & Speed immerse_spindle->set_parameters measure Start Motor & Record Viscosity set_parameters->measure clean Clean Spindle & Apparatus measure->clean end End clean->end

Experimental workflow for viscosity measurement.
Protocol 2: Sample Preparation for Viscosity Reduction Analysis

This protocol describes how to prepare solutions of this compound in a solvent to determine the effect of dilution on viscosity.

Materials:

  • This compound

  • Selected solvent (e.g., toluene, xylene)

  • Volumetric flasks

  • Analytical balance

  • Pipettes

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of the selected solvent in a volumetric flask to create a stock solution of a specific concentration (e.g., 50% w/v).

  • Create a Dilution Series: Prepare a series of dilutions from the stock solution. For example, create solutions with concentrations of 40%, 30%, 20%, and 10% (w/v) this compound in the chosen solvent.

  • Measure Viscosity: For each solution in the series, measure the viscosity at a constant temperature following the procedure in Protocol 1.

  • Data Analysis: Plot the measured viscosity as a function of the this compound concentration to determine the relationship and identify the optimal solvent concentration for your reaction.

Logical_Relationship_Viscosity_Management viscosity High Viscosity of This compound temp Increased Temperature viscosity->temp is reduced by solvent Solvent Dilution viscosity->solvent is reduced by mixing Improved Mixing & Heat Transfer temp->mixing solvent->mixing efficiency Enhanced Reaction Efficiency & Safety mixing->efficiency

Relationship between viscosity management and reaction efficiency.

References

Minimizing impurities in the production of surfactants from 1-Chlorohexadecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of surfactants from 1-chlorohexadecane, with a focus on minimizing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for producing a cationic surfactant from this compound?

A1: The primary reaction is a quaternization reaction, specifically the Menshutkin reaction. In this SN2 type reaction, the tertiary amine, trimethylamine (B31210), acts as a nucleophile and attacks the electrophilic carbon of this compound. This results in the formation of the quaternary ammonium (B1175870) salt, cetyltrimethylammonium chloride (CTAC), a common cationic surfactant.[1][2][3]

Q2: What are the most common impurities encountered in this synthesis?

A2: The most common impurities include:

  • Unreacted starting materials: Residual this compound and unreacted trimethylamine or its hydrochloride salt.

  • Side reaction products: Hofmann elimination products, such as 1-hexadecene (B165127) and trimethylamine hydrohalide. This is more likely to occur under strongly basic conditions or at elevated temperatures.[4][5]

  • Solvent residues: If a solvent is used in the reaction or purification steps, traces may remain in the final product.

Q3: How can I minimize the formation of the Hofmann elimination byproduct?

A3: To minimize the Hofmann elimination reaction, which leads to the formation of 1-hexadecene, it is crucial to avoid strongly basic conditions and excessively high temperatures during the synthesis and work-up. The reaction should be carried out under controlled temperature conditions.

Q4: What is a general purification strategy for the crude surfactant product?

A4: Recrystallization is a highly effective method for purifying solid surfactants like CTAC.[6][7] The choice of solvent is critical. A good solvent will dissolve the surfactant at an elevated temperature but have low solubility at cooler temperatures, while impurities remain soluble at all temperatures. Common solvent systems for recrystallization of quaternary ammonium salts include acetone (B3395972)/ether mixtures, ethanol (B145695)/ether, or methanol.[2][6][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of surfactants from this compound.

Issue Possible Cause(s) Troubleshooting Steps & Recommendations
Low Yield of Surfactant Incomplete reaction.- Increase Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it goes to completion. - Optimize Temperature: While excessively high temperatures can lead to side reactions, a temperature that is too low will result in a slow reaction rate. A temperature of around 100°C in a sealed vessel is a common starting point.[7] - Ensure Proper Mixing: Inadequate mixing can lead to localized concentration gradients and incomplete reaction. Use efficient stirring throughout the reaction. - Check Molar Ratio: An excess of the alkylating agent (this compound) or the amine (trimethylamine) can be used to drive the reaction to completion. However, this will necessitate more rigorous purification. A slight excess of trimethylamine is often used.
Loss of product during work-up and purification.- Optimize Recrystallization: Avoid using an excessive amount of solvent during recrystallization, as this will lead to a lower recovery of the product. Ensure the solution is sufficiently cooled to maximize crystal formation.[6] - Careful Filtration: Ensure proper technique during vacuum filtration to avoid loss of the crystalline product. Wash the collected crystals with a small amount of cold solvent to remove residual impurities without dissolving a significant amount of the product.[6]
Product Discoloration (Yellow or Brown Hue) Presence of impurities from starting materials.- Use High-Purity Reagents: Ensure the this compound and trimethylamine are of high purity. Impurities in the starting materials can lead to colored byproducts.
Side reactions due to high temperatures or presence of oxygen.- Control Reaction Temperature: Avoid excessive heating, as this can promote degradation and the formation of colored impurities. - Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to color formation.
Contamination from the reaction vessel.- Use Clean Glassware: Ensure all glassware is thoroughly cleaned and dried before use to prevent contamination.
Presence of Unreacted this compound in the Final Product Incomplete reaction.- See "Low Yield" section for optimizing reaction conditions.
Inefficient purification.- Improve Recrystallization: Perform multiple recrystallizations if necessary to remove residual starting materials. The choice of solvent is critical for effective separation.[6][7] - Analytical Monitoring: Use HPLC or GC-MS to confirm the absence of this compound in the final product.
Presence of Hofmann Elimination Products (e.g., 1-hexadecene) Reaction conditions are too harsh (high temperature or basic pH).- Moderate Reaction Temperature: Maintain the reaction temperature at a level that promotes the desired quaternization without inducing significant elimination. - Control pH: Avoid the presence of strong bases, which can promote the E2 elimination pathway.

Quantitative Data on Reaction Parameters

Optimizing reaction conditions is crucial for maximizing yield and purity. The following table summarizes the expected impact of key parameters on the synthesis of cetyltrimethylammonium chloride.

Parameter Condition Expected Effect on Purity Expected Effect on Yield Notes
Temperature Too Low (< 80°C)High (if the reaction proceeds)Very LowReaction rate will be very slow, leading to incomplete conversion.
Optimal (90-110°C)HighHighPromotes a reasonable reaction rate without significant side reactions.[7][8]
Too High (> 120°C)DecreasedMay decreaseIncreased likelihood of Hofmann elimination and other degradation pathways, leading to more impurities.[8][9]
Molar Ratio (Trimethylamine : this compound) Equimolar (1:1)GoodModerate to HighMay result in some unreacted starting material.
Excess Amine (>1:1)GoodHighCan help drive the reaction to completion, but excess amine will need to be removed during purification.
Excess Alkyl Halide (1:>1)Potentially lowerHighCan lead to unreacted this compound in the product, which can be challenging to remove.
Reaction Time Too ShortLowLowIncomplete reaction, leaving significant amounts of starting materials.
OptimalHighHighSufficient time for the reaction to proceed to completion. This should be determined empirically by monitoring the reaction.
Too LongMay decrease slightlyNo significant increaseProlonged heating can potentially lead to a minor increase in side products.

Experimental Protocols

Synthesis of Cetyltrimethylammonium Chloride (CTAC)

Objective: To synthesize cetyltrimethylammonium chloride from this compound and trimethylamine.

Materials:

  • This compound (1.0 eq)

  • Trimethylamine (e.g., 40% solution in water or as a gas) (1.1 - 1.2 eq)

  • Ethanol or Isopropanol (solvent)

  • Pressure-rated reaction vessel

Procedure:

  • In a pressure-rated reaction vessel, dissolve this compound in a suitable solvent such as ethanol or isopropanol.

  • Add the trimethylamine solution to the reaction vessel.

  • Seal the vessel and heat the mixture to 90-100°C with vigorous stirring.

  • Maintain the reaction at this temperature for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC.

  • After cooling to room temperature, carefully vent the vessel.

  • The crude product can be isolated by removing the solvent under reduced pressure.

Purification by Recrystallization

Objective: To purify the crude cetyltrimethylammonium chloride.

Materials:

  • Crude CTAC

  • Recrystallization solvent (e.g., acetone/diethyl ether, ethanol/diethyl ether)

Procedure:

  • Dissolve the crude CTAC in a minimum amount of the hot primary solvent (e.g., acetone or ethanol).[6]

  • If any insoluble impurities are present, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the solution in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration.[6]

  • Wash the crystals with a small amount of the cold secondary solvent (e.g., diethyl ether) to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

Analytical Methods

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the synthesized CTAC and quantify impurities.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) or a specialized surfactant column can be used.[4]

  • Mobile Phase: A gradient elution is often employed. For example, a mixture of acetonitrile (B52724) and water with a buffer like ammonium formate.[4]

  • Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable for detecting non-UV active compounds like CTAC and its impurities.[4] A UV detector can be used to detect aromatic impurities if present.

  • Sample Preparation: Dissolve a known amount of the CTAC sample in the mobile phase or a suitable solvent.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

Objective: To identify and quantify volatile impurities such as 1-hexadecene.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injection: The sample can be dissolved in a suitable solvent like dichloromethane.

  • Oven Program: A temperature gradient is used to separate compounds based on their boiling points.

  • Detector: A mass spectrometer to identify the separated components by their mass spectra.[1][10]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

Objective: To confirm the structure of the synthesized CTAC and identify impurities.

  • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the cetyl chain and the trimethylammonium headgroup. Unreacted this compound will have a distinct triplet for the -CH₂Cl protons.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule and can be used to identify the presence of impurities with different carbon environments.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis This compound This compound Reaction_Vessel Quaternization Reaction (90-100°C, 4-6h) This compound->Reaction_Vessel Trimethylamine Trimethylamine Trimethylamine->Reaction_Vessel Crude_CTAC Crude_CTAC Reaction_Vessel->Crude_CTAC Isolation Recrystallization Recrystallization (e.g., Acetone/Ether) Crude_CTAC->Recrystallization Pure_CTAC Pure_CTAC Recrystallization->Pure_CTAC HPLC HPLC Pure_CTAC->HPLC Purity Check GC-MS GC-MS Pure_CTAC->GC-MS Volatile Impurities NMR NMR Pure_CTAC->NMR Structural ID

Caption: Experimental workflow for the synthesis, purification, and analysis of cetyltrimethylammonium chloride.

Impurity_Formation cluster_main Main Reaction cluster_side Side Reaction This compound This compound Quaternization SN2 Reaction This compound->Quaternization Trimethylamine Trimethylamine Trimethylamine->Quaternization CTAC Cetyltrimethylammonium Chloride (Desired Product) Quaternization->CTAC Hofmann_Elimination E2 Reaction (High Temp / Base) CTAC->Hofmann_Elimination 1-Hexadecene 1-Hexadecene (Impurity) Hofmann_Elimination->1-Hexadecene Trimethylamine_HCl Trimethylamine HCl Hofmann_Elimination->Trimethylamine_HCl

References

Technical Support Center: Kinetic Studies of 1-Chlorohexadecane Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of nucleophilic substitution reactions involving 1-chlorohexadecane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction rate is significantly slower than expected. What are the primary factors I should investigate?

A1: A slow reaction rate in the nucleophilic substitution of this compound, which typically proceeds via an Sₙ2 mechanism, can be attributed to several factors.[1] The rate of an Sₙ2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[2] Key areas to troubleshoot include the strength of the nucleophile, the choice of solvent, temperature, and potential steric hindrance. A systematic approach is crucial for identifying the root cause.

Q2: How do I select the optimal solvent to improve my Sₙ2 reaction rate?

A2: Solvent choice is critical for Sₙ2 reaction rates. Polar aprotic solvents such as DMSO (dimethyl sulfoxide), DMF (N,N-dimethylformamide), and acetone (B3395972) are highly recommended.[3] These solvents can dissolve the nucleophile while not solvating the anion heavily, leaving it "naked" and more reactive.[4] In contrast, polar protic solvents (like water, methanol, or ethanol) can form hydrogen bonds with the nucleophile, creating a "cage" that stabilizes it and significantly reduces its nucleophilicity and the overall reaction rate.[3][4] For example, a reaction might be hundreds of times faster in acetone than in methanol.

Q3: I am observing byproducts from an elimination (E2) reaction. How can I minimize them and favor substitution (Sₙ2)?

A3: Competition between Sₙ2 and E2 pathways is a common issue, especially when using strongly basic nucleophiles.[5] Since this compound is a primary alkyl halide, the Sₙ2 pathway is generally favored due to minimal steric hindrance.[6] However, to further suppress the E2 pathway, consider the following:

  • Use a less basic nucleophile: Nucleophiles with high basicity (e.g., alkoxides like RO⁻) are more likely to promote elimination.[5] If possible, choose a nucleophile that is strong but less basic (e.g., I⁻, Br⁻, CN⁻, N₃⁻).

  • Lower the temperature: Elimination reactions are often favored at higher temperatures.[5] Running the reaction at a lower temperature can help minimize the E2 byproduct.

  • Avoid sterically hindered nucleophiles/bases: Bulky bases are more likely to abstract a proton (elimination) than to perform a backside attack on the sterically unhindered carbon of this compound.

Q4: What is the general effect of temperature on the reaction kinetics?

A4: Increasing the temperature generally increases the rate of both Sₙ2 and E2 reactions by providing the necessary activation energy for the transition state.[7] The relationship between temperature and the rate constant (k) is described by the Arrhenius equation. While higher temperatures accelerate the desired substitution, they can also disproportionately increase the rate of the undesired E2 elimination reaction. Therefore, temperature must be optimized carefully, often by starting at a moderate temperature (e.g., 40-50 °C) and adjusting as needed based on reaction monitoring.

Q5: How significantly does the choice of leaving group and nucleophile impact the reaction rate?

A5: The impact is substantial. A good leaving group is a weak base that can stabilize the negative charge it acquires after departing.[1] For alkyl halides, the leaving group ability follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻. Therefore, the reaction of 1-iodohexadecane (B47652) would be significantly faster than that of this compound under identical conditions. Similarly, the strength of the nucleophile directly affects the Sₙ2 reaction rate.[8] Strong nucleophiles, which are often negatively charged, react much faster than weak, neutral ones.[1]

Troubleshooting Guides and Workflows

The following diagrams illustrate key concepts and troubleshooting workflows for the nucleophilic substitution of this compound.

G start Start: Low Sₙ2 Conversion or Slow Rate reagent_check 1. Verify Reagent Quality (Substrate & Nucleophile Purity) start->reagent_check nucleophile_check 2. Is the Nucleophile Strong Enough? reagent_check->nucleophile_check Reagents OK impure Action: Purify or Replace Reagents reagent_check->impure Impure solvent_check 3. Is the Solvent Optimal? nucleophile_check->solvent_check Yes stronger_nuc Action: Use a Stronger Nucleophile (e.g., I⁻, CN⁻, N₃⁻) nucleophile_check->stronger_nuc No temp_check 4. Is the Temperature Sufficient? solvent_check->temp_check Yes change_solvent Action: Switch to Polar Aprotic Solvent (DMSO, DMF, Acetone) solvent_check->change_solvent No (Using Protic) increase_temp Action: Increase Temperature (e.g., in 10°C increments) temp_check->increase_temp No success Success: Optimized Reaction temp_check->success Yes impure->reagent_check stronger_nuc->nucleophile_check change_solvent->solvent_check increase_temp->temp_check

Caption: Troubleshooting workflow for low Sₙ2 reaction conversion or rate.

Caption: Sₙ2 reaction mechanism for this compound showing backside attack.

G center Sₙ2 Reaction Rate (this compound) substrate Substrate Structure (Primary = Fast) center->substrate nucleophile Nucleophile Strength (Strong = Fast) center->nucleophile leaving_group Leaving Group Ability (Good = Fast) center->leaving_group solvent Solvent Type (Polar Aprotic = Fast) center->solvent temperature Temperature (Higher = Fast) center->temperature sub_nuc e.g., I⁻, CN⁻, OH⁻ > H₂O, ROH nucleophile->sub_nuc sub_lg I > Br > Cl > F leaving_group->sub_lg sub_sol DMSO, DMF > MeOH, H₂O solvent->sub_sol

Caption: Key factors influencing the rate of Sₙ2 reactions.

Data Presentation

Disclaimer: The following tables contain illustrative kinetic data representative of Sₙ2 reactions on a primary alkyl halide like this compound. Absolute values will vary based on precise experimental conditions.

Table 1: Illustrative Effect of Nucleophile Strength on Reaction Rate Reaction Conditions: this compound (0.1 M) and Nucleophile (0.1 M) in DMSO at 50°C.

NucleophileFormulaRelative Rate Constant (k_rel)Classification
IodideI⁻~200Strong
CyanideCN⁻~100Strong
HydroxideOH⁻~80Strong
BromideBr⁻~10Moderate
WaterH₂O< 0.01Weak

Table 2: Illustrative Effect of Solvent on Reaction Rate Reaction Conditions: this compound (0.1 M) and NaI (0.1 M) at 50°C.

SolventTypeRelative Rate Constant (k_rel)
Dimethylformamide (DMF)Polar Aprotic~1000
Dimethyl Sulfoxide (DMSO)Polar Aprotic~950
AcetonePolar Aprotic~500
MethanolPolar Protic1
WaterPolar Protic< 1

Experimental Protocols

Protocol: Determination of Second-Order Rate Constant for the Reaction of this compound with Sodium Iodide

This protocol outlines a general method for monitoring the reaction kinetics and determining the rate constant (k).

1. Materials and Reagents:

  • This compound (Substrate)

  • Sodium Iodide (Nucleophile)

  • Dimethyl Sulfoxide (DMSO, Anhydrous) (Solvent)

  • Dodecane (B42187) (Internal Standard for GC analysis)

  • Standard glassware, magnetic stirrer, heating mantle/oil bath, temperature controller.

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID).

2. Preparation of Solutions:

  • Stock Solution A (Substrate): Accurately prepare a 0.2 M solution of this compound in anhydrous DMSO. Include a known concentration of dodecane (~0.05 M) as the internal standard.

  • Stock Solution B (Nucleophile): Accurately prepare a 0.2 M solution of sodium iodide in anhydrous DMSO.

3. Reaction Procedure:

  • Equilibrate both stock solutions and a separate reaction flask containing a stir bar to the desired reaction temperature (e.g., 50°C ± 0.1°C) in a thermostatically controlled bath.

  • To initiate the reaction, rapidly add equal volumes of Stock Solution A and Stock Solution B to the pre-heated reaction flask with vigorous stirring. This will result in initial concentrations of [Substrate] = 0.1 M and [Nucleophile] = 0.1 M.

  • Start a timer immediately upon mixing (t=0).

  • At predetermined time intervals (e.g., t = 5, 10, 20, 30, 45, 60 minutes), withdraw a small aliquot (~0.1 mL) from the reaction mixture.

  • Immediately quench the aliquot by adding it to a vial containing a larger volume of cold diethyl ether and a small amount of water. This will stop the reaction and partition the organic components into the ether layer.

4. Analysis:

  • Inject a sample of the ether layer from each quenched aliquot into the GC-FID.

  • Using the internal standard (dodecane), determine the concentration of the remaining this compound at each time point. A calibration curve should be prepared beforehand to relate the peak area ratio (substrate/standard) to concentration.

5. Data Analysis:

  • The reaction follows a second-order rate law: Rate = k[C₁₆H₃₃Cl][I⁻].[9]

  • Since the initial concentrations are equal, the integrated rate law is: 1/[A]t - 1/[A]₀ = kt Where:

    • [A]t is the concentration of this compound at time t.

    • [A]₀ is the initial concentration of this compound.

    • k is the second-order rate constant.

  • Plot 1/[C₁₆H₃₃Cl] versus time (in seconds). The data should yield a straight line.

  • The slope of this line is equal to the rate constant, k (in M⁻¹s⁻¹).

References

Impact of reaction time on the yield of 1-Chlorohexadecane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 1-Chlorohexadecane and its derivatives. The following information is designed to address common issues encountered during experimentation and to provide detailed protocols to ensure successful synthesis.

Impact of Reaction Time on the Yield of this compound

The reaction time is a critical parameter in the synthesis of this compound from 1-hexadecanol (B1195841) using a chlorinating agent like thionyl chloride (SOCl₂). The yield of the final product is directly influenced by the duration of the reaction. An optimal reaction time ensures the complete conversion of the starting material while minimizing the formation of byproducts.

Data Summary: Reaction Time vs. Yield of this compound

Reaction Time (minutes)Temperature (°C)Molar Ratio (1-Hexadecanol:SOCl₂)Yield (%)Observations
1570-801:1.275Incomplete conversion of starting material observed.
3070-801:1.292Optimal yield achieved with minimal byproduct formation.
4570-801:1.291Slight increase in colored impurities.
6070-801:1.288Increased formation of byproducts, darkening of the reaction mixture.
12070-801:1.285Significant byproduct formation, purification more challenging.

Note: This data is representative and may vary based on specific experimental conditions and the scale of the reaction.

Experimental Protocols

Synthesis of this compound from 1-Hexadecanol using Thionyl Chloride

This protocol outlines the procedure for the chlorination of 1-hexadecanol to produce this compound.

Materials:

  • 1-Hexadecanol (C₁₆H₃₄O)

  • Thionyl chloride (SOCl₂)

  • Pyridine (B92270) (catalyst, optional)

  • Anhydrous diethyl ether (solvent)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser with a drying tube (containing CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Attach a drying tube to the top of the condenser to protect the reaction from atmospheric moisture. The entire setup should be under a fume hood.

  • Reactant Preparation: Dissolve 1-hexadecanol in anhydrous diethyl ether in the round-bottom flask and begin stirring.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride to the stirred solution of 1-hexadecanol through the dropping funnel. The addition should be dropwise to control the exothermic reaction and the evolution of HCl and SO₂ gases. A small amount of pyridine can be added as a catalyst.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 35-40°C for diethyl ether) using a heating mantle. The reaction is typically complete within 30 minutes.[1] For some reactions of this type, a reflux time of 15-20 minutes is sufficient.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a separatory funnel containing ice-cold water to quench the excess thionyl chloride.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize any remaining acid, and then with water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the solvent using a rotary evaporator. The resulting crude this compound can be further purified by vacuum distillation if necessary.

Visualizations

Experimental Workflow for this compound Synthesis

G A Setup: Assemble dry glassware under fume hood B Dissolve 1-Hexadecanol in anhydrous diethyl ether A->B C Slowly add Thionyl Chloride (SOCl2) via dropping funnel B->C D Heat to reflux for optimal reaction time (e.g., 30 min) C->D E Cool reaction mixture to room temperature D->E F Quench with ice-cold water E->F G Separate organic layer F->G H Wash with 5% NaHCO3 solution and then water G->H I Dry organic layer with anhydrous MgSO4 H->I J Filter to remove drying agent I->J K Remove solvent via rotary evaporator J->K L Purify by vacuum distillation (optional) K->L M Obtain this compound L->M

Caption: Workflow for the synthesis of this compound.

Relationship between Reaction Time and Yield

G cluster_0 Reaction Progression cluster_1 Key Factors Start Start Optimal_Time Optimal Time (e.g., 30 min) Start->Optimal_Time Increasing Yield Incomplete_Reaction Incomplete Reaction (Low Yield) Start->Incomplete_Reaction Prolonged_Time Prolonged Time (> 60 min) Optimal_Time->Prolonged_Time Decreasing Yield (Side Reactions) Complete_Reaction Complete Reaction (High Yield) Optimal_Time->Complete_Reaction Byproduct_Formation Byproduct Formation (Reduced Yield & Purity) Prolonged_Time->Byproduct_Formation

References

Validation & Comparative

A Comparative Guide to SN2 Reactivity: 1-Chlorohexadecane vs. 1-Bromohexadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the SN2 reaction performance of 1-chlorohexadecane and 1-bromohexadecane (B154569), complete with supporting theoretical data and a detailed experimental protocol for empirical validation.

In the realm of nucleophilic substitution reactions, particularly the bimolecular (SN2) pathway, the choice of leaving group is a critical determinant of reaction efficiency and rate. This guide provides an objective comparison of this compound and 1-bromohexadecane, two long-chain alkyl halides frequently employed in organic synthesis. The evidence overwhelmingly indicates that 1-bromohexadecane is the more reactive substrate in SN2 reactions due to the superior leaving group ability of the bromide ion compared to the chloride ion.

Theoretical Framework for Reactivity

The enhanced reactivity of 1-bromohexadecane in SN2 reactions is primarily attributed to two key factors:

  • Carbon-Halogen Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to cleave the C-Br bond in the transition state of an SN2 reaction, resulting in a lower activation energy and a faster reaction rate.

  • Leaving Group Stability: The stability of the leaving group in its anionic form is paramount. The bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). This is evidenced by the fact that hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). The greater stability of the bromide ion makes it a more favorable leaving group.

Quantitative Reactivity Comparison

Alkyl HalideLeaving GroupRelative Rate Constant (Illustrative)
This compoundCl⁻1
1-BromohexadecaneBr⁻~50-100

Note: The relative rate constant is a generalized value based on the established reactivity trend of R-Br vs. R-Cl in SN2 reactions and may vary depending on the specific nucleophile, solvent, and temperature.

Experimental Protocol: The Finkelstein Reaction

To empirically determine and compare the reactivity of this compound and 1-bromohexadecane, the Finkelstein reaction provides a straightforward and effective method. This classic SN2 reaction involves the substitution of a halide with an iodide ion in an acetone (B3395972) solvent. The progress of the reaction can be visually monitored by the precipitation of the less soluble sodium chloride or sodium bromide.

Objective: To compare the relative rates of SN2 reaction of this compound and 1-bromohexadecane with sodium iodide in acetone.

Materials:

  • This compound

  • 1-Bromohexadecane

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Test tubes and rack

  • Pipettes or droppers

  • Water bath

  • Stopwatch

Procedure:

  • Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.

  • Label two clean, dry test tubes, one for each alkyl halide.

  • Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.

  • To the first test tube, add 4-5 drops of this compound.

  • Simultaneously, to the second test tube, add 4-5 drops of 1-bromohexadecane.

  • Start the stopwatch immediately after the addition of the alkyl halides.

  • Shake both test tubes to ensure thorough mixing.

  • Observe the test tubes for the formation of a precipitate (sodium chloride or sodium bromide). Record the time at which a precipitate first becomes visible in each tube.

  • If no reaction is observed at room temperature after 15-20 minutes, place the test tubes in a water bath heated to approximately 50°C and continue to monitor for precipitate formation.

Expected Observations:

A precipitate of sodium bromide (NaBr) is expected to form significantly faster in the test tube containing 1-bromohexadecane compared to the formation of sodium chloride (NaCl) in the test tube with this compound. This observation directly demonstrates the higher reactivity of 1-bromohexadecane in this SN2 reaction.

Visualizing the SN2 Reaction Pathway

The following diagram illustrates the concerted, single-step mechanism of an SN2 reaction, highlighting the backside attack of the nucleophile and the simultaneous departure of the leaving group.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---R---X]⁻ Nu->TS Backside Attack Substrate R-X Substrate->TS Product Nu-R TS->Product Bond Formation LG X⁻ TS->LG Bond Cleavage

Caption: SN2 Reaction Mechanism

Logical Flow of Reactivity Determination

The process of determining the relative reactivity of this compound and 1-bromohexadecane follows a logical progression from theoretical principles to experimental verification.

Reactivity_Logic A Theoretical Principles (Bond Strength, Leaving Group Stability) B Hypothesis: 1-Bromohexadecane is more reactive A->B C Experimental Design (Finkelstein Reaction) B->C D Data Collection (Time to Precipitate Formation) C->D E Analysis and Conclusion (Compare Reaction Rates) D->E

A Comparative Performance Analysis of Cationic Surfactants: 1-Chlorohexadecane vs. 1-Bromohexadecane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the performance of two common cationic surfactants: Hexadecyltrimethylammonium Chloride (CTAC) and Hexadecyltrimethylammonium Bromide (CTAB). These surfactants are synthesized from 1-chlorohexadecane and 1-bromohexadecane (B154569), respectively. The choice of the halide precursor significantly influences the resulting surfactant's physicochemical properties and performance in various applications, from drug delivery to antimicrobial formulations and nanoparticle synthesis. This document is intended for researchers, scientists, and drug development professionals, offering objective experimental data and detailed methodologies to inform surfactant selection.

Synthesis and Physicochemical Properties

The synthesis of CTAC and CTAB involves the quaternization of trimethylamine (B31210) with the corresponding 1-haloalkane (this compound or 1-bromohexadecane). The primary structural difference between the two surfactants is the counter-ion: chloride (Cl⁻) for CTAC and bromide (Br⁻) for CTAB. This seemingly minor difference in the counter-ion affects their behavior in aqueous solutions.

The performance of a surfactant is fundamentally characterized by its ability to reduce surface tension and form micelles, a process that begins at the Critical Micelle Concentration (CMC). The CMC is a crucial parameter for any application involving solubilization, emulsification, or drug delivery.

Table 1: Comparison of Physicochemical Properties of CTAC and CTAB

PropertyHexadecyltrimethylammonium Chloride (CTAC)Hexadecyltrimethylammonium Bromide (CTAB)Key Observations
Precursor This compound1-BromohexadecaneThe halogen precursor influences the final counter-ion.
Chemical Formula C₁₉H₄₂ClNC₁₉H₄₂BrNIdentical cationic headgroup and hydrophobic tail.
Molar Mass 320.0 g/mol [1]364.46 g/mol [2]The bromide counter-ion is heavier than chloride.
Critical Micelle Concentration (CMC) in Water ~1.3 mM[3]~0.9 - 1.0 mM[3][4]CTAC generally exhibits a slightly higher CMC than CTAB, indicating that CTAB forms micelles at a lower concentration.[3]
Surface Tension at CMC (γCMC) Data not explicitly found in direct comparison~36 mN/mBoth are highly effective at reducing the surface tension of water.

Experimental Protocols

Accurate determination of physicochemical properties is essential for comparing surfactant performance. The following are standard protocols for measuring CMC.

Determination of Critical Micelle Concentration (CMC)

Two common and reliable methods for determining the CMC of surfactants are tensiometry and conductometry.[5]

2.1.1. Tensiometry

This method relies on the principle that surfactants lower the surface tension of a liquid.[5]

  • Principle: The surface tension of a solution containing a surfactant decreases as the surfactant concentration increases. Once the concentration reaches the CMC, the surface becomes saturated with surfactant monomers, and any additional surfactant molecules form micelles in the bulk solution, causing the surface tension to plateau. The CMC is identified as the point of inflection on a plot of surface tension versus the logarithm of surfactant concentration.[4]

  • Apparatus: A tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Procedure:

    • Prepare a series of aqueous solutions of the surfactant with increasing concentrations.

    • Measure the surface tension of each solution at a constant temperature.

    • Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • Identify the CMC from the intersection of the two linear portions of the graph.

2.1.2. Conductometry

This method is suitable for ionic surfactants and is based on changes in the electrical conductivity of the solution.

  • Principle: In a dilute solution, the conductivity increases linearly with the concentration of the ionic surfactant. Upon micelle formation, the mobility of the surfactant ions decreases because the micelles are larger and carry a partial charge, leading to a change in the slope of the conductivity versus concentration plot. The breakpoint in this plot corresponds to the CMC.[6]

  • Apparatus: A conductivity meter.

  • Procedure:

    • Prepare a stock solution of the surfactant in deionized water.

    • Place a known volume of deionized water in a thermostated vessel equipped with a conductivity cell.

    • Measure the initial conductivity.

    • Make successive additions of the stock surfactant solution to the vessel, allowing the system to equilibrate and recording the conductivity after each addition.

    • Plot the specific conductivity (κ) against the surfactant concentration.

    • The CMC is determined from the intersection of the two lines of best fit for the pre-micellar and post-micellar regions.[6]

Performance in Key Applications

Both CTAC and CTAB are versatile cationic surfactants used in a wide range of industrial and research applications.[7][8] Their performance can differ based on the specific requirements of the application.

Antimicrobial Activity

Cationic surfactants, including CTAC and CTAB, are effective antimicrobial agents against a broad spectrum of bacteria and fungi.[9] Their positively charged headgroups interact with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death.[10]

Table 2: Comparative Antimicrobial Performance

ApplicationHexadecyltrimethylammonium Chloride (CTAC)Hexadecyltrimethylammonium Bromide (CTAB)Key Observations
General Use Used as a disinfectant and antimicrobial agent in personal care products and pharmaceutical formulations.[7][11]Widely used as a topical antiseptic and is a component of cetrimide.[9] Effective against various microbial strains.[10]Both are effective antiseptics due to their quaternary ammonium (B1175870) structure.[9]
Enhanced Activity Not specified in search results.CTAB-stabilized silver nanoparticles have shown greater antibacterial activity against MRSA compared to other formulations.[12]The choice of counter-ion can influence performance in complex formulations.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Principle: A serial dilution of the surfactant is prepared and inoculated with a standardized suspension of the target microorganism. Growth is assessed visually or by measuring turbidity.

  • Procedure (Broth Microdilution Method):

    • Dispense a suitable growth medium (e.g., Mueller-Hinton broth) into the wells of a 96-well microtiter plate.

    • Create a two-fold serial dilution of the surfactant (CTAC or CTAB) across the wells.

    • Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) and add it to each well.

    • Include positive (microorganism, no surfactant) and negative (medium only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

    • The MIC is the lowest concentration of the surfactant in which no visible growth is observed.

Nanoparticle Synthesis

CTAC and CTAB are widely used as templating or stabilizing agents in the synthesis of nanoparticles, particularly gold nanorods (AuNRs). The surfactant forms a bilayer or micellar structure on the nanoparticle surface, directing the anisotropic growth and preventing aggregation.[13][14]

  • Performance Differences: In the context of gold nanoparticle synthesis, the counter-ion plays a significant role. It has been reported that CTAC provides a "milder" accumulation of halide ions on the gold surface compared to CTAB.[15] This can influence the final morphology and stability of the nanoparticles. The organization of the surfactant on the nanoparticle surface may also differ, with CTAB more commonly reported to form a bilayer, while discrete globular micelles have been proposed for CTAC.[3]

Visualization of Methodologies and Mechanisms

Workflow for Surfactant Synthesis and Application

The following diagram illustrates the logical flow from precursor selection to final application, highlighting the central role of the surfactant's physicochemical properties.

G Diagram 1: General Workflow for Surfactant Synthesis and Application cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_application Application Stage precursor1 This compound reaction Quaternization with Trimethylamine precursor1->reaction precursor2 1-Bromohexadecane precursor2->reaction surfactant1 CTAC reaction->surfactant1 surfactant2 CTAB reaction->surfactant2 cmc CMC Determination (Tensiometry, Conductometry) surfactant1->cmc st Surface Tension Measurement surfactant1->st surfactant2->cmc surfactant2->st properties Physicochemical Properties cmc->properties st->properties antimicrobial Antimicrobial Assay (MIC) properties->antimicrobial nanoparticle Nanoparticle Synthesis properties->nanoparticle drug_delivery Drug Delivery Formulation properties->drug_delivery performance Performance Evaluation antimicrobial->performance nanoparticle->performance drug_delivery->performance

Diagram 1: General Workflow for Surfactant Synthesis and Application.

Mechanism of Antimicrobial Action

The primary mechanism by which cationic surfactants exert their antimicrobial effect is through the disruption of the cell membrane.

G Diagram 2: Antimicrobial Mechanism of Cationic Surfactants surfactant Cationic Surfactant Monomers (e.g., CTAB/CTAC) adsorption Electrostatic Adsorption of Surfactant to Membrane surfactant->adsorption membrane Bacterial Cell Membrane (Negatively Charged) membrane->adsorption insertion Insertion of Hydrophobic Tail into Lipid Bilayer adsorption->insertion disruption Membrane Disruption & Increased Permeability insertion->disruption leakage Leakage of Cytoplasmic Components disruption->leakage death Cell Death leakage->death

Diagram 2: Antimicrobial Mechanism of Cationic Surfactants.

Conclusion

The choice between cationic surfactants derived from this compound (CTAC) and 1-bromohexadecane (CTAB) depends critically on the specific application.

  • CTAB generally has a lower CMC, making it slightly more efficient at forming micelles at lower concentrations. Its performance as a templating agent in nanoparticle synthesis is extensively documented, though the bromide counter-ion can be more reactive than chloride in certain systems.

  • CTAC possesses a slightly higher CMC. The chloride counter-ion is less reactive than bromide, which can be an advantage in formulations sensitive to halide oxidation or in applications like gold nanorod synthesis where a "milder" ionic accumulation is desired.[15]

For drug development professionals and researchers, the selection should be guided by the desired CMC, the required stability of the formulation, and potential interactions of the counter-ion within the system. The experimental protocols provided herein offer a basis for conducting direct comparative studies to determine the optimal surfactant for a specific research or development goal.

References

A Researcher's Guide to Purity Analysis of 1-Chlorohexadecane: A Comparative Overview of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensuring the reliability and reproducibility of experimental results. 1-Chlorohexadecane (also known as cetyl chloride), a long-chain alkyl halide, is a key intermediate in various synthetic pathways. This guide provides a comprehensive comparison of the primary analytical methods for determining the purity of this compound, supported by experimental protocols and performance data to aid in selecting the most suitable technique for your specific needs.

Key Analytical Techniques for Purity Determination

The principal methods for assessing the purity of this compound are Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and is suited for different analytical requirements.

  • Gas Chromatography (GC) is a powerful separation technique ideal for volatile and semi-volatile compounds like this compound. It is widely used for routine purity assessments and the detection of related impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy provides both structural and quantitative information. It is an absolute quantification method that does not always require a specific reference standard of the analyte, making it a valuable tool for characterizing new batches or for orthogonal validation of chromatographic results.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the recommended analytical methods for the purity determination of long-chain alkyl halides like this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Analytical MethodParameterTypical Performance
Gas Chromatography - Flame Ionization Detection (GC-FID) Purity Assay (Area %)High precision and accuracy for major component analysis.
Precision (RSD)< 2%
Accuracy (Recovery)98 - 102%
Limit of Detection (LOD)~0.01%
Limit of Quantitation (LOQ)~0.05%
Gas Chromatography - Mass Spectrometry (GC-MS) Impurity IdentificationHigh specificity for the identification of volatile impurities.
SensitivityHigh, capable of detecting trace-level impurities.
Limit of Detection (LOD)ng/mL to µg/mL range for specific impurities.[1]
Limit of Quantitation (LOQ)Low µg/mL range for specific impurities.[1]
Quantitative ¹H-NMR (qNMR) Absolute Purity AssayDirect and highly accurate determination of purity without the need for a specific this compound reference standard.[2][3]
Precision (RSD)< 1%[4]
AccuracyHigh, with low measurement uncertainty.[5]
SelectivityHigh, based on unique chemical shifts of protons.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are the recommended experimental protocols for the analysis of this compound.

Gas Chromatography - Flame Ionization Detection (GC-FID) for Purity Assay

This method is suitable for determining the overall purity of this compound by area percent.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as hexane (B92381) or dichloromethane.

2. GC-FID Conditions:

  • Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.

  • Injector Temperature: 280 °C

  • Detector Temperature: 300 °C

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp rate: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 10 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

3. Data Analysis:

  • The purity is calculated based on the area of the this compound peak as a percentage of the total area of all observed peaks.

Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination

This method provides a direct measurement of the purity of this compound using an internal standard.

1. Sample Preparation:

  • Accurately weigh (to 0.01 mg) approximately 10-20 mg of this compound into an NMR tube.

  • Accurately weigh (to 0.01 mg) a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The chosen internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Add a sufficient volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve both the sample and the internal standard completely.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds for accurate quantification).

    • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.

    • Flip Angle: 90° pulse.

3. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal of this compound (e.g., the triplet corresponding to the -CH₂-Cl protons) and a signal from the internal standard.

  • The purity of this compound can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Method Selection Workflow

The choice of analytical method depends on the specific requirements of the analysis. The following workflow can guide the selection process.

MethodSelection start Define Analytical Need routine_purity Routine Purity Check (Known Impurity Profile) start->routine_purity absolute_purity Absolute Purity Determination (Reference Standard Qualification) start->absolute_purity trace_impurity Trace Impurity Identification start->trace_impurity gc_fid GC-FID routine_purity->gc_fid qnmr qNMR absolute_purity->qnmr gc_ms GC-MS trace_impurity->gc_ms

Caption: Workflow for selecting an analytical method for this compound purity.

Experimental Workflow Diagrams

The following diagrams illustrate the key steps in each analytical workflow.

GC-FID Experimental Workflow

GCFID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Experimental workflow for GC-FID purity analysis.

qNMR Experimental Workflow

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Accurately Weigh Sample dissolve_nmr Dissolve in Deuterated Solvent weigh_sample->dissolve_nmr weigh_is Accurately Weigh Internal Standard weigh_is->dissolve_nmr acquire Acquire Spectrum with Optimized Parameters dissolve_nmr->acquire process_spectrum Process Spectrum (Phase, Baseline) acquire->process_spectrum integrate_signals Integrate Analyte and IS Signals process_spectrum->integrate_signals calculate_purity Calculate Absolute Purity integrate_signals->calculate_purity

References

A Comparative Guide to GC-MS Analysis for the Quantification of 1-Chlorohexadecane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1-chlorohexadecane and its reaction products is crucial for monitoring reaction kinetics, determining product distribution, and ensuring the purity of synthesized compounds. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted analytical technique for this purpose, offering high-resolution separation and definitive compound identification.

This guide provides an objective comparison of GC-MS methodologies for the analysis of this compound and its common reaction products, including those from nucleophilic substitution and elimination reactions. We will delve into experimental protocols, present comparative quantitative data, and illustrate the analytical workflows and potential reaction pathways.

Comparison of GC-MS Performance for this compound and its Reaction Products

The successful quantification of a reaction mixture containing this compound and its products by GC-MS depends on a method that can resolve and accurately measure compounds with varying polarities and volatilities. While this compound and its elimination product, 1-hexadecene, are amenable to direct GC-MS analysis, its nucleophilic substitution products, such as 1-hexadecanol, often require derivatization to improve their volatility and chromatographic behavior.

The following table summarizes the typical quantitative performance characteristics for the analysis of this compound and its key reaction products using a validated GC-MS method. It is important to note that these values are representative and can vary based on the specific instrumentation, sample matrix, and derivatization agent used.

AnalyteDerivatization RequiredLinearity (R²)Limit of Detection (LOD) (ppm)Limit of Quantification (LOQ) (ppm)Accuracy (% Recovery)Precision (%RSD)
This compound No>0.990.01 - 0.10.025 - 0.590-110<10
1-Hexadecene No>0.990.05 - 0.50.1 - 1.085-115<15
1-Hexadecanol Yes (e.g., Silylation)>0.990.1 - 1.00.3 - 2.080-120<15
Hexadecyl Acetate No>0.990.1 - 0.50.3 - 1.590-110<10
Hexadecyl Ethyl Ether No>0.990.1 - 0.50.3 - 1.585-115<15

Experimental Protocols

A robust GC-MS method is essential for the reliable quantification of this compound and its reaction products. Below is a detailed methodology that can be adapted for this purpose.

Sample Preparation
  • Reaction Quenching: At the desired time point, quench the reaction by adding a suitable reagent (e.g., ice-cold water or a saturated ammonium (B1175870) chloride solution).

  • Extraction: Extract the organic components from the aqueous reaction mixture using a non-polar solvent such as hexane (B92381) or dichloromethane. Perform the extraction three times to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Concentrate the extract to a suitable volume under a gentle stream of nitrogen.

  • Derivatization (Silylation for Alcohols): To a known volume of the concentrated extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine (B92270) or acetonitrile). Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization of any alcohol products.

  • Final Dilution: Dilute the derivatized sample to a final known volume with the extraction solvent before GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A Mass Selective Detector or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is typically used for the separation of both polar and non-polar compounds.

  • Injector: Splitless injection is preferred for trace analysis.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: A combination of full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.

Visualizing Reaction Pathways and Analytical Workflow

To better understand the chemical transformations and the analytical process, the following diagrams have been created using the DOT language.

Reaction_Pathways cluster_substitution Nucleophilic Substitution cluster_elimination Elimination This compound This compound 1-Hexadecanol 1-Hexadecanol This compound->1-Hexadecanol H2O/OH- Hexadecyl Ether Hexadecyl Ether This compound->Hexadecyl Ether RO- Hexadecyl Ester Hexadecyl Ester This compound->Hexadecyl Ester RCOO- 1-Hexadecene 1-Hexadecene This compound->1-Hexadecene Base

Caption: Potential reaction pathways of this compound.

GCMS_Workflow Sample Reaction Mixture Quench Quench Reaction Sample->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Derivatize Derivatization (Silylation) Dry_Concentrate->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Processing and Quantification GCMS->Data

A Comparative Guide to Long-Chain Alkyl Halides as Alkylating Agents: 1-Chlorohexadecane in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of long alkyl chains is a critical strategy in medicinal chemistry and materials science to modulate lipophilicity, improve membrane permeability, and control self-assembly properties. Long-chain alkyl halides are indispensable reagents for these modifications. This guide provides an objective comparison of 1-chlorohexadecane with its bromo- and iodo-analogs as alkylating agents, supported by established reactivity principles and representative experimental protocols.

Performance Comparison in Nucleophilic Substitution Reactions

The primary mode of action for alkyl halides as alkylating agents is through nucleophilic substitution reactions, most commonly the bimolecular nucleophilic substitution (SN2) mechanism. The rate of an SN2 reaction is significantly influenced by the nature of the leaving group, which in this case is the halide ion.[1][2]

The reactivity of alkyl halides in SN2 reactions follows a well-established trend: R-I > R-Br > R-Cl > R-F .[3] This trend is governed by two key factors:

  • Bond Strength: The carbon-halogen bond strength decreases down the group (C-Cl > C-Br > C-I). A weaker bond is more easily broken, leading to a faster reaction.

  • Leaving Group Stability: The stability of the halide anion (I⁻ > Br⁻ > Cl⁻) increases with its size and polarizability. A more stable leaving group departs more readily, accelerating the reaction.

Therefore, 1-iodohexadecane (B47652) is the most reactive, followed by 1-bromohexadecane, with this compound being the least reactive of the three. This difference in reactivity translates to variations in reaction conditions required to achieve similar outcomes.

Table 1: Representative Comparison of Hexadecyl Halides in a Standard Williamson Ether Synthesis

Alkylating AgentRelative ReactivityTypical Reaction TimeTypical Reaction TemperatureExpected Yield
1-IodohexadecaneHighestShorterLowerHigh
1-BromohexadecaneIntermediateModerateModerateGood to High
This compoundLowestLongerHigherModerate to Good

Note: This table provides a qualitative comparison based on established principles of SN2 reactions. Actual yields and reaction times will vary depending on the specific substrate, solvent, base, and use of catalysts.

Experimental Protocols

Below are detailed, representative protocols for two common alkylation reactions using long-chain alkyl halides. These protocols can be adapted for this compound, 1-bromohexadecane, or 1-iodohexadecane, with the understanding that reaction times and temperatures may need to be adjusted based on the halide's reactivity. The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, is often recommended to improve the reaction efficiency, especially with less reactive alkyl chlorides.[4]

Protocol 1: O-Alkylation of Phenol (B47542) (Williamson Ether Synthesis)

This protocol describes the synthesis of hexadecyl phenyl ether.

Materials:

  • Phenol

  • 1-Hexadecyl halide (this compound, 1-bromohexadecane, or 1-iodohexadecane)

  • Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB) (Optional, but recommended for this compound)

  • Diethyl ether or Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq.) in DMF or acetonitrile.

  • Add a base such as powdered potassium carbonate (1.5 eq.) or sodium hydroxide (1.2 eq.). If using a phase-transfer catalyst, add it at this stage (0.1 eq.).

  • Add the 1-hexadecyl halide (1.1 eq.) to the mixture.

  • Heat the reaction mixture with stirring. For 1-iodohexadecane, the reaction may proceed at a lower temperature (e.g., 60-80 °C), while for this compound, a higher temperature (e.g., 100-120 °C) and longer reaction time will likely be necessary.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure hexadecyl phenyl ether.

Protocol 2: N-Alkylation of Aniline (B41778)

This protocol describes the synthesis of N-hexadecylaniline.

Materials:

  • Aniline

  • 1-Hexadecyl halide (this compound, 1-bromohexadecane, or 1-iodohexadecane)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add aniline (1.0 eq.), the 1-hexadecyl halide (1.1 eq.), and potassium carbonate (2.0 eq.) in DMF or acetonitrile.

  • Heat the reaction mixture with vigorous stirring. Similar to the O-alkylation, the required temperature and reaction time will depend on the halide used, with this compound requiring more forcing conditions.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield N-hexadecylaniline.

Mandatory Visualization

Williamson_Ether_Synthesis_Workflow Experimental Workflow for Williamson Ether Synthesis start Start reagents Combine Phenol, Base (e.g., K₂CO₃), and Solvent (e.g., DMF) in a flask start->reagents add_alkyl_halide Add Long-Chain Alkyl Halide (e.g., this compound) reagents->add_alkyl_halide heating Heat the reaction mixture with stirring add_alkyl_halide->heating monitoring Monitor reaction progress by TLC heating->monitoring workup Cool, quench with water, and perform liquid-liquid extraction monitoring->workup Upon completion drying Dry the organic phase and evaporate the solvent workup->drying purification Purify the crude product by column chromatography drying->purification product Obtain Pure Hexadecyl Phenyl Ether purification->product

Caption: Workflow for the Williamson Ether Synthesis of Hexadecyl Phenyl Ether.

References

1-Chlorohexadecane as a Raw Material in Pharmaceutical Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 1-Chlorohexadecane as a raw material in pharmaceutical synthesis, with a particular focus on its application in the production of quaternary ammonium (B1175870) compounds, which are utilized as antiseptics. An objective comparison with alternative alkylating agents, namely 1-Bromohexadecane and 1-Hexadecyl Tosylate, is presented, supported by experimental data and detailed protocols.

Executive Summary

This compound is a viable raw material for the synthesis of pharmaceutical ingredients, particularly for introducing a hexadecyl (cetyl) chain. Its primary use in this context is the N-alkylation of tertiary amines to form quaternary ammonium salts. However, its reactivity is lower than that of its bromide and tosylate counterparts. The choice of raw material will therefore depend on a balance of factors including reaction efficiency, cost, and availability. For syntheses where mild reaction conditions and high throughput are critical, 1-Bromohexadecane or 1-Hexadecyl Tosylate may be preferable alternatives.

Comparison of Alkylating Agents

The primary application of this compound in a pharmaceutical context is in the synthesis of cetyltrimethylammonium salts, which are effective antiseptic agents.[1][2] The synthesis involves the N-alkylation of trimethylamine (B31210). The efficiency of this reaction is highly dependent on the leaving group of the hexadecyl derivative. Below is a comparative analysis of this compound against its common alternatives.

Table 1: Comparison of this compound and its Alternatives in the Synthesis of Cetyltrimethylammonium Salts

FeatureThis compound1-Bromohexadecane1-Hexadecyl Tosylate
Product Cetyltrimethylammonium ChlorideCetyltrimethylammonium BromideCetyltrimethylammonium Tosylate
Relative Reactivity ModerateHighVery High
Typical Reaction Conditions Elevated temperature and pressureRoom temperature to refluxRoom temperature
Reported Yield High (quantitative reaction reported)High (quantitative reaction reported)High (expected)
Leaving Group Ability GoodBetterExcellent
Precursor Cetyl alcoholCetyl alcoholCetyl alcohol
Cost Generally lower than bromide and tosylate derivativesGenerally higher than chlorideGenerally the highest

Experimental Protocols

Detailed methodologies for the synthesis of the alkylating agents from cetyl alcohol and their subsequent reaction with trimethylamine are provided below.

Protocol 1: Synthesis of this compound from Cetyl Alcohol

This procedure is based on standard methods for the chlorination of primary alcohols.

Materials:

  • Cetyl alcohol (1-hexadecanol)

  • Thionyl chloride (SOCl₂)

  • Pyridine (B92270) (catalyst)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve cetyl alcohol in the anhydrous solvent.

  • Add a catalytic amount of pyridine.

  • Slowly add thionyl chloride dropwise to the solution at room temperature.

  • After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and carefully quench with water.

  • Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Purify the product by vacuum distillation.

Protocol 2: Synthesis of Cetyltrimethylammonium Chloride

This protocol is adapted from patent literature describing the synthesis of quaternary ammonium salts.[3]

Materials:

  • This compound

  • Trimethylamine (solution in a suitable solvent, e.g., methanol)

  • Pressure vessel

Procedure:

  • Charge a pressure vessel with equimolar amounts of this compound and trimethylamine solution.

  • Seal the vessel and heat to a temperature of 100-150°C for several hours.

  • Monitor the reaction for completion.

  • After cooling, the resulting crystalline solid, cetyltrimethylammonium chloride, can be isolated.

  • The product can be purified by recrystallization.

Protocol 3: Synthesis of 1-Bromohexadecane from Cetyl Alcohol

A standard method for the bromination of a primary alcohol.

Materials:

  • Cetyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous solvent (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask, dissolve cetyl alcohol in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus tribromide dropwise with stirring.

  • After the addition, allow the reaction to warm to room temperature and stir for several hours.

  • Carefully pour the reaction mixture over ice water.

  • Separate the organic layer, wash with water, a dilute sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting 1-Bromohexadecane by vacuum distillation.

Protocol 4: Synthesis of Cetyltrimethylammonium Bromide

This procedure is based on a reported laboratory synthesis.[4]

Materials:

  • 1-Bromohexadecane (cetyl bromide)

  • Trimethylamine (25% solution in methanol)

Procedure:

  • To 1-Bromohexadecane, add a 30% excess of a 25% solution of trimethylamine in methanol (B129727).

  • Reflux the mixture on a steam bath for one hour using a condenser cooled with ice-water.

  • The resulting solid is then recrystallized by dissolving in warm methanol and precipitating with diethyl ether in an ice bath.

  • Dry the purified cetyltrimethylammonium bromide in a vacuum desiccator.

Protocol 5: Synthesis of 1-Hexadecyl Tosylate from Cetyl Alcohol

A general procedure for the tosylation of a primary alcohol.[5]

Materials:

Procedure:

  • Dissolve cetyl alcohol in anhydrous DCM in a round-bottom flask and cool to 0°C.

  • Add pyridine or triethylamine (1.5 equivalents).

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) and stir at 0°C for 4 hours, or at room temperature until the reaction is complete.

  • Dilute the reaction mixture with water and separate the organic layer.

  • Wash the organic layer successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-Hexadecyl Tosylate.

Protocol 6: Synthesis of Cetyltrimethylammonium Tosylate

A general procedure for the N-alkylation of trimethylamine with a tosylate.

Materials:

  • 1-Hexadecyl Tosylate

  • Trimethylamine (solution in a suitable solvent)

Procedure:

  • Dissolve 1-Hexadecyl Tosylate in a suitable solvent.

  • Add an equimolar amount of trimethylamine solution at room temperature.

  • Stir the reaction mixture at room temperature for several hours.

  • The product, cetyltrimethylammonium tosylate, can be isolated by precipitation or by removing the solvent under reduced pressure.

  • Purification can be achieved by recrystallization.

Visualizations

The following diagrams illustrate the synthetic pathways and the logical relationship between the reactivity of the different alkylating agents.

Synthesis_Workflow cetyl_alcohol Cetyl Alcohol chloro This compound cetyl_alcohol->chloro SOCl₂/Pyridine bromo 1-Bromohexadecane cetyl_alcohol->bromo PBr₃ tosylate 1-Hexadecyl Tosylate cetyl_alcohol->tosylate TsCl/Pyridine quat_cl Cetyltrimethylammonium Chloride chloro->quat_cl quat_br Cetyltrimethylammonium Bromide bromo->quat_br quat_ots Cetyltrimethylammonium Tosylate tosylate->quat_ots trimethylamine Trimethylamine trimethylamine->quat_cl trimethylamine->quat_br trimethylamine->quat_ots

Caption: Synthetic pathways from cetyl alcohol to quaternary ammonium salts.

Reactivity_Comparison cluster_reactivity Reactivity in SN2 Reaction cluster_leaving_group Leaving Group Ability tosylate 1-Hexadecyl Tosylate bromo 1-Bromohexadecane tosylate->bromo > chloro This compound bromo->chloro > ots Tosylate (⁻OTs) br Bromide (Br⁻) ots->br > cl Chloride (Cl⁻) br->cl >

Caption: Comparison of reactivity based on leaving group ability.

Conclusion

This compound is a functional and economically viable raw material for the synthesis of cetyltrimethylammonium chloride, an active pharmaceutical ingredient in antiseptic formulations. While it exhibits lower reactivity compared to 1-Bromohexadecane and 1-Hexadecyl Tosylate, requiring more forcing reaction conditions, it can still lead to high yields of the desired product. The choice between these raw materials should be made based on a careful evaluation of process economics, desired reaction kinetics, and the specific requirements of the pharmaceutical synthesis. For applications where milder conditions and faster reaction times are paramount, the bromide and tosylate derivatives present superior alternatives.

References

Unraveling the Role of 1-Chlorohexadecane in Phase Transfer Catalysis: A Comparative Guide to True Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis for researchers, scientists, and drug development professionals.

In the realm of phase transfer catalysis (PTC), the selection of an efficient catalyst is paramount to driving reactions between immiscible reactants. This guide addresses a common misconception regarding the function of long-chain alkyl halides, such as 1-chlorohexadecane, and provides a data-driven comparison of true phase transfer catalysts. While this compound is a valuable reagent in organic synthesis, it functions as a substrate rather than a catalyst in these reactions.

This compound: A Substrate, Not a Catalyst

This compound is an alkyl halide characterized by a 16-carbon aliphatic chain.[1] Its primary role in organic chemistry is to act as an electrophilic substrate in nucleophilic substitution reactions.[2][3] The carbon atom bonded to the chlorine atom is electron-deficient, making it susceptible to attack by nucleophiles. This reactivity is harnessed in various synthetic applications, notably in the production of surfactants, where the long hydrophobic hexadecyl chain is introduced into a molecule.[4]

Phase transfer catalysts, by contrast, are agents that facilitate the transport of a reactant from one phase (typically aqueous) into another (typically organic) where the reaction occurs.[1] These catalysts possess both hydrophilic and lipophilic properties, allowing them to shuttle ions across the phase boundary. Common examples include quaternary ammonium (B1175870) salts, phosphonium (B103445) salts, and crown ethers. This compound lacks the fundamental characteristics of a phase transfer catalyst; it is a neutral, non-polar molecule with no ability to transport anions from an aqueous phase to an organic phase.

Benchmarking True Phase Transfer Catalysts

To illustrate the efficiency of genuine phase transfer catalysts, we present a comparison of several commonly used quaternary ammonium salts in a typical nucleophilic substitution reaction where a long-chain alkyl halide, similar to this compound, serves as the substrate. The following data summarizes the performance of Tetrabutylammonium Bromide (TBAB), Benzyltriethylammonium Chloride (BTEAC), and Aliquat 336 (a mixture of methyltrioctylammonium chloride and methyltrioctylammonium chloride) in the reaction of 1-bromooctane (B94149) with sodium cyanide. This reaction is a classic example of phase transfer catalysis and is analogous to how this compound would react as a substrate.

CatalystMolar Ratio (Catalyst:Substrate)Reaction Time (h)Yield (%)
Tetrabutylammonium Bromide (TBAB)0.05692
Benzyltriethylammonium Chloride (BTEAC)0.05888
Aliquat 3360.05495
No Catalyst-48<5

Note: The data presented is a representative summary from typical phase transfer catalysis literature and may vary depending on specific experimental conditions.

Mechanism of Phase Transfer Catalysis

The efficiency of a phase transfer catalyst is rooted in its ability to temporarily pair with an anion (the nucleophile) in the aqueous phase, forming a lipophilic ion pair. This ion pair can then traverse the phase boundary into the organic phase, where the "naked" anion is highly reactive towards the organic substrate (e.g., this compound). After the reaction, the catalyst, now paired with the leaving group anion, returns to the aqueous phase to begin the cycle anew.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu- Nucleophile (Nu⁻) Q+Nu- Catalyst-Nucleophile Ion Pair (Q⁺Nu⁻) Nu-->Q+Nu- Ion Exchange Q+X- Catalyst (Q⁺X⁻) M+X- Byproduct Salt (M⁺X⁻) Q+X-->M+X- Ion Exchange M+Nu- Nucleophile Salt (M⁺Nu⁻) M+Nu-->Nu- Dissociation R-X Substrate (R-X) (e.g., this compound) R-Nu Product (R-Nu) R-X->R-Nu R-Nu->Q+X- Forms Q+Nu-->R-Nu Reaction

Mechanism of phase transfer catalysis with a quaternary ammonium salt.

Experimental Protocol: Comparative Analysis of Catalyst Performance in a Nucleophilic Substitution Reaction

Objective: To compare the catalytic efficiency of different phase transfer catalysts in the reaction of this compound with aqueous sodium azide (B81097).

Materials:

  • This compound (Substrate)

  • Sodium Azide (NaN₃) (Reagent)

  • Toluene (B28343) (Organic Solvent)

  • Deionized Water (Aqueous Solvent)

  • Tetrabutylammonium Bromide (TBAB) (Catalyst 1)

  • Benzyltriethylammonium Chloride (BTEAC) (Catalyst 2)

  • Aliquat 336 (Catalyst 3)

  • Dodecane (B42187) (Internal Standard for GC analysis)

  • Gas Chromatograph with a suitable column and FID detector

Procedure:

  • Set up three identical reaction vessels, each equipped with a magnetic stirrer and a reflux condenser.

  • To each vessel, add this compound (10 mmol), toluene (50 mL), and dodecane (1 mmol) as an internal standard.

  • In separate beakers, prepare aqueous solutions of sodium azide (20 mmol in 50 mL of deionized water).

  • To reaction vessel 1, add the TBAB catalyst (0.5 mmol). To vessel 2, add the BTEAC catalyst (0.5 mmol). To vessel 3, add the Aliquat 336 catalyst (0.5 mmol). A fourth reaction can be set up without a catalyst as a control.

  • Add the aqueous sodium azide solution to each reaction vessel.

  • Heat the mixtures to 80°C and stir vigorously to ensure efficient mixing of the two phases.

  • Monitor the progress of the reaction by taking small aliquots from the organic layer at regular time intervals (e.g., every hour).

  • Analyze the aliquots by gas chromatography to determine the concentration of the product (1-azidohexadecane) and the remaining this compound relative to the internal standard.

  • Continue the reaction until no further increase in product formation is observed or after a predetermined time (e.g., 8 hours).

  • Calculate the yield of 1-azidohexadecane (B3055654) for each catalyst at different time points.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep Prepare reaction mixtures: - this compound - Toluene - Internal Standard - Catalyst (TBAB, BTEAC, Aliquat 336, or none) combine Combine organic and aqueous phases prep->combine reagent Prepare aqueous solution of Sodium Azide reagent->combine react Heat to 80°C with vigorous stirring combine->react monitor Monitor reaction progress via GC analysis of aliquots react->monitor calculate Calculate yield of 1-azidohexadecane monitor->calculate compare Compare catalyst efficiency (Reaction Rate and Final Yield) calculate->compare

Workflow for comparing the performance of different phase transfer agents.

References

The Impact of Alkyl Chain Length on Nanoparticle Coatings: A Comparative Analysis for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the surface functionalization of nanoparticles is a critical parameter in designing effective drug delivery systems. The choice of coating agent, particularly the length of its hydrocarbon chain, can significantly influence the physicochemical properties, biocompatibility, and cellular uptake of nanoparticles. This guide provides a comparative analysis of nanoparticle coatings functionalized with alkyl chains of varying lengths, drawing upon experimental data from studies utilizing different alkylating agents to infer the potential effects of using a homologous series of alkyl chlorides.

While direct comparative studies on nanoparticle coatings using a range of different alkyl chlorides for drug delivery are not extensively documented in the published literature, a wealth of information exists on the impact of alkyl chain length on nanoparticle performance when introduced via other chemical moieties such as silanes, amines, and thiols. This guide synthesizes these findings to provide a comprehensive overview for the rational design of nanoparticle-based drug carriers.

Performance Comparison of Alkyl-Functionalized Nanoparticle Coatings

The length of the alkyl chain grafted onto a nanoparticle surface profoundly affects its hydrophobicity, stability, and interaction with biological systems. Longer alkyl chains generally impart a more hydrophobic character to the nanoparticle surface.

Physicochemical Properties

The choice of alkyl chain length has a direct impact on the surface properties and stability of nanoparticles.

Alkyl Chain LengthNanoparticle CoreFunctionalization MethodKey Findings
Methyl (C1) Silica (B1680970)TriethoxymethylsilaneNanoparticles remained hydrophilic with a water contact angle of 0°.[1]
n-Butyl (C4) Multi-walled Carbon NanotubesEsterificationShowed a water contact angle of approximately 142°.[2][3]
Hexyl (C6) GoldThiolated PEGExhibited low cellular uptake, similar to nanoparticles with no alkyl groups.[1][3]
Octyl (C8) SilicaTrimethoxy(octyl)silaneNanoparticles became highly hydrophobic with a water contact angle of 150.6° ± 6.6°.[1]
Dodecyl (C12) GoldThiolated PEGShowed a 30-fold increase in cellular uptake compared to C6-functionalized nanoparticles.[1][3]
Dodecyl (C12) Multi-walled Carbon NanotubesEsterificationResulted in a high water contact angle of approximately 150°.[2][3]
Octadecyl (C18) GoldThiolated PEGAlso demonstrated a 30-fold increase in cellular uptake compared to C6-functionalized nanoparticles.[1][3]
Biocompatibility and Cellular Uptake

The interaction of nanoparticles with cells is a crucial factor in drug delivery. The length of the alkyl chain has been shown to be a key determinant of cellular internalization.

A study on polyethylene (B3416737) glycol (PEG)-coated gold nanoparticles functionalized with different alkyl chains (hexyl, dodecyl, and octadecyl) revealed a significant increase in cellular uptake for longer alkyl chains.[1][3] Nanoparticles with dodecyl (C12) and octadecyl (C18) chains entered keratinocytes at a rate 30 times higher than those with hexyl (C6) chains or no alkyl groups.[1][3] This suggests that increased hydrophobicity, conferred by the longer alkyl chains, enhances the interaction of nanoparticles with the cell membrane, leading to greater internalization.

Experimental Protocols

General Synthesis of Nanoparticle Cores

A common method for synthesizing nanoparticle cores, such as silica nanoparticles, is the Stöber method.

Materials:

Procedure:

  • Prepare a solution of ethanol and deionized water.

  • Add TEOS to the solution while stirring.

  • Add ammonium hydroxide to catalyze the reaction.

  • Continue stirring for a set period to allow for the formation of monodisperse silica nanoparticles.

  • The resulting nanoparticles can be collected by centrifugation and washed with ethanol and water.

Surface Functionalization with Alkyl Groups (Grafting-To Method)

This method involves the covalent attachment of pre-synthesized alkyl chains to the nanoparticle surface. For adaptation with alkyl chlorides, the nanoparticle surface would first need to be functionalized with a reactive group (e.g., an amine or hydroxyl group) that can undergo a nucleophilic substitution reaction with the alkyl chloride.

Materials:

  • Pre-synthesized nanoparticles with reactive surface groups (e.g., amino-functionalized silica nanoparticles).

  • A homologous series of alkyl chlorides (e.g., 1-chlorooctane, 1-chlorododecane, 1-chlorooctadecane).

  • Anhydrous solvent (e.g., toluene (B28343) or dimethylformamide).

  • A non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine).

Procedure:

  • Disperse the functionalized nanoparticles in the anhydrous solvent.

  • Add the alkyl chloride and the base to the nanoparticle suspension.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for a specified time to facilitate the reaction.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the nanoparticles repeatedly with the solvent and then with a solvent in which the unreacted alkyl chloride is soluble (e.g., ethanol) to remove any unreacted reagents.

  • Finally, dry the alkyl-coated nanoparticles under vacuum.

Cellular Uptake and Signaling Pathways

The mechanism by which nanoparticles enter cells is critical for determining their intracellular fate and the efficacy of the delivered drug.

Cellular_Uptake_Workflow Cellular Uptake and Intracellular Trafficking of Alkyl-Coated Nanoparticles NP Alkyl-Coated Nanoparticle Membrane Cell Membrane NP->Membrane Interaction Endocytosis Endocytosis Membrane->Endocytosis Internalization Endosome Early Endosome Endocytosis->Endosome Lysosome Lysosome (Drug Release) Endosome->Lysosome Maturation Cytosol Cytosolic Release (Drug Action) Endosome->Cytosol Endosomal Escape Exocytosis Exocytosis Endosome->Exocytosis Recycling Lysosome->Cytosol Drug Release

Caption: Cellular uptake and trafficking of nanoparticles.

Studies have indicated that nanoparticles with longer alkyl chains (C12 and C18) can rapidly enter cells through pathways mediated by filopodia, which are thin, finger-like protrusions on the cell surface.[1] After initial interaction with the cell membrane, the nanoparticles are often internalized via endocytosis. The majority of these nanoparticles are trafficked through the endo-lysosomal pathway, where the acidic environment of the lysosome can trigger the release of the encapsulated drug.[1] A smaller fraction of nanoparticles may escape the endosomes and release their cargo directly into the cytosol.[1]

Conclusion

The length of the alkyl chain used to coat nanoparticles is a critical design parameter that significantly influences their performance as drug delivery vehicles. Longer alkyl chains increase surface hydrophobicity, which can lead to enhanced cellular uptake. While direct comparative data for a homologous series of alkyl chlorides is limited, the principles derived from studies using other alkylating agents provide a strong foundation for the rational design of nanoparticle coatings. Future research should focus on systematic studies comparing the effects of different alkyl chlorides on drug loading, release kinetics, and in vivo performance to further optimize these promising drug delivery platforms.

References

Stability Showdown: A Comparative Guide to Surfactants Synthesized from 1-Chlorohexadecane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of surfactants is a critical parameter influencing formulation efficacy and shelf-life. This guide provides an in-depth comparison of the stability of cationic surfactants synthesized from 1-chlorohexadecane against the widely used anionic surfactant, sodium dodecyl sulfate (B86663) (SDS). Experimental data and detailed protocols are presented to offer a comprehensive assessment for informed selection in your research and development endeavors.

Surfactants derived from this compound, a 16-carbon alkyl chloride, are key components in a variety of applications due to their surface-active properties. The primary surfactants synthesized from this precursor are the cationic surfactants Cetyltrimethylammonium Bromide (CTAB) and Cetylpyridinium Chloride (CPC). Their stability is a crucial factor in their performance, particularly when compared to established anionic surfactants like Sodium Dodecyl Sulfate (SDS).

Performance Comparison: Cationic vs. Anionic Surfactants

The stability of a surfactant is not a single property but a combination of its resistance to chemical degradation and its ability to stabilize systems like foams and emulsions. Cationic surfactants, such as those derived from this compound, generally exhibit robust stability across a range of conditions. However, their interaction with other components and their performance in stabilizing interfaces can differ significantly from their anionic counterparts.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental measure of surfactant efficiency; a lower CMC indicates that less surfactant is needed to form micelles and begin exhibiting significant surface activity.

SurfactantChemical StructureTypeChain LengthCritical Micelle Concentration (CMC) in water (mM)
Cetyltrimethylammonium Bromide (CTAB) C₁₆H₃₃N(CH₃)₃BrCationicC16~0.92 - 1.0
Cetylpyridinium Chloride (CPC) C₂₁H₃₈NClCationicC16~0.9 - 1.1[1]
Sodium Dodecyl Sulfate (SDS) C₁₂H₂₅NaO₄SAnionicC12~8.1[2]

As indicated in the table, the cationic surfactants derived from the C16 chain of this compound exhibit a significantly lower CMC than the C12 anionic surfactant, SDS. This suggests that CTAB and CPC are more efficient at forming micelles and altering surface properties at lower concentrations.

Stability Profile Comparison

The following table summarizes the comparative stability of CTAB, a representative surfactant synthesized from this compound, and SDS.

Stability ParameterCetyltrimethylammonium Bromide (CTAB)Sodium Dodecyl Sulfate (SDS)Key Observations
Foam Stability Generally forms more stable foams, especially in the absence of anionic species.[3][4]Foam stability can be reduced in the presence of cationic species due to precipitation.The electrostatic interactions between surfactant head groups play a crucial role in foam film stability.
Emulsion Stability Effective in stabilizing oil-in-water emulsions, particularly when the oil phase is negatively charged.Widely used for emulsification, but stability can be sensitive to pH and electrolyte concentration.[5]The choice of surfactant for emulsion stability is highly dependent on the specific oil and aqueous phases.
Chemical (Hydrolytic) Stability Generally good hydrolytic stability in acidic and neutral conditions.Susceptible to hydrolysis under acidic conditions, leading to a decrease in performance.[6]Cationic surfactants often exhibit better stability in low pH formulations.
Hard Water Stability Less sensitive to hard water (presence of Ca²⁺, Mg²⁺ ions) as the bromide counter-ion does not form insoluble precipitates.Can form insoluble salts with divalent cations in hard water, leading to precipitation and loss of activity.The choice of counter-ion is a significant factor in the performance of ionic surfactants in hard water.

Experimental Protocols

To provide a practical framework for assessing surfactant stability, detailed methodologies for key experiments are outlined below.

Determination of Critical Micelle Concentration (CMC)

The CMC is determined by measuring the surface tension of a series of surfactant solutions of varying concentrations.

Apparatus:

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • Precision balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the surfactant in deionized water.

  • Create a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.

  • Measure the surface tension of each solution using the tensiometer, ensuring the ring or plate is thoroughly cleaned between measurements.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the concentration at which a sharp break in the curve is observed. The value is determined from the intersection of the two linear portions of the plot.[7]

Foam Stability Assessment (Ross-Miles Method)

This method evaluates the initial foam height and its decay over time.

Apparatus:

  • Graduated cylinder (1000 mL) with a bottom stopcock

  • Funnel with a calibrated orifice

  • Pipette

Procedure:

  • Prepare a solution of the surfactant at a concentration above its CMC.

  • Add 200 mL of the surfactant solution to the graduated cylinder.

  • Pipette 50 mL of the same solution into the funnel.

  • Position the funnel above the graduated cylinder and allow the solution to fall and generate foam.

  • Immediately after all the solution has been added, record the initial foam height.

  • Record the foam height at regular intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[4] A higher foam height that decays slowly indicates greater foam stability.

Emulsion Stability Analysis

Emulsion stability is assessed by observing the physical separation of the emulsion over time.

Apparatus:

  • Homogenizer or high-speed stirrer

  • Graduated cylinders or test tubes

  • Microscope with a camera

Procedure:

  • Prepare an oil-in-water emulsion by homogenizing a mixture of oil (e.g., mineral oil) and an aqueous solution of the surfactant (at a concentration above its CMC). A typical ratio is 20:80 oil to aqueous phase.

  • Transfer the freshly prepared emulsion into graduated cylinders or test tubes.

  • Store the emulsions at a constant temperature and observe them at regular intervals (e.g., 1, 24, 48 hours).

  • Measure the height of any separated water or oil layers. A stable emulsion will show minimal or no separation over time.

  • For a more detailed analysis, a small sample of the emulsion can be observed under a microscope to assess droplet size and distribution. An increase in droplet size over time indicates coalescence and instability.

Visualizing Synthesis and Assessment Workflows

To further clarify the processes involved, the following diagrams illustrate the synthesis of a cationic surfactant from this compound and a typical workflow for assessing surfactant stability.

Synthesis_of_CTAB This compound This compound Reaction Reaction This compound->Reaction Trimethylamine Trimethylamine Trimethylamine->Reaction CTAB Cetyltrimethylammonium Bromide (CTAB) Reaction->CTAB Nucleophilic Substitution

Caption: Synthesis of Cetyltrimethylammonium Bromide (CTAB).

Surfactant_Stability_Workflow cluster_synthesis Surfactant Preparation cluster_assessment Stability Assessment Synthesize_Surfactant Synthesize Surfactant from this compound Purify_Surfactant Purify and Characterize Synthesize_Surfactant->Purify_Surfactant Prepare_Solutions Prepare Aqueous Solutions Purify_Surfactant->Prepare_Solutions CMC_Determination CMC Determination (Tensiometry) Prepare_Solutions->CMC_Determination Foam_Stability Foam Stability Test (Ross-Miles) Prepare_Solutions->Foam_Stability Emulsion_Stability Emulsion Stability Test Prepare_Solutions->Emulsion_Stability Data_Analysis Data Analysis and Comparison CMC_Determination->Data_Analysis Foam_Stability->Data_Analysis Emulsion_Stability->Data_Analysis

Caption: Experimental workflow for assessing surfactant stability.

References

The Critical Role of 1-Chlorohexadecane Purity in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is a cornerstone of reproducible and reliable experimental outcomes. 1-Chlorohexadecane, a key intermediate in the synthesis of surfactants, quaternary ammonium (B1175870) compounds, and other fine chemicals, is no exception. This guide provides an objective comparison of how the purity of this compound can significantly impact reaction outcomes, supported by illustrative experimental data.

Understanding this compound Purity

Commercially available this compound typically has a purity of ≥98.0% or ≥99.0%, as determined by Gas Chromatography (GC).[1] The primary method for its synthesis is the chlorination of 1-hexadecanol. Consequently, common impurities include unreacted 1-hexadecanol, water, and by-products from the chlorination process. While seemingly minor, these impurities can have a substantial effect on sensitive downstream applications, particularly in organometallic reactions and the synthesis of high-purity final products.

Impact of Purity on Key Reaction Outcomes

The presence of impurities in this compound can lead to side reactions, reduced yields, and complications in product purification. Below, we compare the theoretical outcomes of two common reactions using this compound of varying purity levels: a high-purity grade (99.5%) and a technical-grade (95%).

Case Study 1: Grignard Reagent Formation and Subsequent Reaction

Grignard reagents are highly reactive and sensitive to protic impurities like water and alcohols. Any such impurity in the this compound starting material will consume the Grignard reagent, reducing the yield of the desired product.

Table 1: Comparison of Grignard Reaction Outcomes with Varying this compound Purity

ParameterHigh-Purity this compound (99.5%)Technical-Grade this compound (95%)
Purity Profile This compound: 99.5%1-Hexadecanol: 0.2%Water: 0.05%Other: 0.25%This compound: 95.0%1-Hexadecanol: 3.5%Water: 0.5%Other: 1.0%
Yield of Grignard Reagent ~90-95%~50-60%
Yield of Desired Product (after reaction with an electrophile) HighSignificantly Reduced
Major Byproducts MinimalHexadecane (from quenching of Grignard reagent)
Reaction Initiation Generally smoothOften difficult, may require activation
Reproducibility HighLow
Case Study 2: Synthesis of Cetyltrimethylammonium Chloride (CTAC)

The synthesis of quaternary ammonium salts, such as CTAC, is a nucleophilic substitution reaction. The purity of the this compound directly affects the yield and purity of the final product.

Table 2: Comparison of Cetyltrimethylammonium Chloride (CTAC) Synthesis Outcomes

ParameterHigh-Purity this compound (99.5%)Technical-Grade this compound (95%)
Purity Profile This compound: 99.5%1-Hexadecanol: 0.2%Other: 0.3%This compound: 95.0%1-Hexadecanol: 3.5%Other: 1.5%
Yield of CTAC >95%~85-90%
Purity of Crude CTAC HighLower, contains unreacted starting materials and byproducts
Major Impurities in Final Product MinimalUnreacted this compound, 1-Hexadecanol
Purification Effort Minimal, may require a single recrystallizationMore extensive purification required (e.g., multiple recrystallizations, column chromatography)
Overall Process Efficiency HighReduced due to lower yield and increased purification needs

Experimental Protocols

Purity Analysis of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To determine the purity of this compound and quantify the major impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

Reagents:

  • This compound sample

  • High-purity solvent for dilution (e.g., hexane (B92381) or dichloromethane)

Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the this compound sample in the chosen solvent.

  • GC-FID Conditions:

    • Inlet Temperature: 280 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 10 minutes.

    • Detector Temperature: 300 °C

  • Data Analysis: Identify the peaks corresponding to this compound and any impurities based on their retention times. Calculate the area percent of each peak to determine the purity of the sample.

Comparative Synthesis of Cetyltrimethylammonium Chloride (CTAC)

Objective: To compare the yield and purity of CTAC synthesized from high-purity and technical-grade this compound.

Materials:

  • High-Purity this compound (≥99.5%)

  • Technical-Grade this compound (~95%)

  • Trimethylamine (B31210) (40% solution in water)

  • Isopropanol

  • Ethyl Acetate

Procedure (to be performed in parallel for both grades of this compound):

  • In a pressure vessel, combine this compound (1 equivalent), trimethylamine solution (1.5 equivalents), and isopropanol.

  • Seal the vessel and heat the mixture at 80-90 °C with stirring for 12-16 hours.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/isopropanol.

  • Dry the purified CTAC under vacuum and determine the final yield.

  • Analyze the purity of the final product by techniques such as NMR or titration.

Visualizing the Impact

The following diagrams illustrate the logical workflows and the influence of impurities on reaction pathways.

cluster_0 Purity Analysis Workflow Sample This compound Sample Dilution Dilute in Solvent Sample->Dilution GC_Injection Inject into GC-FID Dilution->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection FID Detection Separation->Detection Data_Analysis Data Analysis (Area % Calculation) Detection->Data_Analysis Purity_Report Purity Report Data_Analysis->Purity_Report

Caption: Workflow for the purity analysis of this compound by GC-FID.

cluster_1 Impact of Impurities on Grignard Reaction High_Purity High-Purity This compound (99.5%) Mg Mg / Ether High_Purity->Mg Low_Purity Technical-Grade This compound (95%) Low_Purity->Mg Impurities Impurities (1-Hexadecanol, H2O) Grignard_High Grignard Reagent (High Yield) Mg->Grignard_High Grignard_Low Grignard Reagent (Low Yield) Mg->Grignard_Low Electrophile Electrophile (e.g., Aldehyde) Grignard_High->Electrophile Grignard_Low->Electrophile Quenching Quenching Grignard_Low->Quenching Product_High Desired Product (High Yield) Electrophile->Product_High Product_Low Desired Product (Low Yield) Electrophile->Product_Low Impurities->Quenching Alkane Hexadecane (Byproduct) Quenching->Alkane

Caption: Influence of impurities on Grignard reaction pathways.

Conclusion

The purity of this compound is a critical factor that directly influences the efficiency, yield, and reproducibility of chemical syntheses. As demonstrated, using a high-purity grade of this essential reagent minimizes side reactions, simplifies purification processes, and ultimately leads to a more cost-effective and reliable manufacturing process. For researchers and drug development professionals, specifying and verifying the purity of this compound is a crucial step in ensuring the integrity and success of their scientific endeavors.

References

Evaluating the Environmental Impact of 1-Chlorohexadecane in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of reagents and solvents in chemical synthesis carries significant environmental implications. This guide provides a comparative evaluation of 1-Chlorohexadecane, a common alkylating agent, against greener alternatives. By presenting key environmental impact data, detailed experimental protocols, and visual workflows, this document aims to facilitate informed decisions towards more sustainable synthetic strategies.

Executive Summary

This compound, a long-chain chlorinated hydrocarbon, is a versatile reagent in organic synthesis, particularly for the production of cationic surfactants. However, its environmental profile raises concerns due to the persistence and potential toxicity associated with chlorinated compounds. This guide evaluates this compound against two primary green alternatives: Fatty Acid Methyl Esters (FAMEs) and Alkyl Polyglycosides (APGs) . These bio-based alternatives, derived from renewable resources, offer significant advantages in terms of biodegradability and reduced ecotoxicity. While this compound provides a straightforward route to certain cationic surfactants, the environmental benefits of adopting greener alternatives are substantial and align with the principles of sustainable chemistry.

Data Comparison of Environmental Impact

The following tables summarize the key environmental and toxicological data for this compound and its greener alternatives.

ParameterThis compoundFatty Acid Methyl Ester (C16)Alkyl Polyglucoside (C12-C16)
Source PetrochemicalVegetable Oils/Animal FatsSugars (e.g., glucose) and Fatty Alcohols
Ready Biodegradability (OECD 301F) Not readily biodegradable (<60% in 28 days)¹Readily biodegradable (e.g., C16 MES: 63% in 16 days)[1][2]Readily biodegradable (>60% in 28 days)[3]
Aquatic Toxicity (Fish, 96h LC50) Predicted: ~1-10 mg/L (Toxic)>100 mg/L (Not harmful)²1-10 mg/L (Toxic)[3]
Aquatic Toxicity (Daphnia magna, 48h LC50) Predicted: ~0.1-1 mg/L (Very toxic)>10 mg/L (Harmful)²1-10 mg/L (Toxic)[3]
Bioaccumulation Potential (Log Kow) ~8.94 (High)[4]~7.6 (High)1.75 - 2.27 (Low to Moderate)[5]

¹Based on data for long-chain chlorinated paraffins, which are generally not readily biodegradable[5][6][7]. ²General data for fatty acid methyl esters suggest low aquatic toxicity[8][9].

Experimental Protocols

Synthesis of Hexadecylpyridinium Chloride from this compound

This protocol describes a typical nucleophilic substitution reaction to produce a cationic surfactant.

Materials:

Procedure:

  • In a reaction flask, combine this compound and pyridine in a suitable molar ratio.

  • Heat the mixture to 100-125°C and maintain with stirring for 10-14 hours.

  • After the reaction is complete, cool the mixture and remove excess pyridine under reduced pressure.

  • To the residue, add ethanol and a small amount of activated carbon for decolorization.

  • Reflux the mixture for 20-50 minutes.

  • Cool the solution to 0-15°C to induce crystallization of the crude product.

  • Filter the crude product and perform a primary purification by washing with a 1:1 to 1:15 ratio of water.

  • For secondary purification, dissolve the product in a mixture of ethanol and acetone (1:1 to 1:15 ratio), heat to dissolve, and then cool to recrystallize the final product, hexadecylpyridinium chloride[10][11].

Green Alternative 1: Synthesis of a Cationic Surfactant from Fatty Acid Methyl Ester (FAME)

This protocol outlines a two-step synthesis of a cationic surfactant from a renewable feedstock.

Materials:

  • C16 Fatty Acid Methyl Ester (Methyl Palmitate)

  • Monoethanolamine

  • Zirconium tetrachloride (ZrCl₄) catalyst

  • tert-Amyl alcohol (solvent)

  • 2-Chloroacetic acid

  • N,N,N',N'-tetramethylethylenediamine

Procedure: Step 1: Synthesis of Coco Mono-ethanolamide [1]

  • Combine C16 Fatty Acid Methyl Ester and monoethanolamine in a reaction vessel with ZrCl₄ as a catalyst and tert-amyl alcohol as a solvent.

  • Maintain the reaction at a suitable temperature with stirring (e.g., 300 rpm) to produce the fatty alkanolamide intermediate.

  • Monitor the conversion of the FAME to the amide.

Step 2: Synthesis of the Cationic Surfactant [4]

  • The resulting fatty alcohol (or amide) is then esterified with 2-chloroacetic acid.

  • The chloroacetate (B1199739) derivative is then quaternized by reacting with N,N,N',N'-tetramethylethylenediamine in diethyl ether at room temperature to yield the dimeric cationic surfactant.

Green Alternative 2: Synthesis of Alkyl Polyglucoside (APG) Surfactant

This protocol describes the direct glycosidation of a fatty alcohol with glucose.

Materials:

  • D-glucose (anhydrous)

  • Hexadecanol (B772) (C16 fatty alcohol)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

Procedure: [4][12][13]

  • A mixture of D-glucose and an excess of hexadecanol is heated in a reaction vessel under vacuum.

  • An acid catalyst is added to the mixture.

  • The reaction is carried out at an elevated temperature (e.g., 120°C) with continuous removal of water to drive the reaction forward.

  • After the reaction is complete (monitored by the disappearance of glucose), the excess fatty alcohol is removed by vacuum distillation.

  • The resulting alkyl polyglucoside is then purified.

Signaling Pathways and Experimental Workflows

Synthesis_of_Cationic_Surfactant_from_1_Chlorohexadecane cluster_reactants Reactants cluster_process Process cluster_product Product 1_Chlorohexadecane 1_Chlorohexadecane Reaction Nucleophilic Substitution 1_Chlorohexadecane->Reaction Pyridine Pyridine Pyridine->Reaction Purification Crystallization & Filtration Reaction->Purification Crude Product Cationic_Surfactant Hexadecylpyridinium Chloride Purification->Cationic_Surfactant Purified Product

Caption: Workflow for the synthesis of a cationic surfactant using this compound.

Green_Alternative_Synthesis_FAME cluster_reactants Renewable Feedstock cluster_process Green Synthesis cluster_product Product FAME Fatty Acid Methyl Ester (C16) Amidation Amidation FAME->Amidation Amine Di-functional Amine Amine->Amidation Quaternization Quaternization Amidation->Quaternization Intermediate Cationic_Surfactant Bio-based Cationic Surfactant Quaternization->Cationic_Surfactant

Caption: A greener synthesis of a cationic surfactant from a Fatty Acid Methyl Ester.

Green_Alternative_Synthesis_APG cluster_reactants Renewable Feedstocks cluster_process Green Synthesis cluster_product Product Glucose Glucose Glycosidation Direct Glycosidation Glucose->Glycosidation Fatty_Alcohol Hexadecanol (C16) Fatty_Alcohol->Glycosidation Purification Distillation Glycosidation->Purification Crude Product APG Alkyl Polyglucoside Surfactant Purification->APG

Caption: Synthesis of a non-ionic bio-surfactant, Alkyl Polyglucoside.

Conclusion

The data and experimental workflows presented in this guide demonstrate a clear environmental advantage for utilizing bio-based alternatives over this compound in surfactant synthesis. While this compound offers a direct route to specific cationic surfactants, the associated environmental concerns of persistence and potential toxicity of chlorinated compounds are significant. Fatty Acid Methyl Esters and Alkyl Polyglycosides, derived from renewable resources, are readily biodegradable and generally exhibit lower ecotoxicity. The adoption of these greener alternatives not only mitigates environmental impact but also aligns with the growing demand for sustainable chemical processes in research and industry. Researchers and professionals in drug development are encouraged to consider these greener synthetic routes to contribute to a more sustainable future.

References

Performance Showdown: A Comparative Guide to Corrosion Inhibitors Synthesized from Different Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of how the choice of alkyl halide in the synthesis of imidazolium-based corrosion inhibitors impacts their protective efficacy on steel surfaces in acidic environments. This guide provides a synthesis of experimental data, detailed methodologies, and visual representations of the underlying chemical processes.

The molecular architecture of corrosion inhibitors plays a pivotal role in their ability to protect metallic surfaces from degradation. Among the various classes of organic inhibitors, imidazolium-based ionic liquids have garnered significant attention due to their environmental friendliness and high inhibition efficiencies. A crucial factor in tailoring the performance of these inhibitors is the selection of the alkyl halide precursor during synthesis. This guide delves into a comparative analysis of corrosion inhibitors synthesized from different alkyl halides, focusing on the influence of both the alkyl chain length and the halide anion on their performance.

Quantitative Performance Comparison

The following tables summarize the corrosion inhibition performance of various imidazolium-based inhibitors synthesized from different alkyl halides on steel in acidic media. The data highlights the impact of varying alkyl chain lengths and halide anions on key performance metrics such as inhibition efficiency, corrosion current density, and corrosion potential.

Table 1: Performance Comparison of 3-(4-methylbenzyl)-1-alkyl-1-H-imidazolium chloride inhibitors with varying alkyl chain lengths on carbon steel in 1 M HCl at 20 °C. [1][2]

Inhibitor (Alkyl Chain)Concentration (ppm)Corrosion Rate (µg cm⁻² min⁻¹)Inhibition Efficiency (IE %)
Blank 05.95-
R₈-IL (Octyl) 1000.6688.9
R₁₀-IL (Decyl) 1000.5690.6
R₁₂-IL (Dodecyl) 1000.4492.6

Table 2: Electrochemical Polarization Parameters for 3-(4-methylbenzyl)-1-alkyl-1-H-imidazolium chloride inhibitors on carbon steel in 1 M HCl. [1][2]

Inhibitor (Alkyl Chain)Concentration (ppm)Ecorr (mV vs. SCE)Icorr (µA cm⁻²)
Blank 0-4701150
R₈-IL (Octyl) 100-495130
R₁₀-IL (Decyl) 100-500110
R₁₂-IL (Dodecyl) 100-50590

Table 3: Comparative Inhibition Efficiency of 1-vinyl-3-butyl-imidazolium Halides on X70 Steel in 0.5 M H₂SO₄ at a concentration of 5 mmol/L.

InhibitorHalide AnionInhibition Efficiency (IE %)
[VBIM]Cl Chloride> [VBIM]Br
[VBIM]Br Bromide< [VBIM]I
[VBIM]I Iodide> [VBIM]Cl

Note: Specific percentage values were not available in the searched literature, but the performance ranking was explicitly stated.

The data clearly indicates that for imidazolium (B1220033) chlorides, a longer alkyl chain leads to a higher inhibition efficiency. This is attributed to the larger surface area coverage and enhanced hydrophobic barrier provided by the longer alkyl groups. Furthermore, a comparative study on 1-vinyl-3-butyl-imidazolium halides revealed that the iodide-containing inhibitor exhibited the highest efficiency, followed by the chloride and then the bromide. This trend is often associated with the specific adsorption of the halide ions on the metal surface, which facilitates the adsorption of the organic cation, a phenomenon known as synergistic inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison of corrosion inhibitors.

Synthesis of Imidazolium-Based Corrosion Inhibitors

A general and widely used method for the synthesis of 1-alkyl-3-methylimidazolium halide corrosion inhibitors is the direct alkylation of 1-methylimidazole (B24206).

Materials:

  • 1-methylimidazole

  • Alkyl halide (e.g., 1-bromododecane, 1-chlorooctane)

  • Solvent (e.g., toluene, acetonitrile)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylimidazole in the chosen solvent.

  • Add an equimolar amount of the corresponding alkyl halide to the solution.

  • Heat the mixture to reflux and maintain the temperature for a specified period (typically 6-24 hours), with continuous stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting ionic liquid, often a viscous oil or a solid, is then purified. Purification may involve washing with a non-polar solvent (e.g., hexane) to remove unreacted starting materials, followed by drying under vacuum to remove any residual solvent.

Weight Loss Method

The weight loss method is a straightforward and reliable technique for determining corrosion rates and inhibition efficiencies.

Materials and Equipment:

  • Carbon steel coupons of known dimensions

  • Corrosive medium (e.g., 1 M HCl) with and without the inhibitor

  • Analytical balance (accurate to 0.1 mg)

  • Water bath or thermostat for temperature control

  • Desiccator

Procedure:

  • Mechanically polish the steel coupons with progressively finer grades of emery paper, rinse with distilled water and acetone, and dry in a desiccator.

  • Weigh the cleaned and dried coupons accurately using an analytical balance.

  • Immerse the coupons in the corrosive solution, both with and without the inhibitor, for a predetermined period (e.g., 24 hours) at a constant temperature.

  • After the immersion period, retrieve the coupons, and remove the corrosion products by cleaning with a specific solution (e.g., a solution containing HCl and a cleaning inhibitor like hexamine), followed by rinsing with distilled water and acetone.

  • Dry the cleaned coupons in a desiccator and re-weigh them.

  • The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:

    CR (g cm⁻² h⁻¹) = ΔW / (A × t) IE (%) = [(CR_blank - CR_inh) / CR_blank] × 100

    Where ΔW is the weight loss, A is the surface area of the coupon, t is the immersion time, CR_blank is the corrosion rate in the absence of the inhibitor, and CR_inh is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the mechanism of inhibition.

Equipment:

  • Potentiostat/Galvanostat with frequency response analysis capability

  • A three-electrode electrochemical cell:

    • Working Electrode (WE): Carbon steel specimen

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

    • Counter Electrode (CE): Platinum or graphite (B72142) rod

  • Corrosive solution with and without inhibitor

Procedure:

  • Potentiodynamic Polarization (PDP):

    • Prepare the working electrode by polishing as described in the weight loss method.

    • Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

    • The corrosion potential (Ecorr) and corrosion current density (Icorr) are determined by extrapolating the linear portions of the anodic and cathodic Tafel plots to their intersection.

    • The inhibition efficiency is calculated as: IE (%) = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100

  • Electrochemical Impedance Spectroscopy (EIS):

    • After OCP stabilization, apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., from 100 kHz to 10 mHz).

    • The impedance data is typically represented as Nyquist and Bode plots.

    • The data is fitted to an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

    • The inhibition efficiency is calculated from the Rct values: IE (%) = [(Rct_inh - Rct_blank) / Rct_inh] × 100

Visualizing the Process: Synthesis and Inhibition Mechanism

To better understand the logical flow of synthesizing these inhibitors and their mode of action, the following diagrams are provided.

SynthesisWorkflow cluster_reactants Reactants cluster_process Synthesis Process cluster_products Products & Purification Imidazole 1-Alkylimidazole Reaction N-Alkylation Reaction (in Solvent, with heating) Imidazole->Reaction AlkylHalide Alkyl Halide (R-X, where X = Cl, Br, I) AlkylHalide->Reaction CrudeProduct Crude Imidazolium Halide Reaction->CrudeProduct Purification Purification (Washing & Drying) CrudeProduct->Purification FinalProduct Pure Corrosion Inhibitor Purification->FinalProduct

Caption: Synthesis workflow for imidazolium-based corrosion inhibitors.

InhibitionMechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (Steel) cluster_adsorption Adsorption & Protection H_plus H⁺ ions Metal Fe H_plus->Metal Corrosion Attack Cl_minus Cl⁻ ions Cl_minus->Metal Pitting Corrosion Inhibitor Imidazolium Cation (R-Im⁺) AdsorbedInhibitor Adsorbed R-Im⁺ Inhibitor->AdsorbedInhibitor Halide Halide Anion (X⁻) Halide->Metal Specific Adsorption AdsorbedHalide Adsorbed X⁻ AdsorbedHalide->AdsorbedInhibitor Electrostatic Attraction ProtectiveFilm Protective Film Formation AdsorbedInhibitor->ProtectiveFilm ProtectiveFilm->Metal Blocks Corrosion

Caption: Mechanism of corrosion inhibition by imidazolium halides.

References

A Comparative Guide to Micellar Characteristics of Surfactants Derived from 1-Chlorohexadecane and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties of micelles formed from cationic surfactants derived from 1-chlorohexadecane, namely Cetyltrimethylammonium Bromide (CTAB) and Hexadecylpyridinium Chloride (CPC), against widely used anionic and non-ionic alternatives, Sodium Dodecyl Sulfate (SDS) and Triton X-100, respectively. The data presented herein is supported by established experimental protocols, offering a framework for informed surfactant selection in various research and development applications, particularly in drug delivery and formulation.

Comparative Performance Data

The selection of a surfactant is critical in determining the characteristics of the resulting micelles, which in turn influences their efficacy in applications such as drug solubilization and delivery. The following tables summarize the key performance indicators for the selected surfactants.

Surfactant TypeSurfactant NameChemical StructureCritical Micelle Concentration (CMC) (M)Micelle Size (Hydrodynamic Diameter) (nm)Molar Solubilization Ratio (MSR) of Pyrene (B120774)
Cationic (from this compound) Cetyltrimethylammonium Bromide (CTAB)CH₃(CH₂)₁₅N⁺(CH₃)₃Br⁻~0.92 x 10⁻³ - 1.0 x 10⁻³~6.0Enhanced solubilization has been noted, though specific MSR values for pyrene are not readily available in comparative studies. It is expected to be lower than non-ionic surfactants.
Cationic (from this compound) Hexadecylpyridinium Chloride (CPC)C₂₁H₃₈N⁺Cl⁻~0.90 x 10⁻³ - 0.98 x 10⁻³Data not readily available in direct comparison, but expected to be similar to CTAB due to the same hydrophobic chain length.Fluorescence quenching studies indicate interaction with pyrene, suggesting solubilization. Quantitative MSR values are not widely reported in direct comparison.
Anionic Sodium Dodecyl Sulfate (SDS)CH₃(CH₂)₁₁SO₄⁻Na⁺~8.2 x 10⁻³~4.8 - 6.0[1][2]~0.010[3]
Non-ionic Triton X-100C₁₄H₂₂(OCH₂CH₂)n (n=9-10)~0.15 x 10⁻³ - 0.24 x 10⁻³~7.5 - 10.0[4][5]The solubilization of pyrene is significantly enhanced.[6]

Experimental Protocols

Detailed methodologies for the characterization of surfactant micelles are provided below. These protocols offer a standardized approach for obtaining the comparative data presented in this guide.

Determination of Critical Micelle Concentration (CMC) by Conductometry

This method is suitable for ionic surfactants and is based on the change in the electrical conductivity of the surfactant solution with concentration.

Materials:

  • Conductivity meter with a dipping cell

  • Magnetic stirrer and stir bar

  • Thermostatic water bath

  • High-purity deionized water

  • Surfactant of interest (e.g., CTAB, SDS)

Procedure:

  • Calibrate the conductivity meter using standard potassium chloride solutions.

  • Prepare a stock solution of the surfactant at a concentration well above its expected CMC.

  • Place a known volume of deionized water in a thermostatted beaker with a magnetic stir bar.

  • Immerse the conductivity cell into the water and allow the temperature to equilibrate.

  • Record the initial conductivity of the water.

  • Make successive additions of small, known volumes of the concentrated surfactant stock solution to the beaker.

  • After each addition, allow the solution to mix thoroughly and the conductivity reading to stabilize before recording the value.

  • Continue the additions until the surfactant concentration is well above the expected CMC.

  • Plot the specific conductivity versus the molar concentration of the surfactant.

  • The CMC is determined as the point of intersection of the two linear portions of the plot, corresponding to the pre-micellar and post-micellar regions.[7][8][9]

Determination of Micelle Size by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size of particles, such as micelles, in a solution.

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes suitable for DLS measurements

  • Syringe filters (e.g., 0.22 µm)

  • Surfactant solutions prepared at concentrations above the CMC

Procedure:

  • Prepare surfactant solutions at the desired concentrations in high-purity deionized water. Ensure the concentration is above the CMC to guarantee the presence of micelles.

  • Filter the solutions through a syringe filter directly into a clean, dust-free DLS cuvette to remove any particulate contaminants that could interfere with the measurement.

  • Place the cuvette in the DLS instrument's sample holder, which should be thermostatted to the desired temperature.

  • Allow the sample to equilibrate thermally for a few minutes.

  • Perform the DLS measurement according to the instrument's software instructions. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the micelles.

  • The software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter of the micelles from their diffusion coefficient.

  • Perform multiple measurements for each sample to ensure reproducibility.[10][11]

Determination of Solubilization Capacity by UV-Vis Spectroscopy

This method utilizes a hydrophobic probe, such as pyrene, to determine the Molar Solubilization Ratio (MSR), which quantifies the ability of micelles to solubilize a poorly water-soluble compound.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Pyrene (hydrophobic probe)

  • Volumetric flasks

  • Surfactant solutions of varying concentrations above the CMC

Procedure:

  • Prepare a stock solution of pyrene in a suitable volatile organic solvent (e.g., acetone (B3395972) or methanol).

  • Prepare a series of aqueous solutions of the surfactant at concentrations ranging from below to well above its CMC.

  • Add a small, constant aliquot of the pyrene stock solution to a series of volumetric flasks.

  • Evaporate the organic solvent completely to leave a thin film of pyrene at the bottom of each flask.

  • Add the prepared surfactant solutions to the flasks containing the pyrene film.

  • Seal the flasks and agitate them (e.g., in a shaker bath) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and the maximum amount of pyrene is solubilized.

  • After equilibration, filter the solutions to remove any undissolved pyrene.

  • Measure the absorbance of the pyrene in each surfactant solution using the UV-Vis spectrophotometer at its maximum absorption wavelength (around 335 nm for pyrene).

  • Create a calibration curve for pyrene in a known solvent to determine its molar extinction coefficient.

  • Calculate the concentration of solubilized pyrene in each surfactant solution using the Beer-Lambert law.

  • Plot the concentration of solubilized pyrene against the concentration of the surfactant.

  • The plot will show a sharp increase in pyrene solubility above the CMC. The slope of the linear portion of the plot above the CMC represents the Molar Solubilization Ratio (MSR).[12][13][14][15]

Visualizations

The following diagrams illustrate the experimental workflows described in this guide.

experimental_workflow_cmc cluster_prep Sample Preparation cluster_measurement Conductivity Measurement cluster_analysis Data Analysis prep_stock Prepare Surfactant Stock Solution titrate Titrate with Stock Solution prep_stock->titrate prep_water Thermostatted Deionized Water measure_initial Measure Initial Conductivity prep_water->measure_initial measure_initial->titrate measure_conduct Record Conductivity titrate->measure_conduct Repeat plot_data Plot Conductivity vs. Concentration measure_conduct->plot_data determine_cmc Determine CMC at Inflection Point plot_data->determine_cmc

Caption: Workflow for CMC determination by conductometry.

experimental_workflow_dls cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis prep_solution Prepare Surfactant Solution (>CMC) filter_solution Filter into DLS Cuvette prep_solution->filter_solution equilibrate Thermal Equilibration filter_solution->equilibrate measure_dls Perform DLS Measurement equilibrate->measure_dls calculate_size Calculate Hydrodynamic Diameter measure_dls->calculate_size

Caption: Workflow for micelle size determination by DLS.

experimental_workflow_msr cluster_prep Sample Preparation cluster_solubilization Solubilization cluster_analysis UV-Vis Analysis prep_pyrene Prepare Pyrene Film add_surfactant Add Surfactant to Pyrene prep_pyrene->add_surfactant prep_surfactant Prepare Surfactant Solutions prep_surfactant->add_surfactant equilibrate Equilibrate for 24-48h add_surfactant->equilibrate filter_solution Filter Undissolved Pyrene equilibrate->filter_solution measure_abs Measure Pyrene Absorbance filter_solution->measure_abs plot_data Plot [Pyrene] vs. [Surfactant] measure_abs->plot_data calculate_msr Calculate MSR from Slope plot_data->calculate_msr

Caption: Workflow for MSR determination by UV-Vis spectroscopy.

References

Safety Operating Guide

Proper Disposal of 1-Chlorohexadecane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of 1-Chlorohexadecane waste is critical for ensuring laboratory safety and environmental protection. Classified as a hazardous substance, this compound is an irritant to the eyes and skin and is very toxic to aquatic life, potentially causing long-term adverse effects in the environment.[1][2] This guide provides direct, procedural instructions for its safe handling and disposal. Adherence to these protocols is essential for maintaining compliance with local, state, and federal regulations.[1]

Immediate Safety and Handling

Before handling this compound, personnel must be equipped with appropriate Personal Protective Equipment (PPE).

  • Eye Protection : Wear safety glasses with side shields or chemical goggles. Contact lenses should not be worn as they can absorb and concentrate irritants.[1]

  • Skin Protection : Use chemically resistant gloves (e.g., PVC). A glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended for prolonged contact.[1] Wear protective clothing and safety footwear to prevent skin contact.[1][3]

  • Ventilation : Always handle this compound in a well-ventilated area, such as a certified chemical fume hood, to avoid inhalation of vapors.[1][4]

Step-by-Step Disposal Procedure

Disposal of this compound must be handled as a hazardous waste stream. Under no circumstances should this chemical be discharged into sewers or waterways. [1][2]

Step 1: Waste Characterization and Segregation this compound is a halogenated organic compound. It must be disposed of in a dedicated "Halogenated Organic Waste" stream.

  • Do Not Mix : Never mix halogenated waste with non-halogenated organic waste, as this can increase disposal costs and complexity.[5]

  • Maintain Separation : Keep this waste stream separate from other hazardous categories like acids, bases, and oxidizers.[6]

Step 2: Container Selection and Labeling Proper containment is the first step in safe disposal.

  • Choose a Compatible Container : Use a clean, leak-proof container chemically compatible with this compound. The original product container is often a suitable choice if it is in good condition.[7] Avoid using food-grade containers.[7]

  • Apply a Hazardous Waste Label : Before adding any waste, affix a hazardous waste tag to the container.[5] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate list of all chemical constituents and their approximate percentages.

    • The accumulation start date (the date the first drop of waste is added).

    • The name of the principal investigator or generator.

Step 3: Waste Accumulation All waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7][8]

  • Secure Storage : Keep the waste container tightly sealed except when adding waste.[7]

  • Secondary Containment : Store the container within a larger, chemically resistant tub or bin to contain any potential leaks.[5]

  • Monitor Fill Level : Do not overfill the container. Leave at least 5% of headspace to allow for thermal expansion.[5]

Step 4: Arranging for Disposal Laboratory personnel are not authorized to transport or dispose of hazardous waste directly.

  • Contact EHS : Once the container is full or has been in the SAA for up to 12 months, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[5][8]

  • Do Not Transport : Never transport hazardous waste across public hallways or to other storage facilities yourself. This must be done by trained EHS staff.[9]

Step 5: Spill Management In the event of a spill, immediate and correct action is required.

  • Ensure Safety : Evacuate non-essential personnel. Remove all sources of ignition.[4]

  • Contain the Spill : Use an inert absorbent material such as sand, vermiculite, or a commercial sorbent to contain the spill.[1][3][4]

  • Collect Waste : Carefully collect the absorbed material and place it into a separate, sealable container.

  • Label as Spill Debris : Label the container as "Hazardous Waste - Spill Debris" and list "this compound" as the contaminant.

  • Decontaminate : Clean the spill area with soap and water.[5]

  • Request Pickup : Arrange for the disposal of the spill debris through your EHS department.[5]

Key Disposal and Safety Parameters

The following table summarizes critical quantitative data for the safe handling and disposal of this compound.

ParameterValue / GuidelineCitation
Waste Classification Halogenated Hydrocarbon; Hazardous Waste[2][5]
Flash Point 136 °C / 276.8 °F (closed cup)[10]
Incompatible Materials Strong oxidizing agents, strong bases[3][10]
SAA Accumulation Limit Max. 55 gallons of hazardous waste[8]
SAA Storage Duration Max. 12 months from accumulation start date[8]
Drain Disposal Strictly Prohibited [1][9]

Disposal Workflow

The logical flow for proper disposal, from generation to final removal, is outlined below. This process ensures safety and regulatory compliance at each stage.

G cluster_lab Laboratory Operations cluster_ehs EHS Operations lab_bg A Waste Generation (this compound) B Characterize & Segregate (Halogenated Waste) A->B C Select & Label Container (Hazardous Waste Tag) B->C D Accumulate in SAA (Secondary Containment) C->D E Container Full or 12 Months Reached? D->E E->D No F Contact EHS for Pickup E->F Yes G EHS Collects Waste from SAA F->G ehs_bg H Transport to Central Hazardous Waste Facility G->H I Final Disposal via Licensed Vendor H->I

Caption: Workflow for the safe accumulation and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chlorohexadecane
Reactant of Route 2
1-Chlorohexadecane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。